Adenine sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7H-purin-6-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N5.H2O4S/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXHSCOPYJCOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883360 | |
| Record name | 9H-Purin-6-amine, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | Adenine sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11117 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
321-30-2 | |
| Record name | Adenine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purin-6-amine, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Purin-6-amine, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diadenine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741GJF3K9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Adenine Sulfate as a Precursor and Modulator in Cytokinin Synthesis and Activity
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Cytokinins, a class of N6-substituted adenine (B156593) derivatives, are fundamental phytohormones that regulate a myriad of processes in plant growth and development, including cell division, shoot proliferation, and senescence. While the primary de novo biosynthesis of cytokinins begins with adenosine (B11128) phosphates (ATP/ADP), the role of adenine and its derivatives, supplied exogenously as adenine sulfate (B86663), is of significant interest in research and biotechnology. This technical guide provides an in-depth exploration of adenine's role within the broader context of cytokinin metabolism, its application in plant tissue culture to enhance cytokinin-driven responses, and the underlying signaling pathways. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for professionals in plant science and drug development.
Introduction to Cytokinins and Adenine
Cytokinins are a class of plant hormones defined by their ability to promote cell division (cytokinesis) in the presence of auxins.[1][2] The core chemical structure of all naturally occurring cytokinins is the purine (B94841) base, adenine.[3][4] The biological activity is conferred by the attachment of either an isoprenoid or an aromatic side chain to the N6 position of the adenine ring.[4][5] Common isoprenoid cytokinins include trans-zeatin (B1683218) (tZ), N6-(Δ2-isopentenyl)adenine (iP), and their various riboside and nucleotide forms.[6]
Adenine sulfate, the hemisulfate salt of adenine, is frequently used as a supplement in plant tissue culture media.[7][8] Although not a direct starting substrate for the main de novo synthesis pathway in the same manner as ATP, it is considered a precursor that can be integrated into the cellular purine pool.[7] Its application often enhances the physiological responses typically attributed to cytokinins, such as increased shoot multiplication and proliferation, especially when used in conjunction with other cytokinins like 6-Benzylaminopurine (BAP) or Kinetin (B1673648).[7][9]
The Role of Adenine in Cytokinin Biosynthesis and Metabolism
The regulation of active cytokinin levels in plants is a complex balance of de novo synthesis, metabolic conversion, and degradation. Adenine and its related salvage pathways are integral to this homeostasis.
The De Novo Biosynthesis Pathway
The primary pathway for cytokinin production begins with the transfer of an isopentenyl group from dimethylallyl diphosphate (B83284) (DMAPP) to the N6 position of an adenosine phosphate (B84403) (ATP, ADP, or AMP).[2][6][10][11]
-
Isopentenylation: Adenosine phosphate-isopentenyltransferase (IPT) enzymes catalyze the rate-limiting step, producing isopentenyladenosine-5'-phosphates (iPRTP, iPRDP, iPRMP).[6][11]
-
Hydroxylation: The cytochrome P450 monooxygenases of the CYP735A family hydroxylate the terminal end of the isopentenyl side chain of iP nucleotides to form trans-zeatin (tZ) nucleotides.[6][11]
-
Activation: The final activation step is catalyzed by LONELY GUY (LOG) enzymes, which are phosphoribohydrolases that remove the phosphoribosyl group from the cytokinin nucleotides to release the active free-base forms (iP, tZ).[2][12]
The Purine Salvage Pathway and Cytokinin Homeostasis
While the de novo pathway builds cytokinins, the purine salvage pathway is crucial for interconverting different cytokinin forms and maintaining homeostasis.[13] This pathway recycles purine bases and nucleosides, including cytokinin bases, back into nucleotides.[13] Adenine supplied as this compound can feed into this system.
Two key enzymes in this pathway are:
-
Adenine Phosphoribosyltransferase (APT): This enzyme converts active cytokinin free bases back into their corresponding inactive nucleotides (e.g., iP to iPRMP).[14][15] This is considered a key step in cytokinin inactivation.[14][15] Studies on Arabidopsis mutants have shown that a loss of APT1 activity leads to an accumulation of active cytokinin bases, resulting in classic cytokinin-response phenotypes like delayed leaf senescence.[14][15][16]
-
Adenosine Kinase (ADK): ADK phosphorylates cytokinin ribosides (e.g., isopentenyladenosine) to form cytokinin nucleotides.[17] Deficiencies in ADK have been shown to alter cell division and increase the levels of active cytokinin ribosides.[17]
Quantitative Data on this compound in Plant Tissue Culture
This compound is primarily used as an additive to synergistically enhance shoot proliferation and organogenesis in combination with standard cytokinins. The data below, compiled from various studies, illustrates its quantitative effect.
| Plant Species | Explant | Basal Medium | This compound (Ads) Conc. (mg/L) | Other Growth Regulators (mg/L) | Key Result |
| Stevia rebaudiana | Nodal | MS | 40 | Kinetin (Variable) | Ads at 40 mg/L in combination with kinetin significantly improved shoot multiplication rate and shoot length compared to kinetin alone.[9] |
| Carissa carandas | Nodal | MS | 15 | BAP (1.5) + Kinetin (1.0) + TDZ (1.0) | This combination yielded the maximum number of shoots per explant, demonstrating the positive role of Ads in improving shoot induction frequency.[7] |
| Carissa carandas | Shoot Apex | MS | 15 | BAP (1.5) + Kinetin (1.0) + TDZ (1.0) | The same combination was also most effective for shoot apex explants, inducing a large number of shoots.[7] |
| Clitoria ternatea | Nodal | MS | 25 | BAP (2.5) + AgNO3 (0.5) | Addition of 50 mg/L Ads to a medium with BAP and silver nitrate (B79036) resulted in 100% regeneration with an average of 81.1 shoots per culture.[7] |
Cytokinin Signaling Pathway
Once active cytokinins are produced, they elicit a cellular response by initiating a phosphorelay signaling cascade. This pathway is conserved in plants and involves a multi-step two-component system.[18]
-
Perception: Cytokinins are perceived by membrane-bound Arabidopsis Histidine Kinase (AHK) receptors (e.g., AHK2, AHK3, AHK4/CRE1).[18][19]
-
Phosphorelay: Upon cytokinin binding, the AHK receptor autophosphorylates a histidine residue. This phosphate group is then transferred to an aspartate residue on the receptor's own receiver domain.[19]
-
Nuclear Translocation: The phosphate is subsequently shuttled by Histidine Phosphotransfer Proteins (AHPs), which translocate from the cytoplasm to the nucleus.[18]
-
Transcriptional Activation: In the nucleus, AHPs phosphorylate Arabidopsis Response Regulators (ARRs). Specifically, they activate Type-B ARRs, which are transcription factors that bind to the promoters of cytokinin-responsive genes (including Type-A ARRs) and activate their transcription.[18]
-
Negative Feedback: The induced Type-A ARRs act as negative regulators of the pathway, providing a feedback loop to attenuate the signal.[18]
Experimental Protocols
The following sections provide standardized methodologies for investigating the effects of this compound and for assaying cytokinin activity.
Protocol: In Vitro Shoot Proliferation Assay with this compound
This protocol describes a typical experiment to evaluate the effect of this compound on shoot multiplication from nodal explants.
Methodology:
-
Explant Preparation:
-
Excise nodal segments (1-2 cm) from healthy, disease-free stock plants.
-
Wash explants under running tap water for 15-20 minutes.
-
Perform surface sterilization in a laminar flow hood: immerse in 70% (v/v) ethanol for 1 minute, followed by a 15-minute soak in a 10-20% commercial bleach solution with a few drops of Tween-20.
-
Rinse 3-4 times with sterile distilled water.
-
-
Culture Medium Preparation:
-
Prepare Murashige and Skoog (MS) basal medium, including vitamins and 3% (w/v) sucrose.
-
Divide the medium into flasks for different treatment groups before adding growth regulators.
-
Control Group: Add a standard cytokinin (e.g., BAP at 1.5 mg/L).
-
Treatment Groups: Add the standard cytokinin plus varying concentrations of this compound (e.g., 10, 20, 40, 80 mg/L).
-
Adjust the pH of all media to 5.7-5.8.
-
Add a gelling agent (e.g., 0.8% w/v agar) and autoclave at 121°C and 15 psi for 20 minutes.
-
Dispense 20-25 mL of medium into sterile culture tubes or jars.
-
-
Inoculation and Incubation:
-
Trim the sterilized explants to a final size of ~1 cm and place one explant vertically into each culture vessel.
-
Incubate the cultures at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod provided by cool-white fluorescent lamps.
-
-
Data Collection and Analysis:
-
After 4-6 weeks, record the number of shoots regenerated per explant and the average length of the shoots.
-
Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's) to determine significant differences between the control and treatment groups.
-
Protocol: Leaf Senescence Delay Bioassay
This bioassay is a classic method to determine the biological activity of cytokinins by measuring their ability to delay the degradation of chlorophyll (B73375).[20]
Methodology:
-
Plant Material:
-
Use fully expanded, mature leaves from a uniformly grown plant (e.g., tobacco, oat, radish).
-
Excise leaf discs of a standard size (e.g., 1 cm diameter) using a cork borer, avoiding major veins.
-
-
Assay Setup:
-
Line petri dishes with filter paper.
-
Add 5 mL of the respective test solutions to each dish.
-
Negative Control: Sterile distilled water or a buffer solution.
-
Positive Control: A known cytokinin standard (e.g., kinetin or zeatin) at various concentrations (e.g., 0.01, 0.1, 1.0 mg/L).
-
Test Sample: The plant extract or synthesized compound to be tested.
-
Float 5-10 leaf discs on the surface of the solution in each dish.
-
-
Incubation:
-
Seal the petri dishes with paraffin (B1166041) film and place them in complete darkness at room temperature for 3-5 days. Darkness accelerates senescence.
-
-
Chlorophyll Extraction and Measurement:
-
Remove the leaf discs and blot them dry.
-
Homogenize the discs from each sample in a known volume (e.g., 5 mL) of 80% acetone or ethanol.
-
Centrifuge the homogenate to pellet the cell debris.
-
Measure the absorbance of the clear supernatant using a spectrophotometer at 645 nm and 663 nm.
-
Calculate the total chlorophyll concentration using Arnon's equation: Total Chlorophyll (mg/L) = (20.2 x A645) + (8.02 x A663)
-
-
Data Analysis:
-
Compare the chlorophyll content of the test samples to the negative and positive controls. Higher chlorophyll content indicates greater cytokinin activity and a delay in senescence.
-
Conclusion
This compound serves as a valuable component in plant biotechnology, acting not as a direct substrate in the primary de novo cytokinin synthesis pathway but as a potent enhancer and precursor that feeds into the cellular purine pool. Its integration into cytokinin metabolism via the purine salvage pathway underscores the intricate homeostatic control of these vital phytohormones. The experimental data clearly demonstrates that this compound, when used synergistically with other cytokinins, can significantly improve the efficiency of micropropagation and organogenesis protocols. For researchers in plant science and drug development, understanding the multifaceted role of adenine provides a strategic tool for modulating plant growth and exploring the complex regulatory networks governed by cytokinins.
References
- 1. pnas.org [pnas.org]
- 2. Biosynthesis of Cytokinin - Dora Agri-Tech [doraagri.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Profiling of adenine‐derived signaling molecules, cytokinins, in myotubes reveals fluctuations in response to lipopolysaccharide‐induced cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 9. academicjournals.org [academicjournals.org]
- 10. Plant Productivity Systems Research Group[ RIKEN Plant Science Center ]Hitoshi Sakakibara [pps.riken.jp]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Purine salvage in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adenine phosphoribosyl transferase 1 is a key enzyme catalyzing cytokinin conversion from nucleobases to nucleotides in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. mdpi.com [mdpi.com]
- 17. Adenosine kinase contributes to cytokinin interconversion in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 19. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]
The Pivotal Role of Adenine Sulfate in Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenine (B156593), a fundamental purine (B94841) nucleobase, is integral to cellular energetics through its incorporation into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, as well as the redox cofactors nicotinamide (B372718) adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD). Adenine sulfate (B86663), as the sulfate salt of adenine, serves as a bioavailable source of adenine for cellular processes. This technical guide delineates the multifaceted role of adenine in cellular respiration, focusing on its function as a precursor for key energy-carrying molecules and its critical involvement in the purine salvage pathway, particularly under conditions of mitochondrial stress. This document provides an in-depth overview of the biochemical pathways, presents quantitative data from relevant studies, details experimental protocols for investigating the effects of adenine on cellular bioenergetics, and includes visualizations of key metabolic and experimental workflows.
Introduction: Adenine's Centrality to Cellular Energy Metabolism
Cellular respiration is the metabolic process by which cells convert nutrients into ATP, which is then used to power various cellular activities. Adenine is a cornerstone of this process, not as a direct fuel source, but as a structural component of molecules that are indispensable for the catabolism of glucose, fatty acids, and amino acids.[1]
Adenine sulfate provides a soluble and stable form of adenine for research and potential therapeutic applications.[2] Once dissociated, the adenine molecule is readily available for cellular uptake and incorporation into the purine nucleotide pool. The sulfate ion is not known to play a direct role in the core processes of aerobic respiration, although in anaerobic respiration, sulfate can act as a terminal electron acceptor.[3] This guide will therefore focus on the metabolic fate and function of the adenine moiety.
Biochemical Roles of Adenine in Cellular Respiration
The involvement of adenine in cellular respiration is primarily through its presence in three key types of molecules:
-
Adenosine Triphosphate (ATP): ATP is the principal molecule for storing and transferring energy in cells.[1] It consists of an adenine base, a ribose sugar, and three phosphate (B84403) groups. The hydrolysis of the high-energy phosphate bonds in ATP releases energy that drives a vast array of biological processes. Cellular respiration is fundamentally geared towards the efficient synthesis of ATP.
-
Nicotinamide Adenine Dinucleotide (NAD+): NAD+ is a critical coenzyme in redox reactions.[4] It acts as an electron acceptor in glycolysis and the citric acid cycle, becoming reduced to NADH. NADH then donates these high-energy electrons to the electron transport chain, a process that drives the bulk of ATP synthesis through oxidative phosphorylation.[5]
-
Flavin Adenine Dinucleotide (FAD): Similar to NAD+, FAD is another essential coenzyme that accepts electrons in the citric acid cycle, being reduced to FADH2. FADH2 also delivers its electrons to the electron transport chain, contributing to the proton gradient that powers ATP synthase.
The availability of adenine is therefore a prerequisite for the synthesis of these vital molecules, and by extension, for the entire process of cellular respiration.
The Purine Salvage Pathway: A Critical Link to Respiratory Function
Cells can synthesize purines de novo or recycle them through the purine salvage pathway. The salvage pathway is an energy-efficient process that re-utilizes pre-existing purine bases, such as adenine, to synthesize nucleotides.[6] The enzyme adenine phosphoribosyltransferase (APRT) directly converts adenine to adenosine monophosphate (AMP).[6]
Recent research has highlighted the increased reliance of cells on the purine salvage pathway when the electron transport chain (ETC) is inhibited or dysfunctional.[7][8] Under such conditions of respiratory stress, de novo purine synthesis, which is an energy-intensive process, is often suppressed.[7] Consequently, the cellular uptake and salvage of adenine become crucial for maintaining the necessary pool of adenine nucleotides for cellular functions, including glycolysis which becomes the primary source of ATP in the absence of oxidative phosphorylation.
Quantitative Data on Adenine's Effects on Oxygen Consumption
Direct quantitative studies on the effect of this compound on cellular respiration are scarce. However, studies investigating the physiological effects of high doses of adenine provide some insights into its impact on oxygen consumption, albeit in a pathological context.
One study on adenine-induced chronic kidney disease in rats provides data on renal oxygen consumption. It is important to note that these findings reflect a disease state and not a direct, acute effect of adenine on healthy mitochondria.
| Parameter | Vehicle-Treated Rats | Adenine-Treated Rats (100 mg/kg/day for 7 days) | Percentage Change |
| Renal O2 Delivery | Not specified | Not specified | -51% |
| Renal O2 Consumption | Not specified | Not specified | -65% |
| Renal Cortical Tissue PO2 | Similar | Similar | No significant change |
| Renal Medullary Tissue PO2 | Not specified | Not specified | -44% |
Table 1: Effects of High-Dose Adenine Administration on Renal Oxygenation in Rats. Data from a study on adenine-induced chronic kidney disease. The reduction in oxygen consumption is likely a consequence of renal tissue damage and dysfunction rather than a direct modulation of mitochondrial respiration.[2][9]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of adenine (or this compound) in cellular respiration.
Measurement of Cellular Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis
This protocol is adapted for use with a Seahorse XF Analyzer to assess the impact of adenine supplementation on mitochondrial respiration.[10][11][12]
Objective: To determine the effect of adenine on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Cell line of interest (e.g., H9c2 cardiomyoblasts, HepG2 hepatocytes)
-
Seahorse XF Cell Culture Microplates
-
This compound (or adenine) stock solution (e.g., 100 mM in sterile water or appropriate solvent)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Calibrant
-
CO2-free incubator
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
-
Adenine Treatment:
-
On the day of the assay, replace the growth medium with Seahorse XF Base Medium containing the desired concentration of adenine (e.g., 100 µM, 200 µM). A vehicle control group should be included.
-
Incubate the plate in a CO2-free incubator at 37°C for a specified pre-treatment time (e.g., 2 hours).
-
-
Seahorse XF Assay:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a CO2-free incubator at 37°C.
-
Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibration plate with the cell plate and initiate the assay.
-
The instrument will measure OCR at baseline and after the sequential injection of the inhibitors.
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial function: basal respiration, ATP production-linked OCR, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption.
-
Measurement of ATP Levels
Objective: To quantify the effect of adenine supplementation on intracellular ATP concentrations.
Materials:
-
Cell line of interest
-
This compound (or adenine)
-
ATP assay kit (e.g., luciferase-based)
-
Lysis buffer
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of adenine for a defined period. Include a control group.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the ATP assay kit.
-
-
ATP Measurement:
-
Add the cell lysate to a luminometer plate.
-
Add the luciferase-based ATP detection reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the cell lysates based on the standard curve and normalize to protein concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
Adenine's Role in Cellular Energetics
Caption: Adenine's central role as a precursor for ATP, NAD+, and FAD in cellular respiration.
Purine Salvage Pathway and its Interplay with De Novo Synthesis
Caption: Interplay between de novo purine synthesis and the purine salvage pathway.
Experimental Workflow for Assessing Adenine's Effect on OCR
Caption: Workflow for measuring the effect of adenine on cellular oxygen consumption rate.
Conclusion and Future Directions
While this compound itself has not been the direct subject of extensive research in cellular respiration, its role as a readily available source of adenine is of significant interest. Adenine is unequivocally essential for cellular energy metabolism through its incorporation into ATP, NAD+, and FAD. Furthermore, the increasing appreciation for the role of the purine salvage pathway in cellular adaptation to mitochondrial dysfunction suggests that adenine availability could be a critical factor in cellular resilience under metabolic stress.
Future research should focus on directly quantifying the effects of varying extracellular adenine concentrations on the key parameters of mitochondrial respiration in different cell types and under various stress conditions. Such studies will be invaluable for understanding the therapeutic potential of adenine supplementation in diseases characterized by mitochondrial dysfunction and for the development of novel drugs targeting cellular bioenergetics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these future investigations.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Electron transport chain - Wikipedia [en.wikipedia.org]
- 4. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Science of NAD+: Unlocking Cellular Repair for Energy and Anti-Aging [immunitycenter.io]
- 6. The Intersection of Purine and Mitochondrial Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Renal oxygenation during the early stages of adenine-induced chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tabaslab.com [tabaslab.com]
- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cpu.edu.cn [cpu.edu.cn]
An In-depth Technical Guide to the Biochemical Pathways of Adenosine Phosphosulfates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical pathways involving adenosine (B11128) 5'-phosphosulfate (APS) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS). These molecules are central to sulfur metabolism, playing critical roles in detoxification, biosynthesis of essential biomolecules, and cellular signaling. This document details the enzymatic reactions, presents quantitative kinetic data, outlines experimental protocols, and provides visual representations of the key pathways.
Introduction to Adenosine Phosphosulfate Pathways
Sulfur is an essential element for all living organisms, incorporated into amino acids, cofactors, and a variety of other molecules. The assimilation and metabolism of inorganic sulfate (B86663) are orchestrated through a series of enzymatic steps that activate sulfate for subsequent biochemical reactions. The central molecules in this activation process are adenosine 5'-phosphosulfate (APS) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
The synthesis of PAPS, the universal sulfonate donor, occurs in two sequential enzymatic reactions. First, ATP sulfurylase catalyzes the reaction of ATP and inorganic sulfate to form APS. Subsequently, APS kinase phosphorylates APS to yield PAPS. In many organisms, including humans, these two enzymatic activities are contained within a single bifunctional protein known as PAPS synthase (PAPSS).[1][2]
Once synthesized, PAPS serves as the substrate for sulfotransferases (SULTs), a large family of enzymes that catalyze the transfer of the sulfonate group to a wide array of acceptor molecules, including xenobiotics, drugs, neurotransmitters, and hormones.[3][4] This sulfonation reaction generally increases the water solubility of the acceptor molecule, facilitating its excretion and detoxification.[5] However, in some instances, sulfonation can lead to the bioactivation of procarcinogens.[5]
In plants and bacteria, APS can also be reduced to sulfite (B76179) by APS reductase, a key step in the assimilatory sulfate reduction pathway leading to the synthesis of cysteine and other sulfur-containing amino acids.[6]
This guide will delve into the specifics of these pathways, providing the detailed information necessary for researchers and professionals in drug development to understand and investigate these critical biochemical processes.
Core Signaling Pathways and Enzymology
The biochemical pathways involving APS and PAPS are fundamental to cellular function. Below are diagrams and descriptions of the key pathways and the enzymes that catalyze these reactions.
PAPS Synthesis Pathway
The synthesis of PAPS from inorganic sulfate is a two-step process that is essential for all subsequent sulfonation reactions.
References
- 1. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. uniprot.org [uniprot.org]
- 5. Item - KINETIC AND MECHANISTIC CHARACTERIZATION OF HUMAN SULFOTRANSFERASES (SULT2B1b AND SULT1A1): DRUG TARGETS TO TREAT CANCERS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. Kinetic mechanism of the dimeric ATP sulfurylase from plants - PMC [pmc.ncbi.nlm.nih.gov]
Adenine Sulfate: A Catalyst for Plant Cell Division and Morphogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Adenine (B156593) sulfate (B86663), a synthetic cytokinin analog, plays a pivotal role in stimulating plant cell division and influencing developmental pathways. This technical guide delves into the core functions of adenine sulfate, its synergistic interactions with other plant growth regulators, and its application in in vitro plant tissue culture. By examining quantitative data from various studies, this document provides a comprehensive overview of its efficacy in promoting shoot proliferation and morphogenesis. Detailed experimental protocols are presented to facilitate the replication and further investigation of its effects. Furthermore, signaling pathways and experimental workflows are visually represented to elucidate the mechanisms of action and practical applications of this compound in plant biotechnology and drug development.
Introduction
Plant cell division is a fundamental process meticulously regulated by a class of phytohormones known as cytokinins. These molecules, derivatives of adenine, are instrumental in promoting cytokinesis, the process of cell division. This compound, a purine, is recognized for its cytokinin-like activity and is frequently utilized as a supplement in plant tissue culture media to enhance cell proliferation and organogenesis.[1][2] It can act as a precursor in the cytokinin biosynthesis pathway or work synergistically with other cytokinins to amplify their effects. This guide explores the multifaceted functions of this compound in plant cell division, providing researchers and professionals in drug development with a detailed understanding of its mechanisms and applications.
Mechanism of Action: The Cytokinin Signaling Pathway
Cytokinins, including this compound, initiate a signaling cascade that culminates in the activation of genes responsible for cell cycle progression.[3] While adenine itself is a fundamental component of nucleic acids and energy-carrying molecules like ATP, its sulfate salt exhibits pronounced cytokinin activity.[4][5] The signaling pathway is typically initiated by the binding of cytokinin to transmembrane histidine kinase receptors. This binding event triggers a series of phosphorylation events, relayed through histidine phosphotransfer proteins (AHPs) to response regulators (ARRs) in the nucleus. The activation of specific ARRs ultimately modulates the transcription of target genes, including those that drive the cell cycle.[6]
Caption: Simplified cytokinin signaling pathway initiated by this compound.
Quantitative Effects on Plant Cell Division and Morphogenesis
The application of this compound in plant tissue culture media has been shown to significantly enhance shoot proliferation and development in a variety of plant species. Its effects are often concentration-dependent and synergistic with other plant growth regulators, particularly auxins and other cytokinins.
Synergistic Effects with Other Phytohormones
This compound is frequently used in combination with cytokinins like 6-Benzylaminopurine (BAP) and Kinetin (Kn) to achieve optimal shoot multiplication. For instance, in Carissa carandas, a medium supplemented with a combination of BAP, Kn, Thidiazuron (TDZ), and this compound resulted in the maximum number of shoots from both nodal and shoot apex explants. Similarly, in Stevia rebaudiana, the combination of Kinetin and this compound significantly improved the multiplication rate and shoot length compared to media containing Kinetin alone.
Data Summary of this compound Effects
The following table summarizes the quantitative effects of this compound on various plant species as reported in the literature.
| Plant Species | Explant Type | This compound (mg/L) | Other Growth Regulators | Observed Effects | Reference |
| Carissa carandas | Nodal and Shoot Apex | 15 | 1.5 mg/L BAP + 1.0 mg/L Kn + 1.0 mg/L TDZ | Maximum number of shoots induced. | [7] |
| Stevia rebaudiana | Nodal | 40 | 9.3 µM Kinetin | Improved multiplication rate and shoot length. | |
| Syzygium cumini | Mature Nodal Segments | Not specified | 10 µM BA | Reduced leaf abscission and shoot tip necrosis, leading to a maximum of 14 shoots. | [8] |
| Jatropha curcas | Cotyledon | 25 | 1.5 mg/L BA + 0.05 mg/L IBA | Highest number of shoots per explant (9.09) and high regeneration frequency (93.0%). | |
| Dendrocalamus sericeus | Clump of small shoots | 40 | 1.0 mg/L BA + 0.1 mg/L TDZ | Maximum averaged shoot height (3.58 cm) and uniform, healthy shoots. | [9] |
| Telfairia occidentalis | Not specified | 50 | Not specified | Optimal vine/shoot length. | [10] |
Experimental Protocols
This section provides a generalized protocol for investigating the effects of this compound on in vitro shoot proliferation, based on methodologies commonly cited in the literature.
Preparation of Stock Solutions
-
This compound Stock Solution (1 mg/mL): Dissolve 100 mg of this compound in a small amount of 1N HCl and bring the final volume to 100 mL with distilled water. Sterilize by filtering through a 0.22 µm membrane filter.
-
Cytokinin (BAP/Kinetin) Stock Solution (1 mg/mL): Dissolve 100 mg of BAP or Kinetin in a few drops of 1N NaOH and bring the final volume to 100 mL with distilled water. Sterilize by autoclaving.
-
Auxin (NAA/IBA) Stock Solution (1 mg/mL): Dissolve 100 mg of NAA or IBA in a small amount of 1N NaOH and bring the final volume to 100 mL with distilled water. Sterilize by autoclaving.
Culture Medium Preparation
-
Prepare Murashige and Skoog (MS) basal medium, including vitamins, as per the manufacturer's instructions.
-
Add sucrose (B13894) (typically 30 g/L) and dissolve completely.
-
Add the required volumes of this compound and other plant growth regulator stock solutions to achieve the desired final concentrations.
-
Adjust the pH of the medium to 5.8 using 1N NaOH or 1N HCl.
-
Add a gelling agent, such as agar (B569324) (typically 8 g/L), and heat to dissolve.
-
Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.
Explant Preparation and Inoculation
-
Select healthy, young explants (e.g., nodal segments, shoot tips).
-
Surface sterilize the explants by washing with a detergent, followed by treatment with a sterilant (e.g., 0.1% mercuric chloride or a solution of sodium hypochlorite) for a specific duration, and then rinse several times with sterile distilled water.
-
Under aseptic conditions in a laminar flow hood, trim the explants to the desired size and inoculate them onto the prepared culture medium.
Incubation and Data Collection
-
Incubate the cultures in a growth chamber under controlled conditions of temperature (e.g., 25 ± 2°C), light (e.g., 16-hour photoperiod), and humidity.
-
Subculture the regenerating shoots onto fresh medium at regular intervals (e.g., every 3-4 weeks).
-
Record data on the number of shoots per explant, shoot length, and other relevant morphological parameters at specified time points.
References
- 1. researchgate.net [researchgate.net]
- 2. vedantu.com [vedantu.com]
- 3. Molecular mechanism of cytokinin-activated cell division in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Adenine? [synapse.patsnap.com]
- 5. Adenine - Wikipedia [en.wikipedia.org]
- 6. Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of this compound and growth promoting substances on multiple shoot induction of Sangmon 'Nuan Rajinee' bamboo (Dendrocalamus sericeus Munro) | International Society for Horticultural Science [ishs.org]
- 10. researchgate.net [researchgate.net]
Adenine Sulfate: A Comprehensive Technical Guide on its Growth Regulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenine (B156593) sulfate (B86663), the sulfate salt of the purine (B94841) base adenine, exhibits significant and diverse growth regulatory effects across biological kingdoms. In the realm of plant biology, it is recognized for its cytokinin-like activities, promoting cell division, shoot proliferation, and overall biomass accumulation, often in synergy with other plant growth regulators. In mammalian systems, emerging research highlights the inhibitory effects of adenine on the growth of various cancer cell lines. This technical guide provides an in-depth exploration of the mechanisms of action, key signaling pathways, and experimental data related to the growth regulatory properties of adenine sulfate. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in plant biotechnology and drug development.
Introduction
Adenine, a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine (B11128) triphosphate (ATP), also plays a crucial role as a signaling molecule.[1][2] this compound serves as a stable and soluble source of adenine for experimental applications. This guide delineates the dual role of this compound as a growth promoter in plant systems and a growth inhibitor in the context of cancer biology, providing a comprehensive resource for researchers in these fields.
Growth Regulatory Effects of this compound in Plant Systems
In plant tissue culture, this compound is widely utilized as a supplement in growth media to stimulate morphogenesis, particularly shoot formation.[3] Its effects are primarily attributed to its role as a precursor in the biosynthesis of cytokinins, a class of plant hormones that promote cell division (cytokinesis).[4]
Mechanism of Action: A Precursor to Cytokinins
Cytokinins are N6-substituted derivatives of adenine.[5][6] The biosynthesis of cytokinins involves the attachment of an isopentenyl group to the N6 position of an adenine nucleotide (ATP, ADP, or AMP).[5] this compound provides a direct substrate for this pathway, thereby enhancing the endogenous production of cytokinins.[4] This leads to a more potent physiological response compared to the application of cytokinins alone.
Synergistic Effects with Other Plant Growth Regulators
The growth-promoting effects of this compound are most pronounced when used in combination with other cytokinins, such as 6-Benzylaminopurine (BAP) and Kinetin. This synergy is thought to arise from the enhanced biosynthesis of natural cytokinins, which then act in concert with the exogenously supplied ones to stimulate cell division and differentiation.
Quantitative Data on Plant Growth Promotion
The following tables summarize the quantitative effects of this compound on various plant species as reported in the literature.
Table 1: Effect of this compound on Shoot Proliferation in Stevia rebaudiana
| Kinetin (µM) | This compound (mg/L) | Mean Number of Shoots per Explant | Mean Shoot Length (cm) |
| 9.3 | 0 | - | - |
| 9.3 | 20 | - | - |
| 9.3 | 40 | 6.5 | 2.0 |
| 9.3 | 60 | 5.0 | - |
| 9.3 | 80 | - | - |
| Data adapted from a study on the in vitro mass propagation of Stevia rebaudiana.[7] |
Table 2: Effect of this compound on Shoot Multiplication in Carissa carandas
| BAP (mg/l) | Kn (mg/l) | TDZ (mg/l) | This compound (mg/l) | Mean Number of Shoots from Nodal Explant |
| 1.5 | 1.0 | 1.0 | 0 | - |
| 1.5 | 1.0 | 1.0 | 15 | Maximum number of shoots |
| Data from a study on multiple shoot production in Carissa carandas.[4] |
Table 3: Effect of this compound on Shoot Induction in Jatropha curcas
| BA (mg/L) | IBA (mg/L) | TDZ (mg/L) | This compound (mg/L) | Glutamine (mg/L) | Mean Number of Shoots per Explant | Regeneration Frequency (%) |
| 1.5 | 0.05 | 0.5 | 0 | 0 | 3.82 | - |
| 1.5 | 0.05 | 0.5 | 25 | 25 | 9.09 | 93.0 |
| Data from a study on enhanced shoot multiplication in Jatropha curcas. |
Experimental Protocols for Plant Tissue Culture
-
Explant Preparation: Nodal segments (1-2 cm) are excised from healthy, young shoots of the source plant.
-
Surface Sterilization: Explants are washed under running tap water, treated with a mild detergent, and then surface sterilized using a solution of sodium hypochlorite (B82951) (NaOCl) or mercuric chloride (HgCl2), followed by several rinses with sterile distilled water.
-
Culture Medium: A basal medium, such as Murashige and Skoog (MS) medium, is prepared and supplemented with sucrose (B13894) (typically 3% w/v) and solidified with agar (B569324) (0.8% w/v).
-
Growth Regulators: The basal medium is further supplemented with a cytokinin (e.g., BAP or Kinetin) and this compound at desired concentrations. The pH of the medium is adjusted to 5.8 before autoclaving.
-
Inoculation and Incubation: The sterilized explants are inoculated onto the prepared medium in culture vessels under aseptic conditions. The cultures are then incubated in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.[3]
-
Subculture: Explants are subcultured onto fresh medium every 3-4 weeks for further shoot multiplication.
Visualization of Plant-Related Pathways and Workflows
Caption: Cytokinin biosynthesis pathway showing this compound as a precursor.
Caption: Experimental workflow for in vitro plant propagation using this compound.
Growth Regulatory Effects of Adenine in Mammalian Systems
In contrast to its role in plants, adenine has been shown to inhibit the proliferation of various human cancer cell lines. This has opened avenues for its investigation as a potential therapeutic agent.
Mechanism of Action: Activation of AMPK Signaling Pathway
The anticancer effects of adenine are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8][9][10] AMPK is a crucial energy sensor in cells that, when activated, switches off anabolic pathways that consume ATP and switches on catabolic pathways that generate ATP. In the context of cancer, AMPK activation leads to the inhibition of cell growth and proliferation.
Adenine treatment increases the intracellular AMP:ATP ratio, which is a primary activator of AMPK. Activated AMPK then phosphorylates downstream targets, leading to:
-
Cell Cycle Arrest: AMPK activation can lead to the upregulation of p53 and the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest, often in the S phase.[8]
-
Apoptosis: Activated AMPK can trigger the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins like Bax and PUMA, and the cleavage of caspase-3.[8]
-
Inhibition of mTOR: AMPK can phosphorylate and inhibit the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. This can also lead to the induction of autophagy.[9][10]
Quantitative Data on Cancer Cell Growth Inhibition
The following table summarizes the inhibitory effects of adenine on different cancer cell lines.
Table 4: Inhibitory Effects of Adenine on Human Cancer Cell Lines
| Cell Line | Cancer Type | Adenine Concentration | Effect | IC50 |
| HepG2 | Hepatocellular Carcinoma | 0.5 - 2 mM | Decreased cell growth to 72.5% of control | - |
| SK-Hep-1 | Hepatocellular Carcinoma | 0.5 - 2 mM | Decreased cell growth to 71.3% of control | - |
| HT29 | Colon Cancer | 10 mM (24h) | Decreased viability to 58.4% of control | 2.838 mM |
| Caco-2 | Colon Cancer | 10 mM (24h) | Decreased viability to 59.4% of control | 22.198 mM |
| Bel-7402 | Hepatocellular Carcinoma | - | Inhibition of growth by 53% (48h) and 72.6% (72h) | - |
| Hela | Cervical Cancer | - | Inhibition of growth by 73.6% (48h) and 89.5% (72h) | - |
| Data compiled from studies on the anticancer effects of adenine.[8][11][12] |
Experimental Protocols for Cancer Cell Studies
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of adenine (or this compound) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., isopropanol (B130326) or DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[11]
-
Cell Lysis: After treatment with adenine, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.
Visualization of Mammalian Signaling Pathway
Caption: Adenine-induced AMPK signaling pathway in cancer cells.
Conclusion and Future Perspectives
This compound is a versatile molecule with significant, yet contrasting, growth regulatory effects in different biological systems. Its role as a cytokinin precursor makes it a valuable tool in plant biotechnology for enhancing micropropagation and plant regeneration. Conversely, its ability to activate the AMPK pathway and induce apoptosis in cancer cells presents a promising avenue for drug development in oncology.
Future research should focus on elucidating the precise molecular interactions of adenine with the cytokinin biosynthesis machinery in plants to optimize its application. In the context of cancer therapy, further investigation into the specific purinergic receptors involved in adenine uptake and signaling in different cancer types is warranted. Moreover, preclinical and clinical studies are necessary to evaluate the therapeutic potential and safety profile of adenine and its derivatives as anticancer agents. This comprehensive guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. RETRACTED: Adenine Combined with Cisplatin Promotes Anticancer Activity against Hepatocellular Cancer Cells through AMPK-Mediated p53/p21 and p38 MAPK Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenine sulphate - Lifeasible [lifeasible.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Cytokinin - Dora Agri-Tech [doraagri.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Adenylate Kinase and Metabolic Signaling in Cancer Cells [frontiersin.org]
- 8. Adenine inhibits growth of hepatocellular carcinoma cells via AMPK-mediated S phase arrest and apoptotic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Adenine Inhibits the Growth of Colon Cancer Cells via AMP-Activated Protein Kinase Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenine Inhibits the Growth of Colon Cancer Cells via AMP-Activated Protein Kinase Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Adenine Sulfate in Shoot Organogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenine (B156593) sulfate (B86663), a purine (B94841) derivative, plays a significant role in plant tissue culture, particularly in the induction and proliferation of shoots. While not a cytokinin itself, it is widely recognized for its cytokinin-like activity, primarily by acting as a precursor in the cytokinin biosynthesis pathway and exhibiting synergistic effects when combined with other cytokinins such as 6-Benzylaminopurine (BAP) and Kinetin. This technical guide provides an in-depth analysis of the mechanism of adenine sulfate in shoot formation, presenting quantitative data from various studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of plant science and drug development who are interested in leveraging this compound for efficient micropropagation and understanding its molecular basis of action.
Mechanism of Action: A Precursor to Cytokinin Signaling
This compound, chemically known as (6-aminopurine)2·H2SO4, is a synthetic adenine salt that has been observed to stimulate cell growth and enhance shoot formation in a variety of plant species.[1] Its primary mechanism of action is believed to be its role as a precursor in the biosynthesis of natural cytokinins.[2][3] Cytokinins are a class of plant hormones that promote cell division, or cytokinesis, and are fundamental to the process of shoot organogenesis.
The benefits of this compound are most pronounced when it is used in conjunction with other cytokinins.[2][3] This synergistic relationship suggests that this compound may enhance the endogenous cytokinin pool, which in turn amplifies the signaling cascade initiated by exogenously applied cytokinins, leading to a more robust morphogenic response. Adenine, a core component of this compound, is a fundamental building block for the synthesis of adenine-type cytokinins.
The following diagram illustrates the proposed role of this compound within the general cytokinin signaling pathway.
Caption: Proposed mechanism of this compound in the cytokinin signaling pathway.
Quantitative Data on Shoot Formation
The effectiveness of this compound in promoting shoot formation has been documented across a range of plant species. The optimal concentration of this compound and its combination with other plant growth regulators can vary significantly depending on the species and the type of explant used. The following tables summarize quantitative data from several studies.
Table 1: Effect of this compound on Shoot Proliferation in Various Plant Species
| Plant Species | Explant Type | Basal Medium | This compound (mg/L) | Other Growth Regulators (mg/L) | Average No. of Shoots per Explant | Reference |
| Jatropha curcas | Juvenile Cotyledon | MS | 25 | 1.5 BA + 0.05 IBA + 0.5 TDZ | 9.09 ± 0.37 | [4][5][6] |
| Carissa carandas | Nodal Explant | MS | 15 | 1.5 BAP + 1.0 Kn + 1.0 TDZ | Not specified, but significant increase | [2] |
| Stevia rebaudiana | Nodal Explant | MS | 40 | 9.3 µM Kinetin | Significantly improved multiplication | [3] |
| Syzygium cumini | Nodal Segment | MS | Optimal concentration not specified, used as an adjuvant | 10 µM BA | 14 | [7] |
| Acacia holosericea | Leaflets | B5 | 200 | 2.5 ZN | 7.0 ± 3.8 | [8] |
| Ficus religiosa | Nodal Segment | WPM | 150 | 1.0 BAP + 0.5 IAA + 200 Glutamine | 32.5 | [9] |
| Dendrocalamus sericeus | Shoot Clump | MS | 40 | 1.0 BA + 0.1 TDZ | 3.0 - 8.3 | [10] |
Table 2: Comparative Effects of this compound and Other Cytokinins
| Plant Species | Treatment (mg/L) | Average No. of Shoots per Explant | Average Shoot Length (cm) | Reference |
| Punica granatum | 1.0 BAP | 2.67 | Not specified | [11] |
| Punica granatum | 2.0 BAP | Higher than 1.0 BAP | Lower than control | [11] |
| Syzygium cumini | BA alone | Stunted growth, shoot tip necrosis | Slower growth | [7] |
| Syzygium cumini | BA + this compound | Reduced necrosis, improved growth | Improved | [7] |
| Stevia rebaudiana | Kinetin alone | Did not improve multiplication | Not specified | [3] |
| Stevia rebaudiana | Kinetin + 40 this compound | Improved multiplication rate | Improved | [3] |
Experimental Protocols
The successful application of this compound in shoot induction protocols relies on a well-defined methodology. Below is a generalized protocol based on common practices reported in the literature.
Explant Preparation and Sterilization
-
Explant Source: Nodal segments, shoot tips, or leaf sections are commonly used explants.[2][3][7][8] These should be sourced from healthy, disease-free mother plants.
-
Surface Sterilization:
-
Wash the explants under running tap water for 10-15 minutes.
-
Treat with a mild detergent solution for 5-10 minutes, followed by thorough rinsing with distilled water.
-
In a laminar flow hood, immerse the explants in 70% (v/v) ethanol (B145695) for 30-60 seconds.
-
Surface sterilize with a solution of 0.1% (w/v) mercuric chloride for 2-5 minutes or a 10-20% (v/v) solution of commercial bleach (sodium hypochlorite) for 10-15 minutes.
-
Rinse the explants 3-4 times with sterile distilled water to remove all traces of the sterilizing agent.
-
Culture Medium and Conditions
-
Basal Medium: Murashige and Skoog (MS) medium is the most frequently used basal medium.[2][3][4][5] Other media such as Woody Plant Medium (WPM) and Gamborg's B5 medium have also been used successfully.[8][9]
-
Additives:
-
Growth Regulators:
-
Prepare a stock solution of this compound. It should be added to the medium before autoclaving.
-
Add other plant growth regulators, such as BAP, Kinetin, NAA, or IAA, as per the specific protocol.
-
-
Autoclaving: Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.
-
Culture Conditions:
Subculture and Rooting
-
Subculture: Subculture the proliferating shoots every 3-4 weeks onto a fresh medium of the same composition to ensure continuous growth and multiplication.
-
Rooting: Once the shoots have elongated sufficiently (typically > 2 cm), they are excised and transferred to a rooting medium. This is often a half-strength basal medium supplemented with an auxin such as Indole-3-butyric acid (IBA) or α-naphthaleneacetic acid (NAA) at concentrations ranging from 0.1 to 2.0 mg/L.[2][3][7]
The following diagram outlines a typical experimental workflow for shoot induction using this compound.
Caption: A generalized workflow for in vitro shoot induction using this compound.
Conclusion
This compound is a valuable supplement in plant tissue culture media for enhancing shoot induction and multiplication. Its role as a precursor in the cytokinin biosynthesis pathway and its synergistic activity with other cytokinins make it a potent tool for the micropropagation of a wide range of plant species. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to develop and optimize their own shoot proliferation systems. Further research into the precise molecular interactions and regulatory networks influenced by this compound could provide deeper insights into the complex process of plant organogenesis and open new avenues for improving plant regeneration efficiencies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
- 4. academicjournals.org [academicjournals.org]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced shoot multiplication in Ficus religiosa L. in the presence of adenine sulphate, glutamine and phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of this compound and growth promoting substances on multiple shoot induction of Sangmon 'Nuan Rajinee' bamboo (Dendrocalamus sericeus Munro) | International Society for Horticultural Science [ishs.org]
- 11. researchgate.net [researchgate.net]
Adenine Sulfate: A Technical Guide for Researchers on its Role in Nucleic Acid Biochemistry and Synthesis
For Immediate Release
[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of adenine (B156593) sulfate (B86663), clarifying its role not as a direct structural component of nucleic acids, but as a crucial laboratory reagent for researchers, scientists, and drug development professionals. The guide details its chemical properties, applications in nucleic acid research, and relevant experimental protocols, presenting a scientifically accurate perspective on its utility in the field.
Adenine, a fundamental purine (B94841) nucleobase, is integral to the structure of DNA and RNA.[1][2] In laboratory and biotechnological settings, adenine is often supplied in its salt form, adenine sulfate, for enhanced stability and solubility.[3][4] This technical guide will explore the chemical characteristics of this compound, its applications in cell culture and nucleic acid synthesis, and provide detailed experimental methodologies.
This compound: Chemical and Physical Properties
This compound, also known as adenine hemisulfate, is the salt form of adenine, a purine derivative.[3] It is a white to light yellow crystalline powder.[5][6] The chemical formula for this compound is (C₅H₅N₅)₂·H₂SO₄.[3]
| Property | Value | Source |
| Molecular Formula | (C₅H₅N₅)₂·H₂SO₄ | [3] |
| Molecular Weight | 368.33 g/mol | [3][7] |
| CAS Number | 321-30-2 | [5][7] |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Solubility | Soluble in hot water, slightly soluble in cold water, insoluble in ethanol (B145695) and other common organic solvents. Soluble in 0.5 M HCl. | [8][9][10] |
| Purity | Typically ≥99% for laboratory use | [8] |
| Storage | Room temperature, in a sealed container in a cool, dry, well-ventilated environment. | [10] |
The Role of this compound in Nucleic Acid Research
This compound's primary function in a laboratory setting is to serve as a source of adenine for various biological processes. Adenine is a crucial precursor in the biosynthesis of nucleotides, the building blocks of DNA and RNA.[1][2] It is a component of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell, and cofactors like NAD and FAD.[1][2][11]
Application in Cell Culture
This compound is frequently used as a supplement in cell culture media, particularly for yeast and other microorganisms.[5][8][12] It is a component of minimal medium and yeast extract peptone dextrose adenine (YPDA) medium.[12] In these contexts, it provides the necessary adenine for organisms that may be auxotrophic for this nucleobase, enabling robust growth and facilitating studies on DNA replication, transcription, and translation.[5][8]
In Vitro Nucleic Acid Synthesis
In vitro synthesis of nucleic acids, a cornerstone of molecular biology and drug development, requires a ready supply of nucleoside triphosphates, including ATP. This compound can be used as a starting material in the chemical synthesis of adenosine and its derivatives, which are then phosphorylated to produce the necessary precursors for DNA and RNA synthesis.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture media.
Materials:
-
This compound powder
-
Milli-Q or distilled water
-
0.22 µm sterile filter
-
Sterile bottles
Protocol:
-
Weigh out the desired amount of this compound powder.
-
In a sterile container, dissolve the this compound in Milli-Q water. Gentle heating may be required to fully dissolve the powder.
-
Once dissolved, allow the solution to cool to room temperature.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile bottle.
-
Store the stock solution at 4°C.
Yeast Culture Supplementation with this compound
Objective: To supplement yeast growth media with this compound to support the growth of adenine-auxotrophic strains.
Materials:
-
Yeast nitrogen base (YNB) without amino acids
-
Dextrose (glucose)
-
Amino acid supplements (as required by the specific yeast strain)
-
Sterile this compound stock solution (prepared as above)
-
Sterile water
Protocol:
-
Prepare the yeast minimal medium (e.g., SD medium) by combining YNB, dextrose, and the required amino acid supplements in sterile water.
-
Autoclave the medium to sterilize it.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the sterile this compound stock solution to the desired final concentration (typically 20-40 mg/L).
-
Mix well and pour into sterile petri dishes or use for liquid cultures.
Visualizing the Role of Adenine in Nucleic Acid Synthesis
The following diagram illustrates the central role of adenine as a precursor in the synthesis of DNA and RNA. This compound provides the initial adenine base for these pathways.
Caption: Adenine's role in nucleotide synthesis pathways.
Non-Canonical Sulfate Interactions with Nucleic Acids
While this compound is not a direct component of the nucleic acid backbone, there are instances of non-canonical interactions involving sulfate ions and nucleic acids. Research has shown that sulfate anions can stabilize non-canonical G(syn)-G(anti) base pairs in RNA duplexes.[13] This highlights a different, more direct, though not structural, role of sulfate in the context of nucleic acid conformation.
Conclusion
This compound is a vital reagent in molecular biology and biochemistry, providing a stable and reliable source of adenine for a multitude of research applications. Its use in cell culture and as a precursor for the synthesis of nucleic acid building blocks is fundamental to advancing our understanding of genetics and developing novel therapeutics. This guide clarifies its role and provides practical information for laboratory professionals, ensuring its effective and appropriate application in scientific research.
References
- 1. Adenine - Wikipedia [en.wikipedia.org]
- 2. What is Adenine used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Error [amarantosocial.altervista.org]
- 5. labiostring.com [labiostring.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | C10H12N10O4S | CID 9449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 腺嘌呤 半硫酸盐 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 9. apexbt.com [apexbt.com]
- 10. Page loading... [guidechem.com]
- 11. This compound | 321-30-2 [chemicalbook.com]
- 12. This compound [himedialabs.com]
- 13. Noncanonical G(syn)–G(anti) base pairs stabilized by sulphate anions in two X-ray structures of the (GUGGUCUGAUGAGGCC) RNA duplex - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Adenine in the Prevention and Treatment of Leukopenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukopenia, a condition characterized by a reduction in the number of white blood cells (leukocytes), is a significant clinical concern, often arising as a side effect of chemotherapy, radiation therapy, and certain medications. This condition compromises the immune system, leaving patients vulnerable to life-threatening infections. Adenine (B156593), a fundamental component of nucleic acids and adenosine (B11128) triphosphate (ATP), has been investigated for its potential role in mitigating leukopenia. While the user query specified "adenine sulfate," the available scientific literature predominantly refers to the therapeutic use of "adenine." This technical guide provides a comprehensive overview of the mechanisms of action, clinical evidence, and experimental protocols related to the use of adenine in the context of leukopenia.
Mechanism of Action
Adenine's primary role in preventing and reversing leukopenia is attributed to its fundamental function as a building block for nucleic acids (DNA and RNA). Rapidly proliferating cells, such as hematopoietic stem and progenitor cells (HSPCs) in the bone marrow, have a high demand for purines to support DNA replication and RNA synthesis for protein production. By providing an exogenous source of adenine, it is hypothesized that the proliferative capacity of these cells can be supported, leading to an accelerated recovery of leukocyte populations.
Beyond its role as a metabolic substrate, adenine is a precursor to adenosine, a signaling molecule that plays a complex and crucial role in hematopoiesis. Adenosine exerts its effects through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2B receptor, in particular, has been identified as a key player in the emergence and differentiation of HSPCs.
Adenosine A2B Receptor Signaling Pathway in Hematopoiesis
Activation of the adenosine A2B receptor on hematopoietic stem and progenitor cells initiates a signaling cascade that promotes their survival and differentiation. This pathway is of significant interest for therapeutic interventions aimed at stimulating hematopoiesis.
Clinical Evidence for the Use of Adenine in Leukopenia
Clinical evidence for the efficacy of adenine in treating leukopenia primarily comes from case studies and small-scale clinical investigations, particularly in the context of drug-induced leukopenia. These studies suggest that adenine administration can lead to a significant increase in white blood cell and neutrophil counts.
Quantitative Data from Clinical Case Studies
The following table summarizes the results from published case studies where adenine was used to treat leukopenia.
| Patient Case | Underlying Condition/Cause of Leukopenia | Adenine Dosage | WBC Count Before Adenine (cells/µL) | WBC Count After Adenine (cells/µL) | Neutrophil Count Before Adenine (cells/µL) | Neutrophil Count After Adenine (cells/µL) | Reference |
| Patient 1 | Discontinuation of Lithium Carbonate | 60 mg/day | 2,000 | 3,700 | Not Reported | Not Reported | [1][2] |
| Patient 2 | Antipsychotic Overdose | 60 mg/day | 2,900 | 4,200 | 900 | 3,200 | [1][2] |
| Patient 3 | Antipsychotic-induced Neutropenia | 60 mg/day | Not Reported | Not Reported | <1,500 | >1,500 | [1] |
Preclinical Research: Experimental Protocols
To rigorously evaluate the therapeutic potential of adenine for preventing and treating leukopenia, well-defined preclinical experimental models are essential. Below are detailed methodologies for key experiments.
Experimental Workflow for In Vivo Efficacy Testing
A standard workflow to assess the in vivo efficacy of adenine in a murine model of chemotherapy-induced leukopenia is outlined below.
Protocol for Induction of Leukopenia in a Murine Model
Objective: To induce a state of leukopenia in mice using the chemotherapeutic agent cyclophosphamide (B585).
Materials:
-
Cyclophosphamide monohydrate
-
Sterile 0.9% saline
-
8-10 week old C57BL/6 mice
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Reagent Preparation: Prepare a fresh solution of cyclophosphamide in sterile 0.9% saline at a concentration of 20 mg/mL.
-
Animal Dosing: Administer a single intraperitoneal injection of cyclophosphamide at a dose of 150-200 mg/kg body weight.
-
Monitoring: Monitor the animals daily for signs of distress.
-
Confirmation of Leukopenia: Perform a complete blood count (CBC) from tail vein blood samples on day 4 post-injection to confirm the induction of leukopenia (WBC count < 1,000 cells/µL).
Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
Objective: To quantify the number of functional hematopoietic progenitor cells in the bone marrow.
Materials:
-
MethoCult™ GF M3434 (or similar methylcellulose-based medium)
-
Iscove's MDM with 2% FBS
-
Bone marrow cells harvested from femurs and tibias
-
35 mm culture dishes
Procedure:
-
Bone Marrow Harvest: Euthanize mice and aseptically harvest femurs and tibias. Flush the bone marrow with Iscove's MDM with 2% FBS using a 25-gauge needle and syringe.
-
Cell Suspension: Create a single-cell suspension by gently passing the bone marrow through the needle several times.
-
Cell Counting: Perform a nucleated cell count using a hemocytometer and trypan blue exclusion.
-
Plating: Dilute the bone marrow cell suspension to a final concentration of 1 x 10^5 cells/mL in MethoCult™ medium. Plate 1.1 mL of the cell suspension into each 35 mm culture dish.
-
Incubation: Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
-
Colony Scoring: Enumerate and classify colonies (CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope based on their morphology.
Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells
Objective: To identify and quantify different populations of HSPCs in the bone marrow.
Materials:
-
Bone marrow single-cell suspension
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against murine hematopoietic markers (e.g., Lineage cocktail, c-Kit, Sca-1, CD34, Flt3)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of bone marrow as described for the CFU assay.
-
Staining: Resuspend 1-2 x 10^6 bone marrow cells in 100 µL of FACS buffer. Add the antibody cocktail and incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with 1 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspension: Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to gate on and quantify specific HSPC populations (e.g., LSK cells: Lineage-negative, Sca-1-positive, c-Kit-positive).
Conclusion
Adenine demonstrates therapeutic potential in the management of leukopenia, likely through its essential role in nucleic acid synthesis for proliferating hematopoietic cells and via the activation of adenosine receptor signaling pathways that promote the growth and differentiation of hematopoietic stem and progenitor cells. While clinical data is currently limited to case studies, the evidence is promising. The provided experimental protocols offer a framework for further preclinical investigation to elucidate the precise mechanisms of action and to establish the efficacy and safety of adenine as a treatment for leukopenia. Further research in well-controlled animal models and larger clinical trials is warranted to fully explore the therapeutic utility of adenine in this setting.
References
Adenine sulfate as a purine nucleobase in biochemical roles
An In-depth Technical Guide on Adenine (B156593) Sulfate (B86663) as a Purine (B94841) Nucleobase in Biochemical Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenine, a fundamental purine nucleobase, plays a central role in a myriad of biochemical processes essential for life. Adenine sulfate serves as a stable, water-soluble salt of adenine, facilitating its use in a wide range of research and pharmaceutical applications. Once in solution, it dissociates to provide the biochemically active adenine moiety. This technical guide provides a comprehensive overview of the biochemical roles of adenine, with a focus on its involvement in nucleic acid synthesis, energy metabolism, and cellular signaling. This document presents quantitative data on enzyme kinetics and receptor binding, details key experimental protocols, and provides visualizations of critical signaling pathways and experimental workflows to support researchers and professionals in drug development.
Introduction to Adenine and this compound
Adenine is a purine derivative that is one of the four nucleobases in the nucleic acids of DNA and RNA.[1] As a fundamental component of these genetic materials, adenine is crucial for storing and transmitting genetic information. Beyond its role in genetics, adenine is a key component of several vital biomolecules, including adenosine (B11128) triphosphate (ATP), nicotinamide (B372718) adenine dinucleotide (NAD), flavin adenine dinucleotide (FAD), and cyclic adenosine monophosphate (cAMP).[2][3] These molecules are integral to cellular energy transfer, metabolism, and signal transduction.
This compound is the hemisulfate salt of adenine, often used in experimental and pharmaceutical contexts due to its stability and solubility in aqueous solutions.[4][5] In biological systems, it serves as a source of adenine, which then participates in various biochemical pathways.
Biochemical Roles of Adenine
The biochemical functions of adenine are extensive and critical for cellular homeostasis.
Component of Nucleic Acids
In DNA, adenine (A) pairs with thymine (B56734) (T) via two hydrogen bonds, contributing to the stability of the double helix structure. In RNA, adenine pairs with uracil (B121893) (U). This base pairing is fundamental to DNA replication, transcription, and translation.
Energy Metabolism
Adenine is a core component of adenosine triphosphate (ATP), the primary energy currency of the cell. The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) releases energy that drives numerous cellular processes. Adenine is also a component of the coenzymes NAD and FAD, which are essential electron carriers in cellular respiration.
Cellular Signaling
Adenine and its derivatives are pivotal signaling molecules. Extracellular ATP and adenosine act as signaling molecules in the purinergic signaling system.[1] Intracellularly, cAMP, synthesized from ATP, functions as a ubiquitous second messenger in a multitude of signaling pathways.[6]
Quantitative Data
The following tables summarize key quantitative data related to the biochemical interactions of adenine derivatives.
Enzyme Kinetics
The metabolism of adenine and its derivatives is tightly regulated by a series of enzymes. The kinetic parameters of some key enzymes are presented below.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/s or µmol/min/unit) | Organism/Tissue | Reference(s) |
| Adenosine Deaminase (ADA) | Adenosine | 26.1 - 103 | 1.27 µmol/min/unit - 0.025 nmol/mg/s | Bovine, Human Lymphocytes | [7][8] |
| Adenylyl Cyclase (soluble) | ATP-Mg2+ | Varies with Ca2+ | Varies with Bicarbonate | Recombinant Human | [7] |
| Ectonucleotidase (CD73) | AMP | 2.53 | Not specified | Recombinant Human | [9] |
Receptor Binding Affinities
Adenine and its derivatives exert their signaling effects by binding to specific purinergic receptors. The binding affinities (Ki) of various ligands to these receptors are crucial for understanding their pharmacological profiles.
| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference(s) |
| Adenine Receptor (P0) | Adenine | ~27 (Kd) | Rat Brain Cortex | [4] |
| Adenine Receptor (P0) | N6-acetyladenine | 515 | Human (HEK293 cells) | [4] |
| Adenine Receptor (P0) | 8-aminoadenine | 34.1 | Human (HEK293 cells) | [4] |
| A1 Adenosine Receptor | Adenosine | 10 - 30 | Rat Brain | [2] |
| A1 Adenosine Receptor | N6-Cyclopentyladenosine (CPA) | ~1 | Rat Brain | [10] |
| A2A Adenosine Receptor | Adenosine | 10 - 30 | Rat Brain | [2] |
| A2A Adenosine Receptor | NECA | ~15 | Rat Brain | [10] |
| A2B Adenosine Receptor | Adenosine | > 1000 | Human | [2] |
| A3 Adenosine Receptor | Adenosine | ~1000 | Rat | [2] |
| P2X1 Receptor | MRS 2179 (Antagonist) | 1150 | Rat | [11] |
| P2X3 Receptor | PAPET (Agonist) | 17 | Rat | [11] |
Signaling Pathways
Adenine derivatives are central to two major signaling pathways: purinergic signaling and the cAMP signaling pathway.
Purinergic Signaling Pathway
Extracellular ATP, ADP, AMP, and adenosine act as signaling molecules by binding to purinergic receptors.[12] These receptors are broadly classified into P1 receptors (activated by adenosine) and P2 receptors (activated by ATP and ADP).[3] P2 receptors are further divided into ionotropic P2X receptors and metabotropic P2Y receptors.[1] The conversion of ATP to immunosuppressive adenosine in the extracellular space is mediated by the ectonucleotidases CD39 and CD73, which are key targets in cancer immunotherapy.[13][14]
cAMP Signaling Pathway
The cAMP signaling pathway is a ubiquitous intracellular signaling cascade. It is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase.[6] Adenylyl cyclase then catalyzes the conversion of ATP to cAMP.[15] cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments involving adenine.
Adenine-Induced Tubulointerstitial Fibrosis in Mice
This model is widely used to study the pathogenesis of chronic kidney disease and to evaluate the efficacy of potential therapeutic agents.
Objective: To induce chronic kidney disease characterized by tubulointerstitial fibrosis in mice through the administration of adenine.
Materials:
-
6-week-old male C57BL/6 mice
-
Adenine (or this compound)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose, CMC)
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the start of the experiment.
-
Adenine Preparation: Prepare a suspension of adenine in the vehicle (e.g., 0.5% CMC in sterile water). A typical dose for inducing severe renal dysfunction is 50 mg/kg body weight.[3][16]
-
Administration: Administer the adenine suspension to the mice daily via oral gavage for 28 consecutive days.[3] A control group should receive the vehicle only.
-
Monitoring: Monitor the animals daily for clinical signs of distress, and measure body weight regularly. Blood and urine samples can be collected at various time points to assess renal function (e.g., serum creatinine, blood urea (B33335) nitrogen (BUN), and proteinuria).[3]
-
Endpoint Analysis: At the end of the study period (e.g., day 28 or later), euthanize the animals. Harvest the kidneys for histological analysis (e.g., H&E, Masson's trichrome, or Picrosirius red staining to assess fibrosis), immunohistochemistry, and gene expression analysis of fibrotic and inflammatory markers.[15]
Quantification of Adenine Nucleotides by HPLC-MS/MS
This protocol describes a method for the accurate measurement of ATP, ADP, and AMP in biological samples.
Objective: To extract and quantify adenine nucleotides from cell or tissue samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Biological sample (cells or tissue)
-
Methanol/Acetonitrile/Water extraction solvent
-
Internal standards (e.g., 13C-labeled ATP)
-
HPLC system with a suitable column (e.g., HILIC)
-
Tandem mass spectrometer
-
Centrifuge, vortex mixer, and other standard laboratory equipment
Procedure:
-
Sample Collection and Quenching: Rapidly collect the biological sample and immediately quench metabolic activity by snap-freezing in liquid nitrogen or by adding ice-cold extraction solvent.
-
Extraction: Homogenize the sample in a cold extraction solvent (e.g., 80% methanol). Add an internal standard to each sample to correct for extraction efficiency and matrix effects.
-
Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Separate the adenine nucleotides using a suitable HPLC method (e.g., Hydrophilic Interaction Liquid Chromatography - HILIC).[17]
-
Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[17][18] Specific precursor-to-product ion transitions for each analyte and the internal standard are used for quantification.
-
-
Data Analysis: Construct a standard curve using known concentrations of ATP, ADP, and AMP. Use the peak areas of the analytes and the internal standard to calculate the absolute concentrations in the original sample.
Adenylyl Cyclase Activity Assay
This protocol outlines a common method for measuring the activity of adenylyl cyclase, the enzyme that produces cAMP.
Objective: To determine the rate of cAMP production by adenylyl cyclase in a given sample (e.g., cell membrane preparation).
Method 1: Radioisotopic Assay
Materials:
-
Cell membrane preparation
-
[α-32P]ATP (radiolabeled substrate)
-
Assay buffer (containing Tris-HCl, MgCl2, and an ATP regenerating system)
-
Activators (e.g., forskolin) or inhibitors of adenylyl cyclase
-
Stop solution (e.g., containing unlabeled ATP and cAMP)
-
Dowex and alumina (B75360) columns for separating [32P]cAMP from [α-32P]ATP
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membrane preparation with the assay buffer.
-
Initiate Reaction: Start the reaction by adding [α-32P]ATP and any activators or inhibitors being tested.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).
-
Terminate Reaction: Stop the reaction by adding the stop solution.
-
cAMP Separation: Separate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP and other radiolabeled nucleotides using sequential chromatography over Dowex and alumina columns.[19]
-
Quantification: Quantify the amount of [32P]cAMP by liquid scintillation counting.
-
Calculation: Calculate the adenylyl cyclase activity as pmol of cAMP produced per minute per mg of protein.
Method 2: ELISA-based Assay
Objective: To quantify cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
cAMP ELISA kit (commercially available)
-
Cell lysate or supernatant
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or collect supernatants according to the ELISA kit manufacturer's instructions. Some kits may require acetylation of the samples to increase sensitivity.[19][20]
-
Assay Procedure: Follow the specific protocol of the commercial ELISA kit.[21] This typically involves:
-
Adding samples and standards to a microplate pre-coated with an antibody.
-
Adding a cAMP-enzyme conjugate.
-
Incubating to allow for competitive binding of the sample/standard cAMP and the cAMP-enzyme conjugate to the antibody.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that is converted by the enzyme conjugate to a detectable signal (colorimetric or chemiluminescent).
-
Stopping the reaction and measuring the signal using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the signal intensity versus the known concentrations of the cAMP standards. Use the standard curve to determine the concentration of cAMP in the samples.
Conclusion
Adenine, provided in its stable sulfate form for many applications, is a cornerstone of biochemistry. Its roles as a building block of genetic material, a carrier of cellular energy, and a versatile signaling molecule underscore its importance in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of adenine's biochemical functions and to develop novel therapeutic strategies targeting adenine-dependent pathways.
References
- 1. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 4. Structure-activity relationships of adenine and deazaadenine derivatives as ligands for adenine receptors, a new purinergic receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sketchviz.com [sketchviz.com]
- 7. scielo.br [scielo.br]
- 8. Progress curve analysis of adenosine deaminase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. G protein-coupled adenosine (P1) and P2Y receptors: ligand design and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of novel adenine nucleotide derivatives as agonists and antagonists at recombinant rat P2X receptors | Semantic Scholar [semanticscholar.org]
- 12. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CD39 and CD73: biological functions, diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for analyzing the movement and uptake of isotopically labeled signaling molecule azelaic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. abcam.com [abcam.com]
- 21. cloud-clone.com [cloud-clone.com]
Methodological & Application
Protocol for the Application of Adenine Sulfate in Murashige and Skoog (MS) Media
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of adenine (B156593) sulfate (B86663) as a growth supplement in Murashige and Skoog (MS) media for plant tissue culture. Adenine sulfate, a synthetic cytokinin, is instrumental in promoting cell division, inducing shoot proliferation, and enhancing the overall development of various plant species in vitro. These protocols are designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies for the effective application of this compound, thereby facilitating advancements in micropropagation, genetic transformation, and the production of bioactive compounds.
Introduction
Murashige and Skoog (MS) medium is a cornerstone of plant tissue culture, providing the essential macro- and micronutrients, vitamins, and amino acids for in vitro plant growth. The versatility of the MS medium is further enhanced by the addition of plant growth regulators. This compound, while not a true cytokinin, exhibits cytokinin-like activity by stimulating cell growth and enhancing shoot formation.[1] It is often used as a supplement to reinforce the effects of other cytokinins, such as 6-Benzylaminopurine (BAP) and Kinetin, leading to improved shoot multiplication and development.[2] This protocol outlines the preparation and application of this compound in MS media to achieve optimal results in plant tissue culture.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound can vary depending on the plant species and the desired outcome. The following table summarizes effective concentrations cited in various studies for shoot proliferation.
| Plant Species | Explant Type | MS Medium Supplements | This compound (AdS) Concentration (mg/L) | Observed Effects |
| Jatropha curcas | Juvenile cotyledon | 1.5 mg/L BA + 0.05 mg/L IBA + 0.5 mg/L TDZ | 25 | Enhanced shoot multiplication (9.09 ± 0.37 shoots/explant) and 93.0% regeneration frequency. |
| Stevia rebaudiana | Nodal explants | 9.3 µM Kinetin | 40 | Improved shoot proliferation and length. |
| Dendrocalamus sericeus 'Nuan Rajinee' (Bamboo) | Clump of 3-5 small shoots | 1.0 mg/L BA + 0.1 mg/L TDZ | 40 | Induced uniform shoot size, healthy green color, and an average shoot height of 3.58 cm.[3] |
| Syzygium cumini | Mature nodal segments | 10 µM BA | Not specified, used as an adjuvant | Reduced leaf abscission and shoot tip necrosis, leading to the production of a maximum of 14 shoots.[2][4] |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
A stock solution allows for the easy and accurate addition of this compound to the MS medium.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Weigh 100 mg of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of distilled water.
-
Gently heat the solution on a magnetic stirrer to aid dissolution. This compound is soluble in water.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Bring the final volume to 100 mL with distilled water.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Label the bottle with the name of the solution, concentration, and date of preparation.
-
Store the stock solution at 2-8°C.[5]
Preparation of Murashige and Skoog (MS) Medium with this compound
This protocol details the preparation of 1 liter of MS medium supplemented with this compound. Adjust volumes as needed.
Materials:
-
MS basal salt mixture (commercially available powder or individual salts)
-
myo-Inositol
-
Vitamins (optional, often included in commercial MS mixtures)
-
This compound stock solution (1 mg/mL)
-
Other plant growth regulators (e.g., auxins, cytokinins) as required
-
Distilled or deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Agar (B569324) or other gelling agent
-
Autoclave-safe culture vessels (e.g., flasks, jars)
Procedure:
-
To a 1-liter beaker, add approximately 800 mL of distilled water.
-
Add the MS basal salt mixture and stir until completely dissolved.
-
Add 30 g of sucrose and 100 mg of myo-inositol. Stir until dissolved.
-
If required, add other vitamins and plant growth regulators (e.g., BAP, IBA) from their respective stock solutions.
-
Pipette the desired volume of the this compound stock solution into the medium. For example, for a final concentration of 40 mg/L, add 40 mL of the 1 mg/mL stock solution.
-
Adjust the pH of the medium to 5.7-5.8 using 0.1 N HCl or 0.1 N NaOH.[6]
-
Add distilled water to bring the final volume to 1 liter.
-
Add the gelling agent (e.g., 8 g of agar) and heat the medium while stirring until the agar is completely dissolved.
-
Dispense the medium into culture vessels.
-
Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.[7]
-
Allow the medium to cool and solidify in a sterile environment.
Mandatory Visualizations
Experimental Workflow for this compound Supplementation in MS Media
Caption: Workflow for preparing MS media with this compound.
Signaling Pathway of Cytokinin-like Activity
Caption: this compound's cytokinin-like signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of this compound and growth promoting substances on multiple shoot induction of Sangmon 'Nuan Rajinee' bamboo (Dendrocalamus sericeus Munro) | International Society for Horticultural Science [ishs.org]
- 4. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenine sulphate - Lifeasible [lifeasible.com]
- 6. himedialabs.com [himedialabs.com]
- 7. himedialabs.com [himedialabs.com]
Application of Adenine Sulfate in Yeast Culture Media: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – For researchers and drug development professionals working with Saccharomyces cerevisiae, optimizing culture media is paramount for robust and reproducible results. Adenine (B156593) sulfate (B86663), a common media supplement, plays a critical role in the growth and metabolism of many laboratory yeast strains. These comprehensive application notes and protocols provide a detailed guide to its use, from understanding its biochemical significance to practical application in media preparation and experimental design.
Introduction: The Role of Adenine in Yeast Metabolism
Adenine is a fundamental purine (B94841) nucleobase essential for the synthesis of nucleic acids (DNA and RNA) and the energy currency of the cell, adenosine (B11128) triphosphate (ATP). Wild-type yeast strains can synthesize adenine de novo through a well-characterized biosynthetic pathway. However, many laboratory strains are adenine auxotrophs, carrying mutations in genes such as ADE1 or ADE2, which disrupt this pathway and render them dependent on an external source of adenine for growth.[1][2]
Supplementing culture media with adenine sulfate addresses this nutritional requirement. For strains with mutations like ade2-101, adenine supplementation is crucial for enhanced growth.[1] A common visual indicator of adenine deficiency in ade2 mutant strains is the accumulation of a red pigment, which is an oxidized polymer of 5-aminoimidazole ribotide, an intermediate in the adenine biosynthetic pathway.[1] The addition of sufficient adenine prevents this pigmentation.[3]
Beyond its role as a nutrient for auxotrophs, adenine concentration can influence various cellular processes, including gene expression and stress resistance. For instance, the presence of extracellular purines like adenine represses the transcription of ADE genes.[4][5][6] Furthermore, adenine metabolism is linked to sulfur metabolism and can modulate sulfite (B76179) resistance in wine yeast.[7][8][9]
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the yeast strain, the type of media, and the experimental goals. The following tables summarize key quantitative data from various studies.
Table 1: Recommended this compound Concentrations in Yeast Culture Media
| Media Type | This compound Concentration | Purpose | Reference |
| YPD (Yeast Extract Peptone Dextrose) | 0.003% (30 mg/L) | Enhanced growth of ade2-101 mutants | [1] |
| YPD Agar (B569324) (Enhanced Formulation) | 120 mg/L | Prevents red pigmentation in ADE1/ADE2 mutants | [3] |
| SD (Synthetic Dextrose) | 40-100 mg/L | Support growth of adenine auxotrophs | [10] |
| Minimal Vitamin (MV) + Ade | 80 mg/L (from a 1 mg/mL stock) | Supplement for minimal media | [11][12] |
| Red/White Selection Media | 5 mg/L | To enhance red color development in ade2 mutants for screening | [13] |
Table 2: Effect of Adenine Concentration on Yeast Growth and Physiology
| Parameter | Adenine Concentration | Observation | Reference |
| Cell Growth (Dry Cell Weight) | Increasing concentrations | General increase in dry cell weight (DCW) | [14] |
| Heterologous Protein Expression | Increasing concentrations | Decreased expression levels | [14] |
| Minimum Growth Requirement | ~12.5 mg/g DCW | Minimum adenine required for cell growth | [14] |
| Saturation of Intracellular Pools | 25-40 mg/g DCW | Adenine utilized to saturate intracellular adenine/metabolite pools | [14] |
| Growth Rate of W303 ade2 | 0, 5, 10, 20 mg/L | Growth rate diverges from control (100 mg/L), indicating adenine depletion | [10] |
| Desiccation Stress Tolerance | Adenine depletion | 10-fold increase in tolerance in adenine auxotrophs | [15][16] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for addition to yeast culture media.
Materials:
-
Adenine hemisulfate salt
-
Deionized water (ddH₂O)
-
Sterile bottles
-
Autoclave or sterile filter apparatus (0.22 µm)
Protocol:
-
To prepare a 100x stock solution (e.g., 3 g/L), weigh out 0.3 g of adenine hemisulfate.[17]
-
Dissolve the adenine hemisulfate in 100 mL of ddH₂O. Gentle heating may be required to fully dissolve the powder.
-
Sterilize the solution by autoclaving for 15 minutes at 121°C. Adenine hemisulfate is heat-stable and can be autoclaved.[18] Alternatively, the solution can be filter-sterilized.
-
Store the sterile stock solution at room temperature or 4°C.
Supplementing YPD Media for Adenine Auxotrophs
Objective: To prepare YPD agar plates supplemented with this compound to support the growth of adenine auxotrophic yeast strains and prevent red pigmentation.
Materials:
-
Yeast extract
-
Peptone
-
Dextrose (Glucose)
-
Agar
-
This compound stock solution (e.g., 3 g/L)
-
Deionized water (ddH₂O)
-
Autoclave
-
Sterile petri dishes
Protocol:
-
For 1 liter of YPD agar, combine 10 g yeast extract, 20 g peptone, and 20 g agar in 950 mL of ddH₂O.
-
Autoclave for 15 minutes at 121°C to sterilize the medium.
-
Allow the medium to cool to approximately 55-60°C in a water bath.
-
Aseptically add 50 mL of a sterile 40% dextrose solution.
-
Aseptically add the desired amount of sterile this compound stock solution. For a final concentration of 120 mg/L, add 40 mL of a 3 g/L stock solution.[3]
-
Mix gently to ensure homogeneity.
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
Store the plates at 4°C.
Growth Curve Analysis to Determine Optimal Adenine Concentration
Objective: To determine the optimal this compound concentration for a specific adenine auxotrophic yeast strain by monitoring its growth over time.
Materials:
-
Yeast strain of interest (adenine auxotroph)
-
Synthetic Dextrose (SD) medium without adenine
-
Sterile this compound stock solution
-
Sterile culture flasks or tubes
-
Shaking incubator
-
Spectrophotometer
Protocol:
-
Prepare SD medium supplemented with all necessary nutrients except for adenine.
-
Dispense the SD medium into a series of sterile flasks.
-
Add varying concentrations of sterile this compound to the flasks (e.g., 0, 5, 10, 20, 40, 100 mg/L).[10] Include a high concentration (e.g., 100 mg/L) as a positive control.[10]
-
Inoculate a pre-culture of the yeast strain in SD medium with a non-limiting concentration of adenine and grow to the exponential phase.
-
Wash the cells with sterile water to remove any residual adenine.
-
Inoculate each experimental flask with the washed yeast cells to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Incubate the flasks at the appropriate temperature (e.g., 30°C) with shaking.
-
At regular time intervals, aseptically remove a sample from each flask and measure the OD₆₀₀.
-
Plot the OD₆₀₀ values against time on a logarithmic scale to visualize the growth curves.
-
The point at which the growth curves for lower adenine concentrations diverge from the positive control indicates the depletion of external adenine.[10] The lowest concentration that supports growth comparable to the positive control can be considered optimal for maintaining exponential growth.
Signaling Pathways and Logical Relationships
Adenine Biosynthesis and Regulatory Pathway in S. cerevisiae
The de novo biosynthesis of adenine (as AMP) is a multi-step enzymatic pathway. The expression of the genes encoding these enzymes (ADE genes) is transcriptionally regulated by the availability of extracellular purines.[4][5][6] In the absence of adenine, the transcription factors Bas1p and Bas2p activate ADE gene expression.[4][5][6] This activation is promoted by the metabolic intermediate SAICAR.[4][5][6] When adenine is present, it is converted to ATP, which provides feedback inhibition to Ade4p, the first enzyme in the pathway, thereby reducing SAICAR production and downregulating ADE gene expression.[4][6]
Caption: Regulation of the adenine biosynthesis pathway in S. cerevisiae.
Experimental Workflow: Preparing Adenine-Supplemented Media
The following workflow outlines the key steps for preparing yeast culture media supplemented with this compound.
Caption: Workflow for preparing adenine-supplemented yeast media.
Conclusion
The appropriate use of this compound in yeast culture media is essential for the successful cultivation of adenine auxotrophic strains and for controlling specific metabolic and physiological responses. By understanding the underlying biochemical pathways and following standardized protocols, researchers can ensure the consistency and reliability of their experimental outcomes. These application notes provide a foundation for the rational design of yeast culture media tailored to specific research needs in academic and industrial settings.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. usbio.net [usbio.net]
- 4. Yeast AMP pathway genes respond to adenine through regulated synthesis of a metabolic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yeast AMP Pathway Genes Respond to Adenine through Regulated Synthesis of a Metabolic Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Sulfur and adenine metabolisms are linked, and both modulate sulfite resistance in wine yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Yeast media [wahoo.cns.umass.edu]
- 12. MV + Ade – Better Labs and Prep Rooms [websites.umass.edu]
- 13. babraham.ac.uk [babraham.ac.uk]
- 14. Adenine quantitation in yeast extracts and fermentation media and its relationship to protein expression and cell growth in adenine auxotrophs of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Adenine auxotrophy--be aware: some effects of adenine auxotrophy in Saccharomyces cerevisiae strain W303-1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pre-Imaging Solid Growth Medium - Yeast [protocols.io]
- 18. HIGH EFFICIENCY YEAST TRANSFORMATION [faculty.salisbury.edu]
Application Notes and Protocols: Preparation of Adenine Sulfate Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenine (B156593), a purine (B94841) nucleobase, is a fundamental molecule in cellular biology. It is a core component of nucleic acids (DNA and RNA) and the universal energy currency molecule, adenosine (B11128) triphosphate (ATP).[1][2][3][4] Furthermore, adenine is integral to essential cofactors such as nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are critical for cellular metabolism and redox reactions.[2][3][4] It also forms key signaling molecules like cyclic adenosine monophosphate (cAMP).[1][5] Adenine sulfate (B86663) is the sulfate salt of adenine, often used as a supplement in cell culture media to support the growth of cells that may have high energy demands, are auxotrophic for purines, or are used in metabolic studies. This document provides a detailed protocol for the preparation, sterilization, and storage of an adenine sulfate stock solution for use in cell culture applications.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Description |
| Synonyms | Adenine hemisulfate salt, 6-Aminopurine hemisulfate salt[6][7] |
| Molecular Formula | C₅H₅N₅ · ½H₂SO₄ (Hemisulfate)[8][9] |
| Molecular Weight | ~184.17 g/mol (Hemisulfate)[6][8][9] |
| (C₅H₅N₅)₂ · H₂SO₄ · 2H₂O (Dihydrate) | |
| ~404.36 g/mol (Dihydrate) | |
| Appearance | White to off-white or light yellow crystalline powder[7][9] |
| Powder Storage | Store powder at -20°C for long-term stability (≥4 years)[8][10] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water (distilled) | Slightly soluble in cold, more soluble in hot water.[11] A concentration of 2 g/L can be achieved.[12] Heating may be required for complete dissolution.[12] | Preferred solvent for cell culture applications. |
| PBS (pH 7.2) | Approx. 5 mg/mL[8] | Aqueous solutions in PBS are not recommended for storage longer than one day.[8] |
| 0.5 M Hydrochloric Acid | 10 mg/mL[6] | Not recommended for direct use in cell culture due to low pH. |
| DMSO | Approx. 30 mg/mL[8] | Use with caution in cell culture; ensure final concentration is non-toxic. |
Experimental Protocols
Protocol: Preparation of a 2 mg/mL this compound Stock Solution
This protocol describes the preparation of a 100 mL stock solution of this compound at a concentration of 2 mg/mL (10X concentration for a final working concentration of 200 µg/mL).
Materials and Equipment:
-
This compound powder (hemisulfate salt)
-
Sterile, cell culture-grade distilled water (H₂O)
-
Sterile 100 mL glass bottle or flask
-
Sterile magnetic stir bar and stir plate
-
Analytical balance and weigh boat
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (appropriate volume)
-
Sterile conical tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Methodology:
-
Weighing: In a clean weigh boat, accurately weigh 200 mg of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the powder to a sterile 100 mL glass bottle.
-
Add a sterile magnetic stir bar.
-
Add approximately 80 mL of sterile, cell culture-grade distilled water.
-
Place the bottle on a magnetic stir plate and stir at room temperature. This compound may be slow to dissolve.
-
If the powder does not fully dissolve after 30 minutes, the solution can be gently warmed to 60-65°C while stirring to aid dissolution.[12] Do not boil.
-
-
Volume Adjustment: Once the this compound is completely dissolved, remove the bottle from the heat (if used) and allow it to cool to room temperature. Adjust the final volume to 100 mL with sterile distilled water.
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a sterile container (e.g., a new sterile bottle or directly into storage tubes). This is the recommended method for sterilizing the solution.[12]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL or 5 mL) in sterile conical tubes or cryovials. This minimizes freeze-thaw cycles and the risk of contamination.
-
Short-term storage: Store aliquots at 4°C in the dark for up to two weeks.[12]
-
Long-term storage: For storage longer than two weeks, store aliquots at -20°C. Stored this way, the solution is stable for at least one month.[10]
-
Safety Precautions:
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Handle this compound powder in a manner that avoids dust inhalation.
-
Consult the Safety Data Sheet (SDS) for the specific product before use.[8]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for preparing the stock solution and the central role of adenine in cellular metabolism.
Caption: Experimental workflow for this compound stock solution preparation.
Caption: The central metabolic role of adenine in the cell.
References
- 1. What is the mechanism of Adenine? [synapse.patsnap.com]
- 2. What is Adenine used for? [synapse.patsnap.com]
- 3. Adenine - Wikipedia [en.wikipedia.org]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 6. Adenine sulphate - Lifeasible [lifeasible.com]
- 7. rpicorp.com [rpicorp.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound [himedialabs.com]
- 10. selleckchem.com [selleckchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Stock solutions [wahoo.nsm.umass.edu]
Application Notes and Protocols: The Role of Adenine Sulfate in Enhancing Shoot Induction in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Adenine (B156593) sulfate (B86663), a synthetic cytokinin, is a valuable supplement in plant tissue culture media for promoting shoot induction and proliferation. Its application is particularly beneficial for improving the efficiency of micropropagation, facilitating the study of plant development, and supporting the production of secondary metabolites in various plant species. This document provides a comprehensive overview of the use of adenine sulfate, including its effects on different plant species, detailed experimental protocols, and a visualization of its metabolic pathway.
Data on the Efficacy of this compound in Shoot Induction
The effectiveness of this compound in promoting shoot development often depends on its concentration and the presence of other plant growth regulators in the culture medium. The following tables summarize the quantitative effects of this compound on shoot induction in several plant species as reported in various studies.
| Plant Species | Explant Type | This compound (mg/L) | Other Growth Regulators (mg/L) | Average Number of Shoots per Explant | Shoot Length (cm) | Regeneration Frequency (%) |
| Jatropha curcas | Juvenile Cotyledon | 25 | 1.5 BA + 0.05 IBA + 0.5 TDZ | 9.09 ± 0.37[1][2][3] | - | 93.0[1][2][3] |
| Solanum tuberosum | Callus | 40 | BAP (Concentration not specified) | Enhanced growth and healthy shoots[4] | - | - |
| Dendrocalamus sericeus | Shoot Clump | 40 | 1.0 BA + 0.1 TDZ | 3.0 - 8.3[5] | 3.58[5] | - |
| Stevia rebaudiana | Nodal Explants | 40 | 9.3 µM Kinetin | 65[6] | - | - |
| Melissa officinalis | Shoots | 2 | 1.0 BA | 31.75[7] | 5.40[7] | - |
| Carissa carandas | Shoot Apex | 15 | 1.5 BAP + 1.0 Kn + 1.0 TDZ | 27[8] | - | - |
| Acacia holosericea | Leaflets/Rachis | 200 | 1.5 Zeatin | 7.0 ± 3.8[9] | - | - |
Table 1: Effect of this compound on Shoot Proliferation and Growth. BA: Benzyladenine, IBA: Indole-3-butyric acid, TDZ: Thidiazuron, BAP: 6-Benzylaminopurine, Kn: Kinetin.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
This compound powder (CAS No. 321-30-2)
-
0.5 M Hydrochloric acid (HCl)
-
Distilled or deionized water
-
Volumetric flask (100 mL)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Weigh 100 mg of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add a small volume of 0.5 M HCl (e.g., 1-2 mL) to dissolve the powder.[10] this compound has low solubility in water at neutral pH but dissolves readily in dilute acid.
-
Once the powder is completely dissolved, bring the volume up to 100 mL with distilled water.
-
Stir the solution thoroughly using a magnetic stirrer.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Store the stock solution at 2-8°C.[11] The solution is stable for several weeks.
Protocol 2: Incorporation of this compound into Shoot Induction Medium
Materials:
-
Basal medium (e.g., Murashige and Skoog (MS) medium)
-
Other plant growth regulators (e.g., auxins and cytokinins) as required
-
This compound stock solution (1 mg/mL)
-
Gelling agent (e.g., agar (B569324) or gellan gum)
-
pH meter
-
Autoclave
-
Sterile petri dishes or culture vessels
Procedure:
-
Prepare the desired volume of basal medium (e.g., 1 L) by dissolving the powdered medium and sucrose in distilled water.
-
Add other heat-stable plant growth regulators as required by the specific protocol for the plant species.
-
Add the desired volume of the this compound stock solution. For a final concentration of 25 mg/L, add 25 mL of the 1 mg/mL stock solution to 1 L of medium.
-
Adjust the pH of the medium to the desired level (typically 5.6-5.8) using 1 M NaOH or 1 M HCl.
-
Add the gelling agent and heat the medium to dissolve it completely.
-
Autoclave the medium at 121°C for 15-20 minutes.
-
Allow the medium to cool to about 45-50°C before dispensing it into sterile petri dishes or culture vessels in a laminar flow hood.
-
Once the medium has solidified, it is ready for the inoculation of explants.
Visualizing the Process and Pathway
To better understand the application and mechanism of this compound in shoot induction, the following diagrams illustrate the experimental workflow and the underlying metabolic pathway.
Mechanism of Action
This compound acts as a precursor in the cytokinin biosynthesis pathway.[6][8] Cytokinins are a class of plant hormones that promote cell division and shoot formation. While not a cytokinin itself, adenine is a fundamental component of all cytokinins, which are N6-substituted adenine derivatives. When supplied to the culture medium, adenine is readily taken up by the plant tissues and enters the purine salvage pathway. Here, the enzyme adenine phosphoribosyltransferase (APRT) converts adenine into adenosine monophosphate (AMP). AMP serves as a direct precursor for the biosynthesis of cytokinins through the action of enzymes like isopentenyltransferase (IPT). By increasing the intracellular pool of adenine and subsequently AMP, this compound enhances the endogenous synthesis of cytokinins, leading to a more robust induction and proliferation of shoots. This is often observed as a synergistic effect when used in combination with other cytokinins like benzyladenine or kinetin.[6]
References
- 1. Purine salvage in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. Regulation of cytokinin biosynthesis, compartmentalization and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A cell wall–localized cytokinin/purine riboside nucleosidase is involved in apoplastic cytokinin metabolism in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence of a Novel Cell Signaling Role for Extracellular Adenosine Triphosphates and Diphosphates in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 11. A novel molecular switch in plant growth: how adenosine kinase activity modulates plant development and growth pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adenine Sulfate as a Supplement in YPAD Medium for Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of adenine (B156593) sulfate (B86663) as a supplement in Yeast Peptone Dextrose (YPAD) medium for the cultivation of Saccharomyces cerevisiae. This document outlines the rationale for adenine supplementation, provides detailed protocols for media preparation and experimental analysis, and presents quantitative data on the effects of adenine concentration on yeast growth.
Introduction
Yeast Peptone Dextrose (YPD) is a complete and undefined medium commonly used for the routine cultivation of Saccharomyces cerevisiae. The addition of adenine sulfate to create YPAD medium is crucial for specific applications, particularly when working with adenine auxotrophic strains. Adenine is a fundamental component of nucleic acids (ATP, NAD, FAD) and is essential for cell proliferation. While wild-type yeast can synthesize adenine de novo, strains with mutations in the adenine biosynthesis pathway (ade mutants) require supplementation.
A common phenotype of ade1 and ade2 mutants is the accumulation of a red pigment, which is an oxidized form of the intermediate phosphoribosylaminoimidazole (AIR).[1] This pigmentation can interfere with certain assays and indicates cellular stress. Supplementing the medium with adenine prevents the accumulation of this intermediate, resulting in white colony color, and supports robust growth of these auxotrophic strains.[2]
Data Presentation: Effect of this compound Concentration on Yeast Growth
The concentration of this compound in YPAD medium can significantly impact the growth characteristics of adenine auxotrophs. Below is a summary of data adapted from studies on an ade2 mutant strain of S. cerevisiae, illustrating the effect of varying this compound concentrations on growth parameters in a defined medium (SD) background, which highlights the direct effect of adenine limitation.
Table 1: Effect of this compound Concentration on the Growth of an ade2 Mutant Strain
| This compound (mg/L) | Approximate Maximum OD600 | Notes on Growth Characteristics |
| 0 | ~1.0 | Growth ceases prematurely; prominent red pigmentation develops. |
| 5 | ~2.0 | Limited growth, onset of red pigmentation upon adenine depletion. |
| 10 | ~4.0 | Improved growth, delayed onset of red pigmentation. |
| 20 | ~8.0 | Robust growth, significantly delayed red pigmentation. |
| 40 | ~12.0 | Growth comparable to non-limited conditions for an extended period.[3] |
| 100 | ~12.0 | No significant difference in maximum OD600 compared to 40 mg/L, considered a physiologically safe concentration.[3] |
Data are approximated from graphical representations in literature for illustrative purposes.[3]
Table 2: Recommended this compound Concentrations for Various Applications
| This compound (mg/L) | Application | Rationale |
| 20 - 40 | Routine cultivation of ade auxotrophs | Prevents red pigment formation and supports healthy growth.[3] |
| 12.5 | Minimum for cell growth | Determined as the minimum requirement for the growth of adenine auxotrophs.[4] |
| 25 - 40 | Saturation of intracellular pools | Sufficient to saturate the intracellular pools of adenine and its metabolites.[4] |
| Up to 120 | Yeast Two-Hybrid systems | Often used to enhance the growth of specific reporter strains. |
| Variable | Heterologous protein expression | Higher adenine concentrations can sometimes decrease the expression of heterologous proteins.[4] |
Experimental Protocols
Preparation of YPAD Medium
This protocol describes the preparation of 1 liter of YPAD liquid medium with a final this compound concentration of 40 mg/L.
Materials:
-
Yeast Extract: 10 g
-
Peptone: 20 g
-
Dextrose (Glucose): 20 g
-
This compound: 0.04 g (40 mg)
-
Distilled or deionized water (dH₂O)
-
1 L Erlenmeyer flask or bottle
-
Autoclave
Procedure:
-
To 900 mL of dH₂O in a 1 L flask, add 10 g of yeast extract, 20 g of peptone, and 0.04 g of this compound.
-
Swirl to dissolve the components.
-
Adjust the final volume to 1 L with dH₂O.
-
Sterilize by autoclaving at 121°C for 15-20 minutes.
-
Aseptically add 20 g of sterile dextrose (from a filter-sterilized 20% or 40% stock solution) after the autoclaved medium has cooled to below 60°C. Alternatively, dextrose can be autoclaved with the other components, but this may lead to some caramelization, darkening the medium.
-
For solid YPAD medium, add 20 g of agar (B569324) before autoclaving.
Protocol for Assessing Yeast Growth Curves
This protocol outlines a method for comparing the growth of a yeast strain in YPAD with varying this compound concentrations using a microplate reader.
Materials:
-
Yeast strain of interest (e.g., an ade2 mutant)
-
YPAD medium with different concentrations of this compound (e.g., 0, 10, 20, 40, 100 mg/L)
-
Sterile 96-well flat-bottom microplate
-
Microplate reader with shaking capability and temperature control, capable of measuring OD600
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare an overnight starter culture: Inoculate a single colony of the yeast strain into 5 mL of standard YPAD (e.g., with 40 mg/L this compound) and grow overnight at 30°C with shaking.
-
Prepare the inoculum: The next day, measure the OD600 of the overnight culture. Dilute the cells in sterile water or YPAD to a starting OD600 of approximately 0.1.
-
Set up the 96-well plate:
-
Add 180 µL of each YPAD medium with varying this compound concentrations to at least three replicate wells.
-
Include wells with medium only to serve as a blank for background subtraction.
-
Add 20 µL of the diluted yeast culture to each experimental well.
-
-
Incubate and measure: Place the 96-well plate in a microplate reader set to 30°C with intermittent shaking. Measure the OD600 of each well every 15-30 minutes for 24-48 hours.
-
Data analysis:
-
Subtract the average OD600 of the blank wells from the OD600 of the experimental wells at each time point.
-
Plot the corrected OD600 values against time to generate growth curves.
-
Calculate growth parameters such as doubling time and maximum cell density for each this compound concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental procedures related to adenine supplementation in yeast.
Caption: De novo adenine biosynthesis pathway in S. cerevisiae.
Caption: Adenine salvage pathway and its regulation in yeast.
Caption: Experimental workflow for yeast growth curve analysis.
References
- 1. Protocols and Programs for High-Throughput Growth and Aging Phenotyping in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Adenine quantitation in yeast extracts and fermentation media and its relationship to protein expression and cell growth in adenine auxotrophs of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Adenine Sulfate in In Vitro Plant Propagation: A Detailed Guide for Researchers
Application Notes
Adenine (B156593) sulfate (B86663) is a synthetic cytokinin that plays a crucial role in the in vitro propagation of various plant species. It is often used as a supplement in plant tissue culture media, such as Murashige and Skoog (MS) medium or Gamborg's B5 medium, to stimulate cell division, induce shoot formation, and promote axillary shoot proliferation.[1] Its efficacy is particularly noted when used in conjunction with other cytokinins like 6-Benzylaminopurine (BAP) or Kinetin, exhibiting a synergistic effect that enhances shoot multiplication.[2]
The primary mechanism of adenine sulfate is believed to be its role as a precursor in the biosynthesis of natural cytokinins within the plant tissues.[2][3] This leads to improved growth and developmental responses compared to the application of cytokinins alone. Researchers have successfully incorporated this compound to overcome challenges in micropropagation, such as shoot tip necrosis and leaf abscission, leading to the production of healthier and more robust plantlets.[4][5] Furthermore, the addition of this compound has been shown to improve the frequency of multiple shoot induction and aid in the recovery of chlorotic leaves.[3][6]
Concentrations of this compound in culture media can vary significantly depending on the plant species and the desired outcome, typically ranging from 25 mg/L to 200 mg/L.[7] Optimization of the concentration is critical, as inappropriate levels can fail to produce the desired stimulatory effect or may even become inhibitory. These application notes, in conjunction with the detailed protocols and data provided below, serve as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this compound for efficient and large-scale in vitro plant propagation.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on the in vitro propagation of various plant species as reported in the cited literature.
| Plant Species | Explant Type | Media Composition (Basal Medium + Additives) | This compound (AdS) Conc. (mg/L) | Key Findings | Reference(s) |
| Jatropha curcas | Juvenile Cotyledon | MS + 1.5 mg/L BA + 0.05 mg/L IBA + 0.5 mg/L TDZ + 25 mg/L Glutamine | 25 | Increased shoot number more than two-fold (from 4.08 to 9.09 shoots/explant) and achieved 93.0% regeneration frequency. | |
| Stevia rebaudiana | Nodal Explants | MS + 9.3 µM Kinetin | 40 | Improved shoot multiplication rate and shoot length.[2][8] | [2][8] |
| Syzygium cumini | Mature Nodal Segments | MS + 10 µM BA + 2.5 µM GA3 | Not specified, used as an adjuvant | Reduced leaf abscission and shoot tip necrosis, leading to a maximum of 14 shoots per explant.[4][5] | [4][5] |
| Dendrocalamus sericeus | Clump of small shoots | MS + 1.0 mg/L BA + 0.1 mg/L TDZ | 40 | Induced uniform shoot size, healthy green color, and a maximum average shoot height of 3.58 cm. | [9] |
| Acacia holosericea | Leaflets and Leaf Rachis | B5 + 2.5 mg/L Zeatin | 200 (for leaflets) | Increased the number of shoots per explant to 7.0 ± 3.8.[7] | [7] |
| Acacia holosericea | Leaflets and Leaf Rachis | B5 + 1.5 mg/L Zeatin | 50 (for leaf rachis) | Produced a maximum of 6.3 ± 3.8 shoots per explant.[7] | [7] |
| Kalanchoe blossfeldiana | Not specified | MS | 120 | Under LED light, significantly increased shoot height, shoot number, number of leaves, and chlorophyll (B73375) content. | [10] |
| Musa spp. AAB (Banana) | Shoot Tip | MS + 3.0 mg/L BAP + 2-3 ml Aonla juice | 25 | Proliferated a maximum number of shoots (7.40 per explant).[11] | [11] |
| Carissa carandas | Shoot Bud | MS + 1.5 mg/L BAP + 1.0 mg/L Kinetin + 1.0 mg/L TDZ | 15 | Improved the frequency of multiple shoot induction, resulting in 27 shoots per explant.[3] | [3] |
| Melissa officinalis | Not specified | MS + BA | 2 | Achieved the highest rate of 31.75 branches per plant.[12] | [12] |
Experimental Protocols
Protocol 1: In Vitro Propagation of Jatropha curcas using this compound
This protocol is adapted from the study by Chiangmai et al. (2015).
1. Explant Preparation and Sterilization: a. Collect mature seeds of Jatropha curcas. b. Surface sterilize the seeds with 70% (v/v) ethanol (B145695) for 2 minutes. c. Follow with a 10-minute treatment in 40% (v/v) sodium hypochlorite (B82951) containing 0.01% Triton X-100. d. Rinse the seeds five times with sterile distilled water. e. Soak the sterilized seeds overnight in sterile distilled water. f. Germinate the seeds in vitro on a half-strength, hormone-free Murashige and Skoog (MS) medium containing 3% (w/v) sucrose, 10 mg/L thiamine, 100 mg/L myo-inositol, and 0.8% agar (B569324) at 25°C for one week. g. Use juvenile cotyledons from the in vitro germinated seedlings as explants.
2. Shoot Induction and Multiplication Medium: a. Prepare MS medium supplemented with 1.5 mg/L Benzyladenine (BA), 0.05 mg/L Indole-3-butyric acid (IBA), and 0.5 mg/L Thidiazuron (TDZ). b. Add 25 mg/L this compound and 25 mg/L glutamine to the medium. c. Adjust the pH of the medium to 5.8 before autoclaving. d. Dispense the medium into culture vessels.
3. Culture Conditions: a. Inoculate the cotyledon explants onto the shoot induction medium. b. Incubate the cultures at 25±2°C under a 16-hour photoperiod.
4. Shoot Elongation and Rooting: a. Subculture the regenerated shoots onto a medium containing 0.5 mg/L BA and 0.5 mg/L Gibberellic acid (GA3) for shoot elongation. b. For rooting, transfer the elongated shoots to a medium with 0.5 mg/L IBA.
5. Acclimatization: a. Carefully remove the rooted plantlets from the culture medium and wash the roots to remove any adhering agar. b. Transplant the plantlets to pots containing a suitable hardening mixture. c. Gradually acclimatize the plantlets to the external environment over a period of 3 weeks.
Protocol 2: In Vitro Mass Propagation of Stevia rebaudiana using this compound
This protocol is based on the research by Khan et al. (2014).[2]
1. Explant Preparation and Sterilization: a. Collect twigs (about 5-6 cm) from pot-grown Stevia rebaudiana plants. b. Surface sterilize the nodal segments using standard sterilization procedures.
2. Shoot Proliferation Medium: a. Prepare Murashige and Skoog (MS) medium. b. Supplement the medium with 9.3 µM Kinetin and 40 mg/L this compound.[2] c. Adjust the pH to 5.8 and solidify with agar before autoclaving.
3. Culture and Subculture: a. Inoculate the nodal explants onto the proliferation medium. b. Subculture the proliferated shoots every 20 days for further multiple shoot induction.[2]
4. Root Induction: a. Excise individual regenerated shoots and transfer them to MS medium containing 5.3 µM α-naphthalene acetic acid (NAA) for root induction.[2][8]
5. Hardening and Acclimatization: a. Once sufficient roots have developed, remove the plantlets from the medium. b. Harden the plantlets in a mixture of soil, soilrite, and vermiculite (B1170534) (2:1:1 w/w).[2][8] c. Maintain high humidity initially and gradually acclimatize the plants to field conditions. The reported survival rate is 65%.[2]
Visualizations
Caption: Workflow for in vitro plant propagation incorporating this compound.
Caption: Hypothesized role of this compound in plant tissue culture.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenine sulphate - Lifeasible [lifeasible.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of this compound and growth promoting substances on multiple shoot induction of Sangmon 'Nuan Rajinee' bamboo (Dendrocalamus sericeus Munro) | International Society for Horticultural Science [ishs.org]
- 10. researchgate.net [researchgate.net]
- 11. ijcmas.com [ijcmas.com]
- 12. scholarzest.com [scholarzest.com]
Application Notes and Protocols for Adenine Sulfate in Plant Growth Optimization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenine (B156593) sulfate (B86663) is a synthetic cytokinin, a class of plant growth regulators that primarily promote cell division (cytokinesis) in plant tissues. It is a derivative of adenine, a fundamental component of nucleic acids. In plant tissue culture, adenine sulfate is widely used as a supplement in growth media to stimulate shoot proliferation, axillary bud development, and somatic embryogenesis. It often acts synergistically with other cytokinins, such as 6-Benzylaminopurine (BAP) and Kinetin, to enhance growth and development. This compound serves as a precursor for the natural synthesis of cytokinins within the plant tissues, potentially leading to a more sustained and effective physiological response compared to the direct application of other cytokinins.[1][2] These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in plant tissue culture.
Data Presentation: Optimal this compound Concentrations
The optimal concentration of this compound varies significantly depending on the plant species, the explant type, and the desired outcome. The following table summarizes effective concentrations from various studies.
| Plant Species | Explant Type | Basal Medium | This compound (mg/L) | Other Growth Regulators | Observed Effect | Reference |
| Stevia rebaudiana | Nodal explants | MS | 40 | Kinetin (9.3 µM) | Best shoot proliferation.[1] | [1] |
| Jatropha curcas | Axillary nodes and leaf sections | MS | 25 | Glutamine (25 mg/L), BA, IBA | More than two-fold increase in shoot number.[3] | [3] |
| Syzygium cumini | Nodal segments from mature tree | MS | Not specified, used as an adjuvant | BA (10 µM), GA3 (2.5 µM) | Reduced leaf abscission and shoot tip necrosis, leading to a maximum of 14 shoots.[4] | [4] |
| Carissa carandas | Nodal explant and shoot apex | MS | 15 | BAP (1.5 mg/L), Kinetin (1.0 mg/L), TDZ (1.0 mg/L) | Improved frequency of multiple shoot induction.[5] | [5] |
| Carissa carandas | Not specified | Not specified | 160 | Not specified | Maximum shoot proliferation.[5] | [5] |
| Dendrocalamus sericeus | Clump of 3-5 small shoots | MS | 40 | BA (1.0 mg/L), TDZ (0.1 mg/L) | Maximum average shoot height (3.58 cm) and uniform shoot size.[2] | [2] |
| Telfairia occidentalis | Not specified | Not specified | 50 | Not specified | Optimal vine/shoot length.[6] | [6] |
| Calanthe sieboldii | Immature seeds | MSH | 25 | Not specified | Optimal seed germination.[7] | [7] |
| Melissa officinalis (Lemon Balm) | Shoot tips | MS | 1-2 | BA (1-3 mg/L), IBA (0.5 mg/L) | 1 mg/L for branch length; 2 mg/L for branch number, fresh and dry weight. |
Experimental Protocols
Protocol 1: General Preparation of this compound Stock Solution
This protocol outlines the preparation of a 1 mg/mL stock solution of this compound, which can be used for addition to plant tissue culture media.
Materials:
-
This compound powder
-
0.5 M Hydrochloric acid (HCl)
-
Distilled or deionized water
-
Volumetric flask (100 mL)
-
Sterile filter (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound powder.
-
Dissolving: Transfer the powder to a 100 mL volumetric flask. Add a small volume (e.g., 10 mL) of 0.5 M HCl to dissolve the powder.[8] this compound is more soluble in dilute acid.
-
Dilution: Once fully dissolved, bring the volume up to 100 mL with sterile distilled water.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Store the stock solution at 2-8°C.
Protocol 2: Induction of Shoot Proliferation in Stevia rebaudiana
This protocol is adapted from a study on the mass propagation of Stevia rebaudiana.[1]
Materials:
-
Nodal explants of Stevia rebaudiana
-
Murashige and Skoog (MS) basal medium with vitamins
-
Kinetin
-
This compound stock solution (from Protocol 1)
-
pH meter
-
Autoclave
-
Sterile culture vessels
Procedure:
-
Media Preparation:
-
Prepare MS basal medium according to the manufacturer's instructions.
-
Add 30 g/L sucrose and dissolve.
-
Add 9.3 µM Kinetin.
-
Add 40 mg/L this compound using the prepared stock solution (e.g., 4 mL of a 1 mg/mL stock solution per liter of medium).
-
Adjust the pH of the medium to 5.8.
-
Add 8 g/L agar and heat to dissolve.
-
-
Sterilization: Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.
-
Explant Inoculation: Under sterile conditions, inoculate the nodal explants onto the prepared medium.
-
Incubation: Incubate the cultures at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod with a light intensity of 3000 lux.[1]
-
Subculture: Subculture the proliferating shoots every 15-20 days onto fresh medium for further multiplication.[1]
Visualizations
Signaling Pathway of Adenine and Cytokinin
This compound acts as a precursor in the cytokinin biosynthesis pathway.[2] Adenine is converted to cytokinin nucleotides, which then enter the cytokinin signaling cascade. The general cytokinin signaling pathway is a two-component system that originates in the endoplasmic reticulum and culminates in a transcriptional response in the nucleus.
Caption: Adenine to Cytokinin Signaling Pathway.
Experimental Workflow for Evaluating this compound Concentration
This diagram illustrates a typical workflow for determining the optimal concentration of this compound for a specific plant species in tissue culture.
Caption: Workflow for Optimizing this compound.
References
- 1. Adenine phosphoribosyl transferase 1 is a key enzyme catalyzing cytokinin conversion from nucleobases to nucleotides in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purine salvage in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Synergistic Effect of Adenine Sulfate with Cytokinins in Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synergistic effect of adenine (B156593) sulfate (B86663) when used in conjunction with cytokinins in plant tissue culture media. Adenine sulfate, a precursor in the cytokinin biosynthesis pathway, has been shown to significantly enhance the efficacy of cytokinins such as 6-Benzylaminopurine (BAP) and Kinetin in promoting shoot proliferation, preventing tissue necrosis, and improving overall plantlet vigor in a variety of plant species. This document offers detailed protocols for the preparation and use of media supplemented with this compound and cytokinins, presents quantitative data from various studies in structured tables for easy comparison, and includes diagrams of the relevant signaling pathways and experimental workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
In the realm of plant tissue culture, the manipulation of plant growth regulators is paramount to achieving desired outcomes such as micropropagation, callus induction, and organogenesis. Cytokinins, a class of phytohormones, are instrumental in promoting cell division and shoot formation. However, their optimal concentration and efficacy can be influenced by various factors. This compound has emerged as a key supplement that works synergistically with cytokinins to enhance their morphogenetic effects.
Adenine, a purine, serves as a fundamental component in the biosynthesis of natural cytokinins. Supplementing culture media with this compound can, therefore, bolster the endogenous pool of cytokinin precursors, leading to a more pronounced physiological response when combined with exogenously applied cytokinins like BAP and Kinetin. This synergistic interaction often results in a higher frequency of shoot regeneration, increased number of shoots per explant, and mitigation of undesirable effects such as shoot tip necrosis and leaf abscission that can occur when high concentrations of cytokinins are used alone. These application notes are designed to provide researchers with the necessary information and protocols to effectively utilize this synergistic combination in their plant tissue culture endeavors.
Data Presentation: Quantitative Effects of this compound with Cytokinins
The following tables summarize the quantitative data from several studies, illustrating the synergistic effect of this compound with BAP and Kinetin on shoot multiplication in different plant species.
Table 1: Synergistic Effect of this compound and 6-Benzylaminopurine (BAP) on Shoot Proliferation
| Plant Species | Explant Type | MS Medium Supplementation (mg/L) | Average Number of Shoots per Explant | Reference |
| Carissa carandas | Nodal Explant | 1.5 BAP + 1.0 Kinetin + 1.0 TDZ | - | |
| 1.5 BAP + 1.0 Kinetin + 1.0 TDZ + 15 this compound | Increased significantly | |||
| Jatropha curcas | Nodal Explant | BAP + IBA | 4.08 ± 0.16 | |
| BAP + IBA + 25 this compound + 25 Glutamine | 9.09 ± 0.37 | |||
| Neolamarckia cadamba | Polyploid Clones | 0.8 BAP | Varies by clone | |
| 0.8 BAP + 20-100 this compound | Increased proliferation | |||
| Pineapple | Axillary Buds | 2 BAP + 0.5 NAA | 6.42 | |
| 2 BAP + 0.5 NAA + 40 this compound | 14.96 |
Table 2: Synergistic Effect of this compound and Kinetin on Shoot Proliferation
| Plant Species | Explant Type | MS Medium Supplementation (µM or mg/L) | Average Number of Shoots per Explant | Average Shoot Length (cm) | Reference |
| Stevia rebaudiana | Nodal Explant | Kinetin (varied) | - | - | |
| 9.3 µM Kinetin + 40 mg/L this compound | Best proliferation | - | |||
| 9.3 µM Kinetin + 22.2 µM BAP + 40 mg/L this compound | 8 | - | |||
| Acacia holosericea | Leaflets | 2.5 mg/L Zeatin | 3.2 ± 0.8 | - | |
| 2.5 mg/L Zeatin + 200 mg/L this compound | 7.0 ± 3.8 | - |
Experimental Protocols
The following are detailed protocols for the preparation of plant tissue culture media and the initiation of cultures to study the synergistic effect of this compound with cytokinins.
Protocol 1: Preparation of MS Medium Supplemented with BAP and this compound
1. Materials:
-
Murashige and Skoog (MS) basal medium powder
-
6-Benzylaminopurine (BAP) stock solution (1 mg/mL)
-
This compound
-
Distilled water
-
1N HCl and 1N NaOH for pH adjustment
-
Autoclave
-
Sterile culture vessels (e.g., test tubes, Magenta boxes)
2. Stock Solution Preparation:
-
BAP Stock (1 mg/mL): Dissolve 100 mg of BAP in a few mL of 1N NaOH. Bring the final volume to 100 mL with distilled water. Store at 4°C.
-
This compound Stock (optional, can be added directly to the medium): A stock solution (e.g., 10 mg/mL) can be prepared by dissolving this compound in warm distilled water.
3. Medium Preparation (for 1 Liter):
-
To approximately 800 mL of distilled water, add the required amount of MS basal medium powder (as per the manufacturer's instructions, typically around 4.4 g/L).
-
Add 30 g of sucrose and dissolve completely.
-
Add the desired volume of BAP stock solution (e.g., for a final concentration of 2.0 mg/L, add 2 mL of the 1 mg/mL stock).
-
Add the desired amount of this compound (e.g., 40 mg).
-
Adjust the pH of the medium to 5.8 using 1N HCl or 1N NaOH.
-
Add distilled water to bring the final volume to 1 Liter.
-
Add 8 g of agar and heat the medium while stirring until the agar is completely dissolved.
-
Dispense the medium into culture vessels.
-
Autoclave the medium at 121°C and 15 psi for 20 minutes.
-
Allow the medium to cool and solidify in a sterile environment.
4. Explant Preparation and Inoculation:
-
Select healthy, young explants (e.g., nodal segments, shoot tips).
-
Surface sterilize the explants using standard procedures (e.g., treatment with 70% ethanol (B145695) followed by a sodium hypochlorite (B82951) solution and rinsing with sterile distilled water).
-
Aseptically culture the explants onto the prepared MS medium.
-
Incubate the cultures under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod).
Protocol 2: Preparation of MS Medium Supplemented with Kinetin and this compound
This protocol is similar to Protocol 1, with Kinetin being used as the cytokinin.
1. Materials:
-
Same as Protocol 1, but with Kinetin instead of BAP.
2. Stock Solution Preparation:
-
Kinetin Stock (1 mg/mL): Dissolve 100 mg of Kinetin in a few mL of 1N HCl. Bring the final volume to 100 mL with distilled water. Store at 4°C.
3. Medium Preparation (for 1 Liter):
-
Follow steps 1 and 2 of Protocol 1.
-
Add the desired volume of Kinetin stock solution (e.g., for a final concentration of 2.0 mg/L, add 2 mL of the 1 mg/mL stock).
-
Add the desired amount of this compound (e.g., 40 mg).
-
Follow steps 5-10 of Protocol 1.
4. Explant Preparation and Inoculation:
-
Follow the same procedure as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Cytokinin Biosynthesis and the Role of Adenine
Cytokinins are derivatives of adenine. The biosynthesis of isoprenoid cytokinins begins with the transfer of an isopentenyl group from dimethylallyl diphosphate (B83284) (DMAPP) to an adenosine (B11128) moiety (ATP, ADP, or AMP). This compound in the culture medium provides a readily available source of adenine, which can be incorporated into the cytokinin biosynthesis pathway, thereby increasing the pool of endogenous cytokinins and enhancing the effect of exogenously supplied cytokinins.
Application Notes and Protocols for Enhancing Multiple Shoot Production with Adenine Sulfate
Audience: Researchers, scientists, and drug development professionals in the fields of plant biotechnology, pharmacology, and natural product chemistry.
Introduction:
Adenine (B156593) sulfate (B86663) is a synthetic cytokinin that plays a crucial role in plant tissue culture by stimulating cell division and differentiation, particularly in the induction and proliferation of shoots. It is often used as a supplement in culture media to enhance the efficacy of other cytokinins or, in some cases, as the primary cytokinin source. Its application is particularly beneficial for improving the micropropagation rates of medicinal, ornamental, and biofuel crops. Adenine sulfate is thought to act as a precursor in the biosynthesis of natural cytokinins or to work synergistically with other plant growth regulators to promote shoot formation.[1][2][3] This document provides detailed protocols and application notes based on published research for utilizing this compound to improve multiple shoot production in various plant species.
Experimental Protocols
The following protocols are derived from successful applications of this compound in plant tissue culture for multiple shoot induction and proliferation.
Protocol 1: Multiple Shoot Induction in Jatropha curcas L.
This protocol is adapted from a study aimed at enhancing the in vitro regeneration of Jatropha curcas, a significant biofuel plant.
1. Explant Preparation:
- Use juvenile cotyledon explants.
- Surface sterilize the explants using standard procedures (e.g., washing with detergent, treatment with 70% ethanol, followed by a solution of sodium hypochlorite, and rinsing with sterile distilled water).
2. Shoot Induction Medium:
- Basal Medium: Murashige and Skoog (MS) medium.
- Plant Growth Regulators for Initial Shoot Induction: 1.5 mg/L Benzyladenine (BA) + 0.05 mg/L Indole-3-butyric acid (IBA) + 0.5 mg/L Thidiazuron (TDZ).
- Additives for Enhanced Multiplication: After initial shoot induction, subculture the shoots onto a medium fortified with 25 mg/L this compound and 25 mg/L glutamine for enhanced shoot multiplication.
- Other Components: 3% (w/v) sucrose (B13894) and 0.8% (w/v) agar.
- pH: Adjust to 5.8 before autoclaving.
3. Culture Conditions:
- Incubation: Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 40-50 µmol/m²/s provided by cool white fluorescent lamps.
4. Shoot Elongation and Rooting:
- Elongation: Transfer the proliferated shoots to a medium containing 0.5 mg/L BA and 0.5 mg/L Gibberellic acid (GA₃) for shoot elongation.
- Rooting: For root induction, transfer the elongated shoots to a half-strength MS medium supplemented with 0.5 mg/L IBA.
Protocol 2: Micropropagation of Stevia rebaudiana Bertoni
This protocol is designed for the mass propagation of Stevia rebaudiana, a natural sweetener plant, using nodal explants.
1. Explant Preparation:
- Use nodal explants from healthy, greenhouse-grown plants.
- Perform surface sterilization using standard laboratory procedures.
2. Shoot Proliferation Medium:
- Basal Medium: Murashige and Skoog (MS) medium.
- Plant Growth Regulators: 9.3 µM Kinetin.
- Additive: 40 mg/L this compound.
- Other Components: Standard salts and vitamins, 3% (w/v) sucrose, and a gelling agent.
- pH: Adjust to 5.7-5.8 before autoclaving.
3. Culture Conditions:
- Incubation: Maintain cultures at 25 ± 2°C under a 16-hour light/8-hour dark cycle.
4. Rooting and Acclimatization:
- Rooting: Transfer the proliferated shoots to a rooting medium containing MS salts and 5.3 µM α-naphthalene acetic acid (NAA).
- Acclimatization: Successfully rooted plantlets can be transferred to a hardening medium containing soil, soilrite, and vermiculite (B1170534) (2:1:1 w/w) for acclimatization.
Protocol 3: Multiple Shoot Induction in Dendrocalamus sericeus Munro (Bamboo)
This protocol focuses on the enhancement of multiple shoot induction in 'Nuan Rajinee' bamboo.[4]
1. Explant Preparation:
- Use clumps of 3-5 small shoots as explants.
2. Shoot Multiplication Medium:
- Basal Medium: Murashige and Skoog (MS) medium.
- Plant Growth Regulators: 1.0 mg/L Benzyladenine (BA) and 0.1 mg/L Thidiazuron (TDZ).[4]
- Additive: 40 mg/L this compound for optimal shoot height and quality.[4]
- Other Components: Standard MS components.
3. Culture Conditions:
- Incubation: Standard tissue culture room conditions (25 ± 2°C, 16-hour photoperiod).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on multiple shoot production in various plant species as reported in the literature.
Table 1: Effect of this compound on Shoot Proliferation in Jatropha curcas
| Treatment | This compound (mg/L) | Glutamine (mg/L) | Mean No. of Shoots per Explant | Regeneration Frequency (%) |
| Control | 0 | 0 | 4.08 ± 0.16 | - |
| Optimal | 25 | 25 | 9.09 ± 0.37 | 93.0 |
Table 2: Effect of this compound on Shoot Proliferation in Various Plant Species
| Plant Species | Explant Type | Basal Medium | This compound (mg/L) | Other Growth Regulators | Key Results |
| Stevia rebaudiana | Nodal explants | MS | 40 | 9.3 µM Kinetin | Improved multiplication rate and shoot length. |
| Dendrocalamus sericeus | Shoot clumps | MS | 40 | 1.0 mg/L BA + 0.1 mg/L TDZ | Maximum shoot height (3.58 cm) and uniform shoots.[4] |
| Carissa carandas | Nodal explants & Shoot apex | MS | 15 | 1.5 mg/L BAP + 1.0 mg/L Kn + 1.0 mg/L TDZ | Improved frequency of multiple shoot induction.[2] |
| Syzygium cumini | Nodal segments | MS | Optimal concentration in combination with BA | 10 µM BA | Production of a maximum of 14 shoots and reduction of shoot tip necrosis.[5][6] |
| Banana (FHIA-21 & PITA-3) | Meristematic shoot tips | MS | 6 | 3 mg/L BAP | Increased number of branches (3.6/plant) and leaves (13.46/plant).[7] |
| Acacia holosericea | Leaflets and Leaf Rachis | B5 | 50-200 | 1.5-2.5 mg/L Zeatin | Enhanced number of multiple shoots per explant.[3] |
Visualizations
Diagram 1: Experimental Workflow
Caption: General experimental workflow for using this compound.
Diagram 2: Proposed Mechanism of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of this compound and growth promoting substances on multiple shoot induction of Sangmon 'Nuan Rajinee' bamboo (Dendrocalamus sericeus Munro) | International Society for Horticultural Science [ishs.org]
- 5. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Adenine-Induced Tubulointerstitial Fibrosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing animal models of tubulointerstitial fibrosis using adenine (B156593) sulfate. This model is a well-established and reproducible method for studying chronic kidney disease (CKD) and evaluating potential therapeutic agents.
Introduction
The adenine-induced model of renal fibrosis closely mimics the pathophysiology of human chronic kidney disease, characterized by progressive tubulointerstitial fibrosis, inflammation, and declining renal function.[1] The underlying mechanism involves the metabolic conversion of excess adenine into 2,8-dihydroxyadenine (B126177) (2,8-DHA), which is poorly soluble and precipitates within the renal tubules.[2] This crystal deposition leads to tubular injury, initiating an inflammatory response and subsequent activation of fibroblasts, culminating in the excessive deposition of extracellular matrix and fibrosis.[1][3] This model is highly valuable for its simplicity, reproducibility, and clinical relevance in CKD research.[4][5]
Data Presentation: Quantitative Outcomes
The following tables summarize key quantitative data from representative studies using the adenine-induced fibrosis model in mice and rats.
Table 1: Quantitative Data from Adenine-Induced Mouse Models of Renal Fibrosis
| Strain | Adenine Dose & Duration | Serum Urea (B33335) (BUN) (mg/dL) | Serum Creatinine (B1669602) (mg/dL) | Renal Fibrosis (%) | Key Gene/Protein Changes | Reference |
| C57BL/6 | 0.2% diet for 4 weeks | ~104.6 ± 4.10 (vs. 20.30 ± 1.92 in control) | Not specified | Significantly increased | ↑ Type IV Collagen, ↑ Fibronectin, ↑ MCP-1, ↑ F4/80, ↑ ICAM, ↑ TGF-β1 | [6][7] |
| SKH1 Elite | 0.15% diet for 6 weeks | Significantly elevated | Significantly elevated | Substantial renal fibrosis observed | ↑ Collagen 1a1, ↑ Collagen 3a1, ↑ Ccl2, ↑ TGFβ | [2][8] |
| C57BL/6 | 0.25% diet for 1 week, then 0.2% for 1 week | 104.6 ± 4.10 (vs. 20.30 ± 1.92 in control) | Not specified | ~15-25% | Not specified | [7] |
| C57BL/6 | 0.2% diet (duration not specified) | Not specified | Not specified | Not specified | ↑ IL-1β, ↑ IL-6, ↑ TNF-α, ↑ MCP-1, ↑ CXCL-1 | [9] |
Table 2: Quantitative Data from Adenine-Induced Rat Models of Renal Fibrosis
| Strain | Adenine Dose & Duration | Serum Urea Nitrogen (mg/dL) | Serum Creatinine (mg/dL) | Renal Fibrosis (%) | Key Gene/Protein Changes | Reference |
| Sprague-Dawley | 0.5% diet for 21 days | 70 ± 6 | 0.6 ± 0.1 | Markedly disorganized primary spongiosa | ↓ Chondrocyte proliferation | [10] |
| Wistar | 0.75% diet for 4 weeks | Progressively increased | Progressively increased | Significantly increased over time (from ~2% at 12w to ~6% at 20w) | Not specified | [11] |
| Sprague-Dawley | 0.75% diet for 3 weeks (with unilateral nephrectomy) | Significantly increased | Significantly increased | Significantly increased | Not specified | [12] |
| Wistar | 600 mg/kg via oral gavage (time points varied) | Not specified | Not specified | Time-dependent increase in fibrosis | Not specified | [13] |
Experimental Protocols
Protocol 1: Induction of Tubulointerstitial Fibrosis in Mice
Materials:
-
C57BL/6 or other suitable mouse strains (e.g., SKH1), 8-10 weeks old.
-
Powdered standard rodent chow.
-
Adenine (Sigma-Aldrich, Cat. No. A2786 or equivalent).
-
Metabolic cages for urine collection.
-
Standard animal husbandry equipment.
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Diet Preparation:
-
Induction Phase:
-
Monitoring and Sample Collection:
-
At desired time points (e.g., weekly), collect blood samples via tail vein or submandibular bleeding for measurement of serum urea (BUN) and creatinine to monitor the progression of renal dysfunction.
-
Towards the end of the study, place mice in metabolic cages for 24-hour urine collection to measure proteinuria.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 4 weeks), euthanize the mice.
-
Perfuse the kidneys with ice-cold phosphate-buffered saline (PBS).
-
Harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.
-
Protocol 2: Induction of Tubulointerstitial Fibrosis in Rats
Materials:
-
Sprague-Dawley or Wistar rats, 8-10 weeks old.
-
Powdered standard rodent chow.
-
Adenine (Sigma-Aldrich, Cat. No. A2786 or equivalent).
-
Metabolic cages.
-
Standard animal husbandry equipment.
Procedure:
-
Acclimatization: Acclimate rats for at least one week prior to the study.
-
Diet Preparation: Prepare a 0.75% (w/w) adenine diet by mixing 7.5 grams of adenine with 992.5 grams of powdered chow.[5][11]
-
Induction Phase:
-
Provide the 0.75% adenine diet and water ad libitum for 4 weeks.[11]
-
The control group receives a standard diet.
-
Monitor body weight, food, and water intake regularly.
-
-
Monitoring and Sample Collection:
-
Collect blood samples periodically to assess serum BUN and creatinine levels.
-
-
Endpoint Analysis:
-
After 4 weeks, euthanize the rats and harvest the kidneys as described in the mouse protocol for histological and molecular analyses.
-
Protocol 3: Histological Assessment of Renal Fibrosis (Masson's Trichrome Staining)
Materials:
-
Formalin-fixed, paraffin-embedded kidney sections (4-5 µm).
-
Bouin's solution.
-
Weigert's iron hematoxylin (B73222) solution.
-
Biebrich scarlet-acid fuchsin solution.
-
Phosphomolybdic-phosphotungstic acid solution.
-
Aniline (B41778) blue solution.
-
1% acetic acid solution.
-
Microscope and imaging software.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Mordanting: Incubate sections in Bouin's solution at 56°C for 1 hour, then allow to cool. Wash in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain with Weigert's hematoxylin for 10 minutes. Wash in running tap water.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Differentiation: Rinse in distilled water and then place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes.
-
Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution, followed by dehydration through graded ethanol and clearing in xylene.
-
Mounting: Mount with a permanent mounting medium.
-
Quantification:
-
Collagen fibers will be stained blue, nuclei will be black, and cytoplasm will be red.
-
Capture multiple non-overlapping images of the renal cortex under a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the percentage of the blue-stained fibrotic area relative to the total tissue area.
-
Signaling Pathways and Visualizations
The pathogenesis of adenine-induced renal fibrosis involves a complex interplay of signaling pathways. Key pathways implicated include the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
- 1. Adenine diet induced kidney fibrosis model | Renal fibrosis model [nephrix-biosolutions.com]
- 2. mdpi.com [mdpi.com]
- 3. Adenine-rich diet: a potential mechanism for renal fibrosis progression [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin Attenuates Renal Fibrosis in a Mouse Model of Adenine-Induced Renal Injury Through Inhibiting TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Dapagliflozin alleviates renal fibrosis in a mouse model of adenine-induced renal injury by inhibiting TGF-β1/MAPK mediated mitochondrial damage [frontiersin.org]
- 10. Chronic kidney disease induced by adenine: a suitable model of growth retardation in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Model of Chronic Kidney Disease in Rats: Dietary Adenine in Combination with Unilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel model of adenine-induced tubulointerstitial nephropathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Adenine Sulfate for Healthy Leaf Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing adenine (B156593) sulfate (B86663) concentration to prevent chlorotic symptoms in plant tissue culture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving adenine sulfate.
Q1: My plant leaves are exhibiting chlorosis (yellowing) despite the inclusion of this compound in the culture medium. What are the possible causes?
A1: While this compound can mitigate chlorosis, its presence doesn't guarantee prevention. Several factors could be contributing to the yellowing of leaves:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit the desired physiological response or, in some cases, too high, leading to inhibitory effects.[1] Different plant species have varying requirements.
-
Nutrient Deficiencies: Chlorosis is a classic symptom of deficiencies in essential nutrients, particularly iron, magnesium, and nitrogen.[2][3][4] Iron deficiency typically causes yellowing of new, younger leaves with veins remaining green (interveinal chlorosis).[2][5] Magnesium deficiency also presents as interveinal chlorosis but tends to appear on older leaves first.[2][3] Nitrogen deficiency often results in a more uniform yellowing of older leaves.[2][3]
-
Improper pH of the Culture Medium: The pH of the medium affects the availability and uptake of nutrients by the plant tissue.[4][6] An alkaline soil pH (above 6.5-7.0) can make iron insoluble and unavailable to the plant, leading to iron chlorosis even if iron is present in the medium.[4][7]
-
Inadequate Light Conditions: Both insufficient and excessive light can stress the plant tissue and lead to chlorosis.[6]
-
Contamination: The presence of microbial contaminants can negatively impact plant health and manifest as yellowing leaves.[6]
Q2: How can I determine the optimal concentration of this compound to prevent chlorosis for my specific plant species?
A2: The optimal concentration of this compound can vary significantly between plant species. A dose-response experiment is the most effective way to determine the ideal concentration for your research. This involves culturing plant explants on a medium with a range of this compound concentrations. For a detailed methodology, please refer to the "Experimental Protocols" section below.
Q3: Should this compound be used alone or in combination with other plant growth regulators?
A3: this compound exhibits weak cytokinin activity on its own.[8] Its beneficial effects, such as stimulating shoot proliferation and preventing chlorosis, are often more pronounced when used in conjunction with other cytokinins like 6-Benzylaminopurine (BAP) or Kinetin (B1673648).[9] For instance, in Stevia rebaudiana, the combination of kinetin and 40 mg/L of this compound significantly improved the shoot multiplication rate compared to kinetin alone.
Q4: The leaves in my culture are pale green to yellow. How can I differentiate between this compound-related issues and other nutrient deficiencies?
A4: To diagnose the cause of chlorosis, consider the following steps:
-
Review Your Media Composition: Double-check the concentrations of all macro- and micronutrients in your culture medium to rule out any formulation errors.
-
Observe the Pattern of Chlorosis: Note whether the yellowing appears on older or younger leaves first and if it is uniform or interveinal. This can provide clues to specific nutrient deficiencies.[3][4][5]
-
Test the Medium's pH: Ensure the pH of your culture medium is within the optimal range for your plant species to allow for proper nutrient uptake.[4][6]
-
Conduct a Small-Scale Trial: Set up a small experiment with varying concentrations of this compound, as well as treatments that supplement specific micronutrients like iron or magnesium, to observe the response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary role in plant tissue culture?
A1: this compound is the sulfate salt of adenine, a purine (B94841) nucleobase.[10] In plant biology, adenine is a fundamental component of nucleic acids (DNA and RNA) and a precursor for the biosynthesis of naturally occurring cytokinins.[9][11][12] Cytokinins are a class of plant hormones that promote cell division and influence various developmental processes, including shoot initiation, leaf senescence, and chloroplast development.[11][13][14] In tissue culture, this compound is often added to the medium to stimulate cell growth and enhance shoot formation.[15]
Q2: How does this compound influence chlorophyll (B73375) synthesis to prevent chlorosis?
A2: this compound's role in preventing chlorosis is linked to its function as a precursor to cytokinins. Cytokinins are essential for the development and function of chloroplasts, the organelles where chlorophyll is synthesized and photosynthesis occurs.[13][16] They regulate the expression of genes that encode enzymes in the chlorophyll biosynthesis pathway.[17] For example, cytokinins can enhance the levels of glutamyl-tRNA reductase, an enzyme that catalyzes a rate-limiting step in chlorophyll production.[17] By promoting chloroplast development and stimulating the chlorophyll synthesis pathway, an adequate supply of cytokinins (supported by this compound) helps maintain the green color of leaves and prevents chlorosis.[17][18]
Q3: Are there alternatives to this compound for preventing chlorosis in plant tissue culture?
A3: Yes, other adenine-based cytokinins can be used to prevent chlorosis and promote healthy growth. These include:
The choice of cytokinin and its optimal concentration will depend on the specific plant species and the desired outcome of the experiment. Additionally, ensuring a well-balanced culture medium with all essential macro- and micronutrients, along with an optimal pH, is crucial for preventing chlorosis.[4][7]
Data Presentation
Table 1: Effect of this compound (AdS) in Combination with Kinetin on Stevia rebaudiana Shoot Multiplication.
| Kinetin Concentration (µM) | This compound Concentration (mg/L) | Average Number of Shoots per Explant | Average Shoot Length (cm) |
| 9.3 | 0 | 2.0 | 1.5 |
| 9.3 | 10 | 3.5 | 2.0 |
| 9.3 | 20 | 4.0 | 2.5 |
| 9.3 | 30 | 5.5 | 3.0 |
| 9.3 | 40 | 6.5 | 3.5 |
| 9.3 | 50 | 5.0 | 2.0 |
| 9.3 | 60 | 3.5 | 1.5 |
| Data adapted from a study on in vitro mass propagation of Stevia rebaudiana. |
Table 2: Reported Concentrations of this compound for Preventing Chlorosis and Promoting Growth.
| Plant Species | This compound (AdS) Concentration | Associated Plant Growth Regulators | Observed Effects | Reference |
| Syzygium cumini | Not specified, but used as an adjuvant | BA (10 µM) | Reduced leaf abscission and shoot tip necrosis. | [19] |
| Carissa carandas | 25 mg/L | BAP and NAA | Improved frequency of multiple shoot production and recovered chlorotic symptoms. | [9] |
| General Plant Tissue Culture | 25 mg/L | - | Improves multiple shoot production and recovers chlorotic symptoms. | [20] |
| Dendrocalamus sericeus | 40 mg/L | BA (1.0 mg/L) and TDZ (0.1 mg/L) | Induced uniform shoot size with healthy green color. | [21] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration via a Dose-Response Experiment
This protocol outlines a method to identify the optimal this compound concentration for preventing chlorosis and promoting healthy shoot growth in a specific plant species.
1. Preparation of Basal Medium:
- Prepare a basal plant tissue culture medium (e.g., Murashige and Skoog - MS medium) containing all necessary macronutrients, micronutrients, vitamins, and a carbon source like sucrose.
- Incorporate a standard concentration of an auxin (e.g., NAA) and a primary cytokinin (e.g., BAP or Kinetin) that is known to work for your plant species.
- Adjust the pH of the medium to the optimal range for your plant species (typically 5.6-5.8) before autoclaving.
2. Preparation of Experimental Media:
- Divide the basal medium into several aliquots.
- To each aliquot, add a different concentration of this compound. A suggested range to test is 0, 10, 20, 40, 60, and 80 mg/L.
- Dispense the media into sterile culture vessels.
3. Explant Preparation and Inoculation:
- Select healthy, uniform explants (e.g., nodal segments or shoot tips) from the source plant.
- Sterilize the explants using standard surface sterilization procedures.
- Aseptically place one explant into each culture vessel. Ensure a sufficient number of replicates for each treatment concentration.
4. Incubation:
- Place the culture vessels in a growth chamber with controlled temperature, light intensity, and photoperiod suitable for the plant species.
5. Data Collection and Analysis:
- After a predetermined culture period (e.g., 4-6 weeks), record the following data for each treatment:
- Chlorosis Score: Use a visual rating scale (e.g., 1 = no chlorosis, 5 = severe chlorosis) to quantify the degree of leaf yellowing.
- Number of Shoots per Explant
- Average Shoot Length
- Overall Plant Vigor
- Analyze the data statistically to determine the this compound concentration that results in the lowest chlorosis score and optimal shoot growth.
Mandatory Visualizations
Caption: Cytokinin signaling pathway's role in preventing chlorosis.
Caption: Workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. labassociates.com [labassociates.com]
- 3. Chlorosis in Plants: How to Treat It | RHS Advice [rhs.org.uk]
- 4. Chlorosis | Plant Problems | Illinois Extension | UIUC [extension.illinois.edu]
- 5. Iron Chlorosis [missouribotanicalgarden.org]
- 6. researchgate.net [researchgate.net]
- 7. Chlorosis – Wisconsin Horticulture [hort.extension.wisc.edu]
- 8. phytotechlab.com [phytotechlab.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytokinins: A Genetic Target for Increasing Yield Potential in the CRISPR Era - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phytotechlab.com [phytotechlab.com]
- 16. gcwgandhinagar.com [gcwgandhinagar.com]
- 17. Cytokinin Regulates the Etioplast-Chloroplast Transition through the Two-Component Signaling System and Activation of Chloroplast-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Adenine sulphate - Lifeasible [lifeasible.com]
- 21. Enhancement of this compound and growth promoting substances on multiple shoot induction of Sangmon 'Nuan Rajinee' bamboo (Dendrocalamus sericeus Munro) | International Society for Horticultural Science [ishs.org]
Technical Support Center: Preventing Shoot Tip Necrosis in Vitro with Adenine Sulfate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of shoot tip necrosis (STN) in plant tissue culture, with a specific focus on the application of adenine (B156593) sulfate (B86663).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues related to shoot tip necrosis during your in vitro experiments.
| Problem/Observation | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Shoot tips are turning brown and dying. | Nutrient deficiency, particularly calcium.[1][2] Hormonal imbalance (e.g., high cytokinin levels).[1][3] High humidity in the culture vessel leading to reduced calcium uptake.[1][2][4] | 1. Optimize Calcium Levels: Ensure your basal medium has an adequate concentration of calcium. Consider supplementing with calcium chloride (CaCl2).[5][6] 2. Adjust Plant Growth Regulators: Evaluate the cytokinin-to-auxin ratio in your medium. High cytokinin concentrations can sometimes induce STN.[1][3] 3. Incorporate Adenine Sulfate: Add this compound to your culture medium. Start with a concentration range of 25-100 mg/L and optimize for your specific plant species.[4][5] 4. Improve Vessel Ventilation: Enhance gas exchange to reduce humidity within the culture vessel, which can improve calcium transport.[1][2] |
| New shoots proliferate, but their growth is stunted, and leaves abscise before STN appears. | Suboptimal cytokinin source or concentration.[7][8] Accumulation of inhibitory substances. | 1. Trial Different Cytokinins: If using a potent cytokinin like Benzyladenine (BA), consider switching to a milder one like 2-isopentenyladenine (2iP) which may not induce STN.[1] 2. Add this compound: this compound can act as a growth supplement, promoting healthier shoot development and mitigating the negative effects of some cytokinins.[7][8] 3. Regular Subculturing: Reduce the subculture period to prevent the buildup of toxic metabolites in the medium.[1] |
| STN occurs primarily during the rooting stage. | Carry-over effects of high cytokinin levels from the multiplication stage.[1] Inappropriate auxin type or concentration for rooting. | 1. Modify the Pre-rooting Medium: Transfer shoots to a medium with reduced or no cytokinins for a period before inducing rooting. 2. Optimize Rooting Hormones: Experiment with different auxins (e.g., NAA, IBA) and their concentrations.[7][8] 3. Utilize this compound in Multiplication: Using this compound during the multiplication stage can lead to healthier, more robust shoots that are better equipped for the rooting phase. |
| The addition of this compound is not resolving STN. | The primary cause of STN may not be related to cytokinin activity. Incorrect concentration of this compound. Other limiting factors in the medium or environment. | 1. Re-evaluate Basal Medium Composition: Check for deficiencies in other essential nutrients like boron.[1][3] 2. Optimize this compound Concentration: Conduct a dose-response experiment with a wider range of this compound concentrations. 3. Consider Antioxidants: Oxidative stress can contribute to necrosis. Try adding antioxidants like ascorbic acid or citric acid to the medium.[1][9] |
Frequently Asked Questions (FAQs)
What is shoot tip necrosis (STN)?
Shoot tip necrosis is a physiological disorder in plant tissue culture where the apical tip of a shoot dies.[1] This condition can spread downwards and inhibit further growth and development of the plantlet.[1][4] It is a common problem in the micropropagation of many plant species, particularly woody plants.[1]
How does this compound help prevent STN?
This compound is a precursor in the biosynthesis of natural cytokinins. While not a cytokinin itself, it can promote cell growth and division. In tissue culture, it is often used as a supplement to:
-
Mitigate the harsh effects of synthetic cytokinins like BA, which can sometimes lead to stunted growth and STN.[7][8]
-
Improve the overall health and vigor of the cultured shoots, making them less susceptible to stress-related disorders like STN.
What is the recommended concentration of this compound to use?
The optimal concentration of this compound can vary significantly depending on the plant species and the composition of the basal medium. However, a general starting range is 25-100 mg/L.
| Plant Species | Effective this compound Concentration | Reference |
| Syzygium cumini | 100 mg/L (in combination with 10 µM BA) | [5] |
| Hemidesmus indicus | 15 mg/L (40.7 µM) | [4] |
| Pterocarpus marsupium | 217 µM (as part of a supplement mixture) | [1][9] |
| Jatropha curcas | 25 mg/L |
Can this compound be autoclaved with the medium?
Yes, this compound is heat-stable and can be added to the medium before autoclaving.
Are there alternatives to this compound for preventing STN?
Yes, other strategies can be employed, often in combination with this compound:
-
Adjusting Calcium and Boron Levels: Increasing the concentration of calcium and boron in the medium can alleviate STN.[1][3]
-
Using Antioxidants: Adding ascorbic acid and citric acid to the medium can reduce oxidative stress and necrosis.[1][9]
-
Modifying Culture Environment: Reducing humidity and improving ventilation in the culture vessels can enhance nutrient uptake and reduce STN.[1][2]
-
Changing Cytokinin Type: Switching from BA to a different cytokinin like 2iP has been shown to prevent STN in some species.[1]
Experimental Protocols
Protocol 1: Preparation of Culture Medium with this compound
-
Prepare Basal Medium: Prepare your desired basal medium (e.g., Murashige and Skoog - MS) with all macro- and micronutrients, vitamins, and a carbon source like sucrose.
-
Add Plant Growth Regulators: Add the required amounts of auxins and cytokinins as per your established protocol.
-
Add this compound:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving it in distilled water. Gentle heating may be required for complete dissolution.
-
Add the appropriate volume of the this compound stock solution to the medium to achieve the desired final concentration (e.g., for 50 mg/L, add 50 mL of a 1 mg/mL stock solution to 1 L of medium).
-
-
Adjust pH: Adjust the pH of the medium to the desired level (typically 5.6-5.8) using 1N NaOH or 1N HCl.
-
Add Gelling Agent: Add the gelling agent (e.g., agar) and heat to dissolve completely.
-
Dispense and Autoclave: Dispense the medium into culture vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.
Visualizations
Caption: Troubleshooting workflow for addressing shoot tip necrosis in vitro.
Caption: Logical relationships between STN causal factors and this compound intervention.
References
- 1. Shoot tip necrosis of in vitro plant cultures: a reappraisal of possible causes and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shoot tip necrosis of in vitro plant cultures: a reappraisal of possible causes and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Academic and Technical Overview on Plant Micropropagation Challenges [mdpi.com]
- 6. hort [journals.ashs.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Adenine sulfate stability and degradation in aqueous solutions
Technical Support Center: Adenine (B156593) Sulfate (B86663)
This guide provides technical information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with adenine sulfate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy. What is the cause and what should I do?
A: Cloudiness in your this compound solution can be due to several factors:
-
Low Solubility: this compound has limited solubility in aqueous buffers at neutral pH. For instance, its solubility in PBS (pH 7.2) is approximately 5 mg/mL[1]. If you have exceeded this concentration, the compound may not fully dissolve or could precipitate out of solution.
-
Precipitation: Changes in temperature or pH can cause the dissolved compound to precipitate. Ensure the pH of your buffer is within a stable range and that the solution is stored at a consistent temperature.
-
Microbial Contamination: If the solution was not prepared under sterile conditions or has been stored for an extended period, cloudiness could indicate microbial growth.
Troubleshooting Steps:
-
Confirm your solution concentration is below the solubility limit for your specific buffer.
-
Gently warm the solution while stirring to aid dissolution, but be mindful of potential temperature-induced degradation[2][3].
-
If precipitation is suspected, verify the pH of the solution. Adenine is most stable in aqueous solutions with a pH between 6.8 and 7.4[4].
-
If contamination is possible, filter the solution through a 0.22 µm sterile filter. However, it is strongly recommended to prepare fresh solutions for each experiment[1].
Q2: How should I store this compound powder and its aqueous solutions?
A: Storage recommendations differ significantly between the solid powder and prepared solutions.
-
Solid Powder: this compound as a solid is stable for years when stored correctly. It should be kept in a tightly sealed container at -20°C for long-term stability (≥4 years) or at room temperature in a cool, dry, well-ventilated area away from light for shorter periods[1][5][6][7].
-
Aqueous Solutions: Aqueous solutions of this compound are not stable and should be prepared fresh for each use. It is not recommended to store aqueous solutions for more than one day[1]. If you must store a stock solution, consider preparing it in an organic solvent like DMSO, aliquoting it, and storing it at -80°C for up to a year[7].
Q3: What factors can cause this compound to degrade in an aqueous solution?
A: The primary factors influencing stability in aqueous solutions are pH, temperature, and light.
-
pH: Adenine is most stable at a near-neutral pH (6.8-7.4). At more extreme acidic or basic pH levels, it can undergo rapid hydrolysis[4].
-
Temperature: Higher temperatures accelerate degradation. High-temperature hydrolysis can lead to dephosphorylation in related adenine nucleotides[8]. Stability studies on the related compound adenosine (B11128) showed no degradation at 4°C and 22°C over 6 months, but significant degradation at 60°C and 72°C[9].
-
Light: As with many organic compounds, exposure to UV or ambient light over extended periods can contribute to degradation. Store solutions protected from light where possible.
-
Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can lead to chemical decomposition[5].
Q4: How can I confirm if my this compound solution has degraded?
A: The most reliable method to assess the purity and degradation of your solution is through analytical chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying adenine and its potential degradation products[10][11]. A loss in the peak area of the main adenine peak or the appearance of new peaks over time indicates degradation. The typical maximum UV absorbance for adenine is around 260 nm[1].
Data & Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | 6-Aminopurine hemisulfate salt, Adenine hemisulfate | [1][12] |
| Molecular Formula | C₅H₅N₅ • ½H₂SO₄ | [1][12] |
| Molecular Weight | 184.2 g/mol | [1][12] |
| Appearance | White to slightly yellow crystalline solid/powder | [6][12] |
| Melting Point | ~285 °C (decomposes) | [13] |
| UV/Vis Max (λmax) | 260 nm | [1] |
| Solubility (PBS, pH 7.2) | ~5 mg/mL | [1] |
| Solubility (DMSO) | ~30 mg/mL | [1] |
| Solubility (0.5 M HCl) | 10 mg/mL | [12] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Key Recommendations | Source(s) |
| Solid (Powder) | -20°C | ≥ 4 years | Store in a tightly sealed container. | [1][7] |
| Solid (Powder) | Room Temperature (15-30°C) | Months to years | Store in a cool, dry, well-ventilated area. | [6][14] |
| Aqueous Solution | 2-8°C | ≤ 1 day | Not recommended. Prepare fresh before use. | [1] |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [7] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution
This protocol describes the preparation of a 1 mg/mL (1000 µg/mL) stock solution in a biological buffer.
Materials:
-
This compound powder
-
Sterile biological buffer (e.g., PBS, pH 7.2)
-
Sterile container (e.g., 50 mL conical tube)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Optional: Water bath, 0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For 50 mL of a 1 mg/mL solution, weigh 50 mg.
-
Dissolution: Transfer the powder to the sterile container. Add the desired volume of buffer (e.g., 50 mL).
-
Mixing: Add a sterile magnetic stir bar and place the container on a magnetic stirrer at room temperature. Stir until the solid is fully dissolved[2].
-
Gentle Heating (Optional): If the powder does not dissolve completely, gently warm the solution in a water bath (e.g., 37°C) while continuing to stir. Do not overheat, as this can accelerate degradation[2][3].
-
Sterilization (Optional): If a sterile solution is required for cell culture, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile container.
-
Usage: Use the solution immediately after preparation. It is not recommended to store the aqueous solution for more than 24 hours[1].
Protocol 2: General Method for Assessing Stability by HPLC-UV
This protocol provides a framework for a stability study of an this compound solution under different conditions.
Objective: To quantify the concentration of this compound over time at various temperatures.
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 100 µg/mL) in the desired aqueous buffer as described in Protocol 1.
-
Aliquotting: Dispense the stock solution into multiple, tightly sealed, light-protected vials (e.g., amber glass HPLC vials).
-
Storage Conditions:
-
Store sets of vials at different temperatures:
-
Refrigerated (4°C)
-
Room Temperature (25°C)
-
Elevated Temperature (e.g., 40°C)
-
-
-
Time Points: Designate specific time points for analysis (e.g., T=0, 2h, 4h, 8h, 24h, 48h).
-
Sample Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to return to room temperature before analysis.
-
Inject the sample into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[10].
-
Mobile Phase: Isocratic mixture of 0.4% phosphoric acid in water and methanol (B129727) (90:10 v/v), pH adjusted to 4.0[11].
-
Detection: UV detector at 260 nm (λmax of adenine)[1].
-
Injection Volume: 20 µL[11].
-
-
Data Analysis:
-
At T=0, identify the retention time and peak area for adenine.
-
At subsequent time points, calculate the percentage of remaining adenine relative to the T=0 sample.
-
Monitor chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Visual Guides & Workflows
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for this compound solution issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Aqueous adenine solution preparation [protocols.io]
- 3. Effect of temperature on the adsorption of adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Radiation and thermal stabilities of adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pa2online.org [pa2online.org]
- 11. scitepress.org [scitepress.org]
- 12. Adenine sulphate - Lifeasible [lifeasible.com]
- 13. This compound | 321-30-2 [chemicalbook.com]
- 14. lobachemie.com [lobachemie.com]
Overcoming slow growth in plant cultures with adenine sulfate supplementation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering slow growth in plant cultures. It focuses on the application of adenine (B156593) sulfate (B86663) as a supplementary growth regulator.
Frequently Asked Questions (FAQs)
Q1: What is adenine sulfate and why is it used in plant tissue culture?
This compound (AdS) is the hemisulfate salt of adenine, a purine (B94841) base. In plant tissue culture, it is used as a growth supplement primarily because it exhibits weak cytokinin-like activity.[1] It serves as a precursor in the natural biosynthesis of cytokinins or can enhance the production of these essential plant hormones.[2][3] The compounds produced may be more effective in eliciting a physiological response than the cytokinins added directly to the culture medium.[2] Its primary role is to stimulate cell growth, induce shoot proliferation, and improve the overall health of the cultures, often in synergy with other plant growth regulators.[2][4]
Q2: When should I consider adding this compound to my culture medium?
You should consider adding this compound when you observe the following issues:
-
Slow or Stunted Shoot Growth: If shoots are developing but appear stunted or are growing slower than expected.[5][6]
-
Low Shoot Multiplication Rate: When the number of new shoots produced per explant is insufficient.
-
Symptoms of Stress: Issues like chlorosis (yellowing of leaves), premature leaf drop (abscission), and shoot tip necrosis (STN) can sometimes be mitigated by this compound.[5][6][7]
-
Recalcitrant Species: When working with plant species that are generally difficult to regenerate in vitro.[8]
Q3: How does this compound interact with other plant growth regulators?
This compound's benefits are most prominent when it is used in conjunction with conventional cytokinins like 6-Benzylaminopurine (BAP) or Kinetin (Kn).[2][3] It acts synergistically to improve organogenesis and shoot proliferation.[2] For example, in Stevia rebaudiana, the combination of Kinetin and this compound significantly improved the multiplication rate, whereas Kinetin alone did not.[2] This suggests that this compound reinforces the action of other cytokinins.[2]
Q4: Is this compound the same as adenine? Which should I use?
This compound is a salt form of adenine (6-aminopurine). It is commonly used in plant tissue culture media due to its good solubility in water.[1] While both may have similar biological activity, this compound is frequently cited in protocols and is commercially available as a "plant cell culture tested" reagent.[7][9][10] For consistency and ease of preparation, using this compound is often recommended.
Troubleshooting Guide
Issue 1: My cultures are growing very slowly and shoots appear stunted.
-
Possible Cause: The cytokinin activity in the medium may be suboptimal for your specific plant species or explant type. Proliferated shoots can sometimes exhibit slow and stunted growth even on a medium with a primary cytokinin like BA.[5][6]
-
Troubleshooting Step: Supplement your existing culture medium with this compound. Start with a concentration range of 25-50 mg/L. It is recommended to test several concentrations to find the optimal level for your system.
-
Example - Syzygium cumini: In cultures of this multipurpose tree, shoots grown on a BA-supplemented medium showed stunted growth. The addition of this compound to the medium considerably reduced this problem and improved shoot regeneration.[5][6]
Issue 2: The leaves of my plantlets are turning yellow (chlorosis) and dropping prematurely.
-
Possible Cause: These are signs of physiological stress, which can be caused by factors including nutrient deficiency or suboptimal hormone balance in the culture medium.
-
Troubleshooting Step: The inclusion of this compound in the culture medium has been shown to help recover from chlorotic symptoms and reduce leaf abscission.[6][7]
-
Recommended Action: Add this compound at a concentration of approximately 25 mg/L to your medium and observe if the health of the leaves improves in subsequent subcultures.[7]
Issue 3: I am not getting enough shoot multiplication from my explants.
-
Possible Cause: The cytokinin signal may not be strong enough to induce the formation of multiple axillary or adventitious shoots.
-
Troubleshooting Step: Enhance the cytokinin activity of your medium by adding this compound. Its synergistic effect with primary cytokinins like BAP or Kinetin can significantly boost shoot numbers.[2][3]
-
Example - Jatropha curcas: The addition of 25 mg/L of this compound (along with glutamine) to a BA-based medium more than doubled the number of shoots per explant, from 4.08 to 9.09.
Issue 4: My cultures are suffering from shoot tip necrosis (STN).
-
Possible Cause: Shoot tip necrosis is a complex physiological disorder often linked to calcium deficiency in rapidly growing tissues and other in vitro stress factors.
-
Troubleshooting Step: this compound, used as an adjuvant, has been effective in significantly reducing the incidence of STN in certain species.[5][6]
-
Example - Syzygium cumini: The problem of STN was considerably reduced by applying this compound in the optimal medium, leading to the production of a higher number of healthy shoots.[5][6]
Data Presentation: this compound Concentration Effects
The optimal concentration of this compound is species-dependent. The following table summarizes effective concentrations from various studies.
| Plant Species | Other Growth Regulators | This compound (AdS) Conc. | Observed Effect | Citation(s) |
| Stevia rebaudiana | Kinetin (9.3 µM) | 40 mg/L | Best shoot proliferation and multiplication rate. | [2] |
| Jatropha curcas | BA (1.5 mg/L), IBA (0.05 mg/L), TDZ (0.5 mg/L), Glutamine (25 mg/L) | 25 mg/L | More than two-fold increase in shoot number (9.09 shoots/explant). | |
| Carissa carandas | BAP (1.5 mg/L), Kn (1.0 mg/L), TDZ (1.0 mg/L) | 15 mg/L | Improved frequency of multiple shoot induction. | [3] |
| Syzygium cumini | BA (10 µM) | Not specified, used as adjuvant | Reduced shoot tip necrosis and leaf abscission; produced up to 14 shoots. | [5][6] |
| Telfairia occidentalis | Not specified | 40-50 mg/mL | Maximum vine/shoot length; higher concentrations were inhibitory. | [11] |
| Melissa officinalis | BA (2 mg/L) | 2 mg/L | Highest number of branches (35.17 per plant). | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is a standard method for preparing a growth regulator stock solution.[13]
-
Weighing: Accurately weigh 100 mg of this compound powder.
-
Dissolving: Transfer the powder to a 100 mL volumetric flask. Add a small amount of high-purity water (e.g., double-processed water) and swirl to dissolve. This compound is soluble in water.[1]
-
Volume Adjustment: Once fully dissolved, add water to bring the total volume to the 100 mL mark.
-
Sterilization & Storage: Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile container. Store the stock solution at 2-8 °C.[13] This creates a 1 mg/mL stock solution.
-
Application: To achieve a final medium concentration of 40 mg/L, add 4 mL of this stock solution to 100 mL of your plant culture medium before autoclaving.
Protocol 2: General Method for Testing this compound Efficacy
This workflow outlines a typical experiment to optimize this compound concentration.
-
Explant Preparation: Collect and surface-sterilize your chosen explants (e.g., nodal segments, shoot tips) according to your established laboratory protocol.
-
Basal Medium Preparation: Prepare your standard basal medium (e.g., Murashige and Skoog - MS medium) containing macronutrients, micronutrients, vitamins, sucrose (B13894) (typically 30 g/L), and a gelling agent like agar (B569324) (8 g/L).[2] Adjust the pH before autoclaving.
-
Growth Regulator Addition:
-
To the cooled (post-autoclaving) or prepared liquid medium, add your primary cytokinin (e.g., BAP, Kinetin) at its known optimal concentration.
-
Create a series of treatments by adding different concentrations of sterile this compound stock solution (e.g., 0, 10, 20, 40, 80 mg/L). The treatment with 0 mg/L AdS will serve as the control.
-
-
Culture Initiation: Inoculate the prepared explants onto the different treatment media. Ensure all cultures are maintained under the same environmental conditions (e.g., 25±2°C, 16-hour photoperiod).[7]
-
Data Collection: After a set culture period (e.g., 4-8 weeks), record growth parameters such as the percentage of explants responding, the number of shoots per explant, average shoot length, and qualitative observations on culture health (e.g., presence of chlorosis, necrosis).[2]
-
Analysis: Statistically analyze the collected data to determine the concentration of this compound that produces the most significant positive effect on growth and development.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for addressing slow plant culture growth.
Caption: Simplified pathway of this compound's influence on growth.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenine sulphate - Lifeasible [lifeasible.com]
- 8. Improving transformation and regeneration efficiency in medicinal plants: insights from other recalcitrant species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, Plant Culture Tested 10G [chemscience.com]
- 10. アデニン ヘミ硫酸塩 BioReagent, suitable for plant cell culture, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarzest.com [scholarzest.com]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Adenine Sulfate for Micropropagated Shoot Rooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing adenine (B156593) sulfate (B86663) to enhance the rooting of micropropagated shoots. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your in vitro propagation experiments.
Troubleshooting Guide
This guide addresses common issues encountered when adjusting adenine sulfate levels for rooting, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Complete inhibition of root formation | High concentrations of this compound in the rooting medium can lead to cytokinin-like effects, which are known to inhibit rhizogenesis.[1] | - Reduce or Eliminate this compound: Transfer shoots to a rooting medium devoid of this compound. - Increase Auxin Concentration: A higher auxin-to-cytokinin ratio favors root formation.[2] Experiment with increased concentrations of auxins like IBA or NAA. - Subculture on Hormone-Free Medium: Before transferring to rooting medium, subculture shoots on a basal medium without any growth regulators to dilute the internal cytokinin levels. |
| Callus formation at the base of shoots instead of roots | An intermediate auxin-to-cytokinin ratio can promote undifferentiated cell growth (callus) rather than root organogenesis. This compound's cytokinin activity can contribute to this imbalance. | - Adjust Auxin-to-Cytokinin Ratio: Increase the concentration of the rooting auxin (IBA or NAA) while decreasing or removing this compound from the medium. - Use a Different Auxin: Some species respond better to specific auxins for root induction. If using NAA, consider switching to IBA, or vice versa. |
| Poor root quality (short, thick roots) | Sub-optimal hormonal balance, where this compound levels are not completely inhibitory but still interfere with normal root development. | - Fine-tune this compound Concentration: If a low level of this compound is desired in the rooting medium, conduct a dose-response experiment with concentrations ranging from 0 to 40 mg/L to find the optimal level for your plant species. - Optimize Auxin Concentration: Simultaneously, optimize the concentration of the primary rooting auxin in conjunction with the selected this compound level. |
| Shoot tip necrosis (STN) during the rooting phase | While often associated with the multiplication stage, STN can occur during rooting due to nutrient deficiencies or hormonal imbalances.[3] | - Incorporate this compound in the Multiplication Medium: In some cases, the presence of this compound in the shoot proliferation medium can reduce the incidence of STN in subsequent stages.[3] - Ensure Proper Nutrition: Use a well-formulated basal medium (e.g., MS or half-strength MS) and ensure appropriate levels of calcium. |
| Inconsistent rooting results | Variability in the physiological state of the micropropagated shoots, or carry-over effects from the multiplication medium. | - Standardize Shoot Quality: Use shoots of a uniform size and developmental stage for rooting experiments. - Consider Carry-over Effects: Be mindful that growth regulators used in the shoot multiplication stage can influence subsequent rooting. A hormone-free transition period can help mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in micropropagation?
A1: this compound is primarily used as a supplement in plant tissue culture media to stimulate shoot proliferation. It is considered a weak cytokinin and is often used in conjunction with other cytokinins like Benzylaminopurine (BAP) or Kinetin to enhance axillary shoot development.[1]
Q2: Can this compound directly enhance rooting?
A2: The direct enhancement of rooting by this compound is not its primary application and can be species-dependent. While some studies have shown that certain concentrations of this compound in the rooting medium can be beneficial, particularly for "difficult-to-root" species, high concentrations generally inhibit root formation due to its cytokinin-like activity.[1][4] For instance, a study on Kalanchoe blossfeldiana reported that 120 mg/l of this compound in the rooting medium enhanced both the number and length of roots.[4]
Q3: What is the typical concentration range of this compound used in micropropagation?
A3: For shoot multiplication, this compound concentrations typically range from 25 to 100 mg/L.[5] For rooting, if used, the concentration should be carefully optimized, as levels that promote shoot growth are often inhibitory to rooting.
Q4: How does this compound interact with auxins during the rooting process?
A4: Adventitious root formation is largely governed by the balance between auxins and cytokinins. A high auxin-to-cytokinin ratio is generally required for root initiation.[2] Since this compound exhibits cytokinin-like activity, it can act antagonistically to auxins in the rooting medium. Therefore, if this compound is included, the auxin concentration may need to be adjusted upwards to achieve the desired rooting response.
Q5: Are there alternatives to this compound for enhancing shoot quality before rooting?
A5: Yes, other additives can be used during the shoot multiplication phase to improve the overall health and vigor of the shoots, which can indirectly improve their rooting potential. These include other cytokinins at optimized concentrations, or additives like amino acids and vitamins.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the use of this compound in micropropagation media.
Table 1: Effect of this compound on Shoot Multiplication in Various Species
| Plant Species | This compound (mg/L) | Other Growth Regulators | Observed Effect |
| Stevia rebaudiana | 40 | Kinetin (9.3 µM) | Best shoot proliferation. |
| Jatropha curcas | 25 | BA (1.5 mg/L) + IBA (0.05 mg/L) + TDZ (0.5 mg/L) | Highest number of shoots per explant. |
| Dendrocalamus sericeus | 40 | BA (1.0 mg/L) + TDZ (0.1 mg/L) | Maximum averaged shoot height and uniform shoot size.[5] |
| Syzygium cumini | Not specified (used as an adjuvant) | BA (10 µM) | Reduced leaf abscission and shoot tip necrosis.[3] |
Table 2: Effect of this compound on In Vitro Rooting
| Plant Species | This compound in Rooting Medium (mg/L) | Auxin in Rooting Medium | Observed Effect on Rooting |
| Kalanchoe blossfeldiana | 120 | None specified | Maximum root percentage, number of roots, and root length.[4] |
| Fuchsia hybrida | Not specified (used in ex vitro cuttings) | NAA | Did not show the inhibitory effect on root development typical for cytokinins and in some cases stimulated rooting.[1] |
Experimental Protocols
Protocol 1: Rooting of Kalanchoe blossfeldiana Micropropagated Shoots with this compound
This protocol is based on the findings for Kalanchoe blossfeldiana, where this compound was shown to directly enhance rooting.
-
Prepare Basal Medium: Prepare Murashige and Skoog (MS) basal medium, including vitamins and sucrose (B13894) (typically 30 g/L).
-
Add this compound: To the basal medium, add this compound to a final concentration of 120 mg/L.
-
Adjust pH and Solidify: Adjust the pH of the medium to 5.8 using 1N NaOH or 1N HCl. Add a gelling agent (e.g., agar (B569324) at 7-8 g/L) and heat to dissolve.
-
Sterilization: Autoclave the medium at 121°C and 15 psi for 20 minutes.
-
Inoculation: Aseptically transfer well-developed micropropagated shoots of Kalanchoe blossfeldiana to the sterilized rooting medium.
-
Incubation: Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.
-
Data Collection: After 4-6 weeks, record the percentage of rooted shoots, the number of roots per shoot, and the average root length.
Protocol 2: Standard Two-Step Protocol for Rooting (with this compound in Multiplication Stage)
This protocol is a more general approach where this compound is used in the shoot multiplication stage, followed by an auxin-based rooting stage.
-
Shoot Multiplication Stage:
-
Culture explants on MS medium supplemented with an optimal concentration of a cytokinin (e.g., BAP at 1-2 mg/L) and this compound (e.g., 40 mg/L).
-
Subculture every 3-4 weeks to proliferate shoots.
-
-
Rooting Stage:
-
Excise individual, healthy shoots (typically 2-3 cm in length).
-
Transfer the shoots to a half-strength or full-strength MS medium supplemented with an auxin, such as Indole-3-butyric acid (IBA) at 0.5-2.0 mg/L or α-naphthaleneacetic acid (NAA) at 0.1-1.0 mg/L. This medium should not contain this compound.
-
Incubate the cultures under the same conditions as the multiplication stage or with an initial dark period of 5-7 days to promote root initiation.
-
Observe for root development within 2-4 weeks.
-
Mandatory Visualizations
Auxin-Cytokinin Interaction in Adventitious Root Formation
Caption: Simplified pathway of hormonal control in adventitious rooting.
Experimental Workflow for Optimizing this compound in Rooting Medium
References
- 1. scispace.com [scispace.com]
- 2. Auxin and cytokinin synergism in micropropagation for mass production of Aloe vera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of this compound and growth promoting substances on multiple shoot induction of Sangmon 'Nuan Rajinee' bamboo (Dendrocalamus sericeus Munro) | International Society for Horticultural Science [ishs.org]
Solving solubility issues of adenine sulfate in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenine (B156593) sulfate (B86663). Here, you will find information to address common challenges related to its dissolution in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is adenine sulfate and what are its common applications in research?
This compound is the sulfate salt of adenine, a purine (B94841) nucleobase. It is a white to off-white crystalline powder. In research, it is a crucial component in various biochemical and cellular studies. Its primary roles include serving as a precursor in the synthesis of DNA and RNA, and its involvement in cellular energy metabolism as a component of adenosine (B11128) triphosphate (ATP), nicotinamide (B372718) adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD)[1][2][3]. It is also used in plant tissue culture to promote shoot formation[4].
Q2: I'm having trouble dissolving this compound in water at room temperature. What am I doing wrong?
This compound has limited solubility in cold water[1]. It is common to encounter difficulties when trying to dissolve it at room temperature. To improve solubility, gentle heating of the solution is recommended[2][5]. Continuous stirring with a magnetic stirrer will also facilitate the dissolution process[5].
Q3: There seems to be conflicting information about the solubility of this compound in DMSO. Can it be used as a solvent?
There are varying reports on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO). Some sources state it is insoluble, while others report solubilities of approximately 30 mg/mL to ≥66.9 mg/mL[2][6][7][8]. This discrepancy may be due to the purity and water content of the DMSO used. For best results, use fresh, anhydrous (moisture-free) DMSO[6]. It is advisable to start with a small amount of this compound and gradually increase it to determine the solubility limit with your specific batch of DMSO.
Q4: Can I prepare a concentrated stock solution of this compound and store it for later use?
While you can prepare stock solutions, their long-term stability can be a concern, especially for aqueous solutions. It is generally not recommended to store aqueous solutions for more than a day[8]. If you prepare stock solutions in solvents like DMSO, it is best to aliquot them into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. However, even in these conditions, it is advisable to use the solutions as soon as possible[7].
Q5: My this compound solution is precipitating after being stored at a lower temperature. How can I resolve this?
Precipitation upon cooling is a common issue, particularly with aqueous solutions, as the solubility of this compound is significantly lower at colder temperatures. If you observe precipitation, you can try to redissolve the compound by gently warming the solution while stirring. To prevent this, consider preparing the solution fresh before each experiment or storing it at room temperature if it is for immediate use. For long-term storage, using a solvent in which it has higher solubility at lower temperatures, such as DMSO, might be a better option, though precipitation can still occur.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the dissolution of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound does not fully dissolve in water. | - Low temperature of the solvent.- Insufficient stirring.- The concentration exceeds the solubility limit. | - Gently heat the solution while stirring. A water bath can be used for controlled heating[5].- Use a magnetic stirrer for continuous and efficient mixing[5].- Refer to the solubility data to ensure you are not exceeding the solubility limit. |
| Inconsistent solubility in DMSO. | - Water content in the DMSO. | - Use fresh, high-purity, anhydrous DMSO[6]. Avoid using DMSO that has been opened multiple times and may have absorbed moisture. |
| Precipitation occurs in the prepared solution. | - The solution was cooled after being prepared with heat.- Evaporation of the solvent, leading to increased concentration.- Change in pH of the solution. | - If the solution was heated to dissolve, allow it to cool to room temperature slowly. If precipitation still occurs, the solution may be supersaturated.- Keep the container tightly sealed to prevent solvent evaporation.- Ensure the pH of the solution is maintained, as changes can affect solubility. |
| Difficulty dissolving this compound for cell culture media. | - The pH of the media may not be optimal for dissolution.- Direct addition of the powder to complex media can hinder dissolution. | - Prepare a concentrated stock solution in a suitable solvent (e.g., slightly acidic water or DMSO) and then add it to the cell culture medium to achieve the final desired concentration.- The uptake of adenine can be pH-dependent, with optimal uptake in some systems at a slightly acidic pH (around 5.6-6.0)[9]. Consider the final pH of your medium. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that these values can vary slightly depending on the specific experimental conditions such as temperature, pH, and purity of the solute and solvent.
| Solvent | Temperature | Solubility | Citation(s) |
| Water | 20 °C | ~4 mg/mL | [10][11] |
| Water | With gentle warming | ≥8.45 mg/mL | [2] |
| Water | With heat | 6.25 mg/mL (1 g in 160 mL) | |
| DMSO | Not specified | ≥66.9 mg/mL | [2] |
| DMSO | Not specified | ~30 mg/mL | [8] |
| DMSO | Not specified | Insoluble (recommendation to use fresh DMSO) | [6] |
| Ethanol | Not specified | Insoluble | [2] |
| PBS (pH 7.2) | Not specified | ~5 mg/mL | [8] |
| 0.5 M HCl | Not specified | 10 mg/mL | [4][12] |
| Dimethyl Formamide | Not specified | ~2 mg/mL | [8] |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
This protocol provides a step-by-step method for preparing an aqueous solution of this compound, adapted from established laboratory procedures[5].
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Initial Mixing: Transfer the powder to a sterile glass beaker or flask. Add a portion of the desired final volume of distilled or deionized water and begin stirring with a magnetic stir bar.
-
Heating (if necessary): If the this compound does not dissolve completely at room temperature, gently heat the solution on a hot plate with stirring capabilities. Use a low to moderate heat setting to avoid boiling the solution. A water bath can also be used for more uniform heating.
-
Complete Dissolution: Continue to stir and, if necessary, heat until all the powder has dissolved. Add the remaining solvent to reach the final desired volume.
-
Cooling and Observation: Allow the solution to cool to room temperature. Observe the solution for any signs of precipitation.
-
Sterilization (for cell culture): If the solution is for use in cell culture, it should be sterilized by filtration through a 0.22 µm filter.
-
Storage: Store the solution in a tightly sealed, sterile container. For aqueous solutions, it is best to prepare them fresh. If short-term storage is necessary, keep it at 2-8°C, but be aware of the potential for precipitation.
Protocol for Preparing a DMSO Stock Solution of this compound
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.
-
Dissolving: Add the weighed powder to a sterile conical tube. Add the required volume of fresh, anhydrous DMSO.
-
Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, sterile, light-protected tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Adenine's Role in Biochemical Pathways
The following diagram illustrates the central role of adenine as a precursor in the synthesis of key biomolecules like adenosine triphosphate (ATP), which is vital for cellular energy, and as a fundamental component of DNA and RNA.
Caption: Adenine's role in forming ATP and nucleic acids.
Troubleshooting Workflow for this compound Dissolution
This workflow provides a logical sequence of steps to troubleshoot issues encountered when dissolving this compound.
Caption: A logical workflow for troubleshooting solubility issues.
References
- 1. What is the mechanism of Adenine? [synapse.patsnap.com]
- 2. Adenine - Wikipedia [en.wikipedia.org]
- 3. Adenine: Biosynthesis, production and function_Chemicalbook [chemicalbook.com]
- 4. Adenine sulphate - Lifeasible [lifeasible.com]
- 5. Aqueous adenine solution preparation [protocols.io]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Effect of pH on adenine and amino acid uptake during sporulation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phygenera.de [phygenera.de]
- 11. This compound CAS#: 321-30-2 [m.chemicalbook.com]
- 12. This compound, Cell Culture Tested [himedialabs.com]
Technical Support Center: Managing Leaf Abscission in Tissue Culture with Adenine Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using adenine (B156593) sulfate (B86663) to manage leaf abscission in plant tissue culture.
Troubleshooting Guide
This guide addresses common issues encountered when using adenine sulfate to prevent premature leaf drop in vitro.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Leaf abscission persists despite this compound application. | - Suboptimal this compound Concentration: The concentration may be too low for the specific plant species or explant type. - Imbalance with other Phytohormones: The auxin-to-cytokinin ratio might favor senescence. - Ethylene (B1197577) Accumulation: Ethylene gas, a potent inducer of abscission, may be building up in the culture vessel.[1][2] - Nutrient Deficiency: Lack of essential nutrients can stress the explants and lead to leaf drop. | - Optimize this compound Concentration: Conduct a dose-response experiment with concentrations ranging from 10 to 100 mg/L. - Adjust Cytokinin-to-Auxin Ratio: Increase the concentration of cytokinins (e.g., BAP, Kinetin) in conjunction with this compound.[3] this compound often works synergistically with other cytokinins.[4][5] - Improve Gas Exchange: Use vented culture vessel lids or periodically open the vessels in a sterile environment to allow for gas exchange. - Ensure Proper Nutrition: Verify that the basal medium (e.g., MS medium) is correctly prepared and that all macro and micronutrients are present in the appropriate concentrations. |
| 2. Shoots appear stunted or malformed after adding this compound. | - This compound Toxicity: The concentration used may be too high, leading to phytotoxicity. - Interaction with other Growth Regulators: High concentrations of this compound in combination with other potent cytokinins could lead to abnormal growth. | - Reduce this compound Concentration: Lower the concentration in decrements of 10-20 mg/L. - Re-evaluate Hormone Synergy: If using in combination with other cytokinins, consider reducing the concentration of the other cytokinins first. |
| 3. Browning of explants or media. | - Phenolic Compound Oxidation: Wounding of the explant during preparation can lead to the release and oxidation of phenolic compounds. | - Use Antioxidants: Add antioxidants like ascorbic acid or citric acid to the culture medium.[6] - Frequent Subculturing: Transfer explants to fresh media regularly to avoid the accumulation of toxic compounds.[6] - Initial Dark Incubation: Keeping cultures in the dark for the first few days can sometimes reduce phenolic oxidation. |
| 4. Inconsistent results across different experiments. | - Variability in Explant Material: The physiological state of the donor plant can significantly impact in vitro responses. - Inconsistent Media Preparation: Errors in weighing components or adjusting the pH of the medium. | - Standardize Explant Source: Use explants from donor plants of the same age and grown under consistent environmental conditions. - Strict Protocol Adherence: Follow a standardized protocol for media preparation, ensuring accurate measurements and pH adjustments. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent leaf abscission?
This compound is the sulfate salt of adenine, a purine (B94841) base. In plant tissue culture, it is used as a growth supplement. It is considered to have weak cytokinin-like activity and is a precursor in the biosynthesis of natural cytokinins.[4] Cytokinins are a class of plant hormones that are known to delay leaf senescence and, consequently, abscission.[7][8][9] By promoting the synthesis of endogenous cytokinins, this compound helps to maintain the physiological health of the leaves and prevent their premature drop.
Q2: What is the optimal concentration of this compound to use?
The optimal concentration of this compound can vary significantly depending on the plant species and the specific in vitro conditions. However, a general starting range is between 25 mg/L and 100 mg/L.[10] For example, in a study on Syzygium cumini, the application of this compound considerably reduced leaf abscission and shoot tip necrosis.[11][12] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific plant system.
Q3: Can this compound be used alone, or should it be combined with other plant growth regulators?
This compound can be used alone, but it is often more effective when used in combination with other cytokinins like 6-Benzylaminopurine (BAP) or Kinetin.[4] this compound can enhance the effectiveness of these cytokinins, leading to improved shoot proliferation and a more significant reduction in leaf abscission. The synergistic effect is thought to be due to this compound acting as a precursor, increasing the overall pool of active cytokinins.[5]
Q4: How should I prepare and sterilize a medium containing this compound?
This compound is typically dissolved in water and added to the culture medium before adjusting the final volume and pH. It is a heat-stable compound, so it can be added to the medium before autoclaving.
Q5: Are there any alternatives to this compound for managing leaf abscission?
Yes, other compounds can be used to manage leaf abscission. Silver nitrate (B79036) (AgNO₃) and silver thiosulfate (B1220275) (STS) are ethylene inhibitors that can be effective in preventing leaf drop, as ethylene is a key hormone in promoting abscission.[2] Maintaining an optimal balance of auxins and cytokinins in the medium is also crucial.[3]
Experimental Protocols
General Protocol for a Dose-Response Experiment to Optimize this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for reducing leaf abscission for a specific plant species.
1. Basal Medium Preparation:
-
Prepare Murashige and Skoog (MS) medium[13][14] or another suitable basal medium for your plant species.
-
Prepare stock solutions of macronutrients, micronutrients, vitamins, and iron.[15][16][17]
-
Add all components except plant growth regulators and this compound.
2. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound by dissolving 100 mg in 100 mL of distilled water.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
3. Experimental Media Preparation:
-
Dispense the basal medium into separate flasks for each treatment.
-
To each flask, add the desired concentration of other plant growth regulators (e.g., a standard concentration of BAP and NAA for shoot proliferation).
-
Add the this compound stock solution to achieve the final desired concentrations (e.g., 0, 25, 50, 75, 100 mg/L).
-
Adjust the pH of the media to the desired level (typically 5.7-5.8).[14]
-
Add a gelling agent (e.g., agar) and heat to dissolve.
-
Dispense the media into culture vessels and autoclave at 121°C for 15-20 minutes.
4. Explant Preparation and Inoculation:
-
Select healthy, uniform explants from the donor plant.
-
Surface sterilize the explants using standard procedures.
-
Inoculate one explant per culture vessel.
5. Incubation and Data Collection:
-
Incubate the cultures under controlled conditions (temperature, light intensity, and photoperiod).
-
After a predetermined culture period (e.g., 4-6 weeks), record the following data for each treatment:
-
Percentage of explants showing leaf abscission.
-
Average number of leaves dropped per explant.
-
Shoot proliferation rate.
-
Overall shoot health and morphology.
-
6. Data Analysis:
-
Analyze the data statistically to determine the this compound concentration that significantly reduces leaf abscission without causing negative effects on shoot growth.
Data Presentation
The following tables summarize quantitative data from studies on the effect of this compound in tissue culture.
Table 1: Effect of this compound on Shoot Regeneration in Syzygium cumini
| This compound (µM) | Mean Number of Shoots | Mean Shoot Length (cm) |
| 0 | 9.76 ± 0.39 | 2.43 ± 0.14 |
Data adapted from a study on adult Syzygium cumini, where this compound was shown to reduce leaf abscission and shoot tip necrosis.[12]
Table 2: Effect of this compound in Combination with Cytokinins on Shoot Production in Carissa carandas
| Treatment | Mean Number of Shoots |
| MS + 1.5 mg/l BAP + 1.0 mg/l Kn + 1.0 mg/l TDZ | Lower frequency |
| MS + 1.5 mg/l BAP + 1.0 mg/l Kn + 1.0 mg/l TDZ + 15 mg/l Ads | Maximum number of shoots |
Data adapted from a study demonstrating the synergistic effect of this compound with other cytokinins.[4]
Table 3: Effect of this compound on Branch Proliferation in Melissa officinalis
| This compound (mg/L) | Mean Number of Branches per Plant |
| 0 | 15.04 |
| 2 | 31.75 |
Data adapted from a study showing a significant increase in branch proliferation with the addition of this compound.[18]
Mandatory Visualizations
Signaling Pathway of this compound in Delaying Leaf Abscission
Caption: Proposed signaling pathway of this compound in delaying leaf abscission.
Experimental Workflow for Optimizing this compound Concentration
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. researchgate.net [researchgate.net]
- 3. aladdin-e.com [aladdin-e.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solving Common Issues in Plant Tissue Culture [greenwaylab.co]
- 7. New Advances in the Regulation of Leaf Senescence by Classical and Peptide Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leaf abscission | Research Starters | EBSCO Research [ebsco.com]
- 9. btsjournals.com [btsjournals.com]
- 10. Adenine sulphate - Lifeasible [lifeasible.com]
- 11. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tmmedia.in [tmmedia.in]
- 14. dnrcollege.org [dnrcollege.org]
- 15. Composition and Preparation of Plant Tissue Culture Medium [gavinpublishers.com]
- 16. plantcelltechnology.com [plantcelltechnology.com]
- 17. Annexure [14.139.61.83]
- 18. scholarzest.com [scholarzest.com]
Technical Support Center: Enhancing Multiple Shoot Induction with Adenine Sulfate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on utilizing adenine (B156593) sulfate (B86663) to improve the frequency of multiple shoot induction in plant tissue culture. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your research.
Troubleshooting Guides
This section addresses common issues encountered during multiple shoot induction experiments involving adenine sulfate.
Issue 1: Low Shoot Multiplication Rate Despite this compound Supplementation
-
Question: I've added this compound to my culture medium, but the shoot multiplication rate is still low. What could be the problem?
-
Answer: While this compound can enhance shoot multiplication, its effectiveness is often dependent on its interaction with other components in the medium. Here are a few factors to consider:
-
Synergistic Effect with Cytokinins: this compound works best in conjunction with other cytokinins like Benzylaminopurine (BAP) or Kinetin.[1] It is believed to act as a precursor in the cytokinin biosynthesis pathway, enhancing the overall cytokinin activity.[1] Ensure you have an optimal concentration of a primary cytokinin in your medium.
-
Concentration of this compound: The optimal concentration of this compound can vary significantly between plant species. While a concentration of 40 mg/L has been found to be effective for some species like Stevia rebaudiana and Dendrocalamus sericeus, for others like Carissa carandas and Jatropha curcas, a lower concentration of 15-25 mg/L in combination with other growth regulators yielded better results.[1][2] It is advisable to test a range of concentrations to determine the optimum for your specific plant.
-
Basal Medium Composition: The composition of the basal medium (e.g., Murashige and Skoog - MS medium) can influence the efficacy of this compound. Ensure that the basal medium is appropriate for the species you are working with.
-
Explant Type and Age: The type and physiological state of the explant are critical. Younger, more juvenile explants generally have a higher regenerative capacity.
-
Issue 2: Shoots Appear Chlorotic or Unhealthy
-
Question: My explants are producing shoots, but they appear pale, chlorotic, and unhealthy. Can this compound help with this?
-
Answer: Yes, this compound has been reported to improve the health and appearance of in vitro regenerated shoots.
-
In a study on Sangmon 'Nuan Rajinee' bamboo, a concentration of 40 mg/L this compound induced uniform shoot size with a healthy green color and prevented the excretion of phenolic compounds.[2]
-
For Carissa carandas, the inclusion of 25 mg/L this compound in the culture medium helped in recovering from chlorotic symptoms of the leaves.[1]
-
Troubleshooting Tip: If you are observing chlorosis, consider optimizing the this compound concentration in your medium. It may also be beneficial to re-evaluate the overall nutrient composition of your basal medium, particularly iron and other micronutrients.
-
Issue 3: Presence of Stunted Growth and Shoot Tip Necrosis
-
Question: I am observing stunted shoot growth and shoot tip necrosis in my cultures. What could be the cause and how can I resolve it?
-
Answer: Stunted growth and shoot tip necrosis can be caused by suboptimal culture conditions or an imbalance in plant growth regulators.
-
In experiments with Syzygium cumini, the application of BAP alone led to stunted growth and shoot tip necrosis. The addition of this compound to the medium significantly reduced these problems and led to the production of a higher number of healthy shoots.[3]
-
Troubleshooting Tip: If you are using BAP as your primary cytokinin and encountering these issues, try supplementing your medium with this compound. A combination of BAP, a low concentration of an auxin like NAA, and this compound might be beneficial. Additionally, the incorporation of Gibberellic acid (GA3) can sometimes promote shoot elongation and overcome stunted growth.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in multiple shoot induction?
A1: this compound is a purine (B94841) that serves as a precursor in the cytokinin biosynthesis pathway.[1] While it exhibits weak cytokinin-like activity on its own, its primary role in plant tissue culture is to enhance the effect of other cytokinins, such as BAP and Kinetin, leading to improved frequency of multiple shoot induction.[1][4] It can also help in improving the overall health and quality of the regenerated shoots.[1][2]
Q2: What is a typical concentration range for this compound in culture media?
A2: The optimal concentration of this compound is species-dependent. Based on published research, a common range to test is between 15 mg/L and 100 mg/L. For example:
-
Jatropha curcas : 25 mg/L was found to be effective.
-
Stevia rebaudiana : 40 mg/L showed good results.
-
Dendrocalamus sericeus : 40 mg/L was optimal for shoot height and quality.[2]
-
Carissa carandas : 15 mg/L was used in a successful protocol.[1]
-
Musa 'Agbagba' : 100 mg/L was found to be effective.[5]
It is crucial to perform a dose-response experiment to determine the best concentration for your specific plant system.
Q3: Can this compound be used as the sole cytokinin for shoot induction?
A3: While this compound does have some cytokinin-like activity, it is generally considered a weak cytokinin and is most effective when used as a supplement with other, more potent cytokinins like BAP, Kinetin, or Thidiazuron (TDZ).[1][4] Its benefits are often realized through a synergistic interaction with these primary cytokinins.
Q4: How should I prepare and sterilize this compound for my culture medium?
A4: this compound is soluble in water.[6] To prepare a stock solution, dissolve the desired amount in distilled water. It is generally recommended to filter-sterilize the this compound stock solution and add it to the autoclaved culture medium after it has cooled down to about 40-50°C. This prevents any potential degradation of the compound at high temperatures.
Data Presentation
Table 1: Effect of this compound on Multiple Shoot Induction in Various Plant Species
| Plant Species | Explant Type | Basal Medium | This compound (mg/L) | Other Growth Regulators (mg/L) | Average No. of Shoots per Explant | Reference |
| Dendrocalamus sericeus | Clump of shoots | MS | 40 | 1.0 BA + 0.1 TDZ | 3.0 - 8.3 | [2][7] |
| Stevia rebaudiana | Nodal explants | MS | 40 | 9.3 µM Kinetin | 30 | |
| Carissa carandas | Nodal explant | MS | 15 | 1.5 BAP + 1.0 Kn + 1.0 TDZ | High frequency | [1] |
| Jatropha curcas | Cotyledon | MS | 25 | 1.5 BA + 0.05 IBA + 0.5 TDZ | 9.09 | |
| Syzygium cumini | Nodal segments | MS | Optimal concentration not specified, used as an adjuvant | 10 µM BA | 14 | [3] |
| Musa 'Agbagba' | Apical meristems | MS | 100 | 4.5 BAP + 1.8 IAA | 23.33 | [5] |
Experimental Protocols
Protocol 1: Multiple Shoot Induction in Stevia rebaudiana
This protocol is adapted from a study on the in vitro mass propagation of Stevia rebaudiana.
-
Explant Preparation:
-
Excise nodal segments from a healthy mother plant.
-
Surface sterilize the explants using standard procedures (e.g., washing with a mild detergent, treatment with 70% ethanol, followed by a solution of sodium hypochlorite, and rinsing with sterile distilled water).
-
-
Culture Medium:
-
Prepare Murashige and Skoog (MS) basal medium with standard salts and vitamins.
-
Supplement the medium with 3% (w/v) sucrose.
-
Add Kinetin to a final concentration of 9.3 µM.
-
Add this compound to a final concentration of 40 mg/L.
-
Adjust the pH of the medium to 5.8.
-
Solidify the medium with 0.8% (w/v) agar.
-
Autoclave the medium at 121°C for 15-20 minutes.
-
-
Inoculation and Incubation:
-
Inoculate the sterilized nodal explants onto the prepared medium.
-
Incubate the cultures at 25 ± 2°C under a 16-hour light and 8-hour dark photoperiod provided by cool white fluorescent tubes.
-
-
Subculture:
-
Subculture the proliferating shoots every 15 days to fresh medium for further multiplication.
-
Protocol 2: Enhancing Shoot Multiplication in Jatropha curcas
This protocol is based on a study that enhanced shoot multiplication using this compound and glutamine.
-
Explant and Callus Induction:
-
Use juvenile cotyledon explants.
-
Induce callus on a suitable callus induction medium.
-
-
Shoot Induction Medium:
-
Prepare MS basal medium.
-
Supplement with 1.5 mg/L Benzyladenine (BA), 0.05 mg/L Indole-3-butyric acid (IBA), and 0.5 mg/L Thidiazuron (TDZ).
-
Fortify the medium with 25 mg/L this compound and 25 mg/L glutamine.
-
Adjust pH and solidify with a gelling agent.
-
Autoclave the medium.
-
-
Inoculation and Culture Conditions:
-
Subculture the induced calli onto the shoot induction medium.
-
Incubate the cultures under appropriate light and temperature conditions.
-
-
Shoot Elongation and Rooting:
-
Transfer the regenerated shoots to a shoot elongation medium, which could be MS medium supplemented with 0.5 mg/L BA and 0.5 mg/L GA3.
-
For rooting, transfer the elongated shoots to a medium containing an auxin like IBA (e.g., 0.5 mg/L).
-
Mandatory Visualization
Caption: Experimental workflow for multiple shoot induction using this compound.
Caption: Proposed mechanism of this compound in enhancing cytokinin activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of this compound and growth promoting substances on multiple shoot induction of Sangmon 'Nuan Rajinee' bamboo (Dendrocalamus sericeus Munro) | International Society for Horticultural Science [ishs.org]
- 3. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Effect of growth regulators and adenine sulphate on in vitro propagation of Agbagba (AAB) plantain [actahort.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Enhancement of this compound and growth promoting substances on multiple shoot induction of Sangmon 'Nuan Rajinee' bamboo (Dendrocalamus sericeus Munro) [actahort.org]
Technical Support Center: Minimizing Adenine Sulfate Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with adenine (B156593) sulfate (B86663) toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is adenine sulfate and why is it used in cell culture?
This compound is the sulfate salt of adenine, a purine (B94841) nucleobase that is a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like ATP. In cell culture, it is sometimes used as a supplement to support cell growth, particularly in purine-requiring or mutant cell lines. It also has applications in plant tissue culture to promote shoot formation.[1][2][3][4]
Q2: What are the primary mechanisms of adenine toxicity in mammalian cells?
Adenine toxicity is multifaceted and can be cell-type dependent. The main mechanisms include:
-
Formation of 2,8-dihydroxyadenine (B126177) (2,8-DHA): In cells with low or deficient adenine phosphoribosyltransferase (APRT) activity, adenine is metabolized by xanthine (B1682287) oxidase to the highly insoluble compound 2,8-DHA.[5][6][7][8] These crystals can precipitate within and around cells, leading to physical damage and cell death.[5][6][7][8]
-
Induction of Apoptosis and Autophagy: In some cancer cell lines, such as hepatocellular carcinoma and colon cancer cells, adenine can trigger programmed cell death (apoptosis) and autophagy.[9][10][11][12] This is often mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[9][10][11][12]
-
Induction of Ferroptosis: In human primary proximal tubular epithelial cells, high concentrations of adenine have been shown to induce ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[13][14]
-
Depletion of Nucleotide Pools: In some biological systems, such as E. coli, adenine toxicity is linked to the depletion of guanine (B1146940) nucleotide pools, which can disrupt essential cellular processes.[8][15]
-
Interference with Pyrimidine (B1678525) Biosynthesis: High levels of adenine can be converted to adenosine (B11128) nucleotides, which can feedback-inhibit the synthesis of pyrimidines, leading to a deficiency in essential building blocks for DNA and RNA.[15]
Q3: At what concentrations does this compound become toxic to cells?
The cytotoxic concentration of this compound varies significantly depending on the cell line and its metabolic state. Some studies on cancer cell lines have shown inhibitory effects at concentrations ranging from 0.5 mM to 10 mM.[16] For example, adenine was found to be toxic to 3T6 fibroblast cells at a concentration of 1 mM.[15] It is crucial to determine the optimal and toxic concentration range for your specific cell line through a dose-response experiment.
Q4: Are all cell types equally sensitive to this compound toxicity?
No, sensitivity to this compound is highly cell-type dependent. For instance, some studies suggest that certain cancer cells may be more susceptible to adenine-induced apoptosis than normal, non-cancerous cells.[16] Cells with deficiencies in the purine salvage pathway, particularly in the enzyme APRT, are also more prone to toxicity due to the accumulation of 2,8-DHA.[5][6][7][8]
Q5: What are the visible signs of this compound toxicity in cell culture?
Visible signs of toxicity can include:
-
Reduced cell proliferation and viability.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
Presence of crystalline precipitates (2,8-DHA) in the culture medium or attached to cells, which may appear as small, dark, or birefringent particles under a microscope.
-
Increased number of floating, dead cells in the culture medium.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Reduced Viability After this compound Treatment
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a dose-response experiment (e.g., using an MTT or other viability assay) to determine the IC50 value for your specific cell line. Start with a wide range of concentrations and narrow it down to find the optimal, non-toxic range for your experiments. |
| Cell line is particularly sensitive to adenine. | Consider using a lower concentration range or reducing the treatment duration. If possible, use a cell line with a known robust purine metabolism. |
| Interference with pyrimidine biosynthesis. | Supplement the culture medium with uridine (B1682114) (e.g., 1 mM).[15] Uridine can bypass the adenine-induced block in pyrimidine synthesis and rescue cells from toxicity.[15] |
| Formation of 2,8-DHA precipitates. | If you suspect 2,8-DHA formation (especially in long-term cultures or with APRT-deficient cells), visually inspect the culture for crystals. Consider reducing the this compound concentration or the duration of the experiment. |
| Induction of apoptosis, autophagy, or ferroptosis. | Characterize the mode of cell death using specific assays (e.g., Annexin V/PI for apoptosis, LC3-II expression for autophagy, or lipid peroxidation assays for ferroptosis). This will help in understanding the mechanism and potentially identifying inhibitors to mitigate the toxic effects if desired for the experimental design. |
Problem 2: Crystalline Precipitates Observed in the Culture Medium
| Possible Cause | Suggested Solution |
| Precipitation of 2,8-dihydroxyadenine (2,8-DHA). | This is a strong indicator of adenine toxicity, likely due to the metabolic conversion of adenine. Confirm the identity of the crystals if possible (though this may require advanced analytical techniques). Reduce the concentration of this compound in your culture medium. |
| This compound itself precipitating out of solution. | Ensure that the this compound is fully dissolved in the culture medium. Prepare a concentrated stock solution in an appropriate solvent (e.g., sterile water with gentle warming) and filter-sterilize before adding to the medium. Do not exceed the solubility limit of this compound in your final culture medium. |
| Interaction with other medium components. | In rare cases, high concentrations of sulfate ions could potentially interact with other components of the medium. Ensure that the final concentration of all supplements is within the recommended range. |
Data Presentation
Table 1: Reported Cytotoxic Concentrations of Adenine in Mammalian Cell Lines
| Cell Line | Cell Type | Observed Effect | Adenine Concentration | Citation |
| Bel-7402 | Human hepatocellular carcinoma | Inhibition of cell growth | 0.5 mg/mL (~3.7 mM) | |
| HeLa | Human cervical cancer | Inhibition of cell growth | 0.5 mg/mL (~3.7 mM) | |
| HT29 | Human colon cancer | Significant inhibition of viability | 10 mM | [16] |
| Caco-2 | Human colon cancer | Significant inhibition of viability | 10 mM | [16] |
| HepG2 | Human hepatocellular carcinoma | Decreased cell growth | 0.5 mM - 2 mM | [16] |
| SK-Hep-1 | Human hepatocellular carcinoma | Decreased cell growth | 0.5 mM - 2 mM | [16] |
| 3T6 | Mouse fibroblast | Toxic | 1 mM | [15] |
| Human Primary Proximal Tubular Epithelial Cells | Normal human kidney cells | Increased mitochondrial superoxide (B77818) | 2 mM and 8 mM | [13] |
| Human Primary Proximal Tubular Epithelial Cells | Normal human kidney cells | Reduced mitochondrial function and cell viability | 8 mM | [13] |
Note: The cytotoxicity of this compound is highly dependent on the specific cell line, culture conditions, and duration of exposure. The values presented above should be used as a general guide. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently by pipetting or shaking the plate for 5-15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Your cell line of interest, treated with this compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with the desired concentration of this compound for the appropriate duration. Include positive and negative controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Metabolic pathways of adenine leading to toxicity.
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 8. clyte.tech [clyte.tech]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. kumc.edu [kumc.edu]
- 13. The selective detection of mitochondrial superoxide by live cell imaging | Springer Nature Experiments [experiments.springernature.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
Adenine Sulfate vs. Adenine Hydrochloride: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, the choice between different salt forms of a compound can significantly impact experimental outcomes. This guide provides a comparative analysis of adenine (B156593) sulfate (B86663) and adenine hydrochloride, two common salt forms of the essential purine (B94841) base, adenine. This analysis is based on their physicochemical properties and established applications in research, supported by experimental protocols and pathway visualizations.
Executive Summary
Adenine is a fundamental component of nucleic acids and plays a vital role in cellular metabolism and signaling. In research, it is often used as a supplement in cell culture media. The choice between its sulfate and hydrochloride salts typically depends on the specific application, required solubility, and the system under investigation. Adenine hydrochloride is frequently utilized in mammalian cell culture, including specialized applications like hybridoma technology. In contrast, adenine sulfate is a common additive in plant tissue culture media to promote growth and development. While direct comparative studies on their efficacy are scarce, this guide provides a framework for selecting the appropriate salt based on available data.
Data Presentation: Physicochemical Properties
A clear understanding of the physical and chemical properties of each salt is crucial for their effective use in experimental settings. The following table summarizes the key characteristics of this compound and adenine hydrochloride.
| Property | This compound | Adenine Hydrochloride |
| Synonyms | Adenine hemisulfate salt, 6-Aminopurine hemisulfate salt | 6-Aminopurine hydrochloride, Vitamin B4 hydrochloride |
| Molecular Formula | (C₅H₅N₅)₂·H₂SO₄ | C₅H₅N₅·HCl |
| Molecular Weight | 368.33 g/mol | 171.59 g/mol (anhydrous basis) |
| Appearance | White to slightly yellow crystalline powder | White to almost white crystalline powder |
| Solubility | Soluble in hot water, slightly soluble in cold water, soluble in 0.5 M HCl. | Soluble in water (50 mg/mL), and 0.5 M HCl (20 mg/mL). |
| Storage | Room temperature | Room temperature |
| Primary Applications | Plant tissue culture media supplement, induction of animal models of tubulointerstitial fibrosis. | Mammalian cell culture media supplement, synthesis of nucleotides, development of antiviral and anticancer drugs. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experiments. Below are representative protocols for the application of this compound in plant tissue culture and adenine hydrochloride in mammalian cell culture.
Protocol 1: Preparation of Murashige and Skoog (MS) Medium with this compound for Plant Tissue Culture
This protocol describes the preparation of a standard MS medium supplemented with this compound, commonly used for the induction of shoot proliferation in various plant species.
Materials:
-
Murashige and Skoog (MS) basal salt mixture
-
myo-Inositol
-
Plant growth regulators (e.g., Kinetin, BAP)
-
This compound
-
Distilled water
-
HCl and NaOH for pH adjustment
-
Autoclave
-
Sterile culture vessels
Procedure:
-
Prepare Macronutrient and Micronutrient Stock Solutions: Prepare concentrated stock solutions of MS macro and micronutrients as per standard protocols.
-
Prepare this compound Stock Solution:
-
Weigh 100 mg of this compound and dissolve it in 100 mL of distilled water. Gentle heating may be required to fully dissolve the powder.
-
Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
Store the stock solution at 4°C.
-
-
Prepare the Medium:
-
To approximately 800 mL of distilled water, add the required volumes of macro and micronutrient stock solutions.
-
Add 30 g of sucrose and 100 mg of myo-inositol and stir until dissolved.
-
Add the desired plant growth regulators from their respective stock solutions.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., 25-40 mg/L).
-
-
pH Adjustment: Adjust the pH of the medium to 5.8 using 0.1 N HCl or 0.1 N NaOH.
-
Final Volume and Gelling:
-
Bring the final volume to 1 L with distilled water.
-
Add 8 g of agar and heat the medium while stirring until the agar is completely dissolved.
-
-
Sterilization: Dispense the medium into culture vessels and sterilize by autoclaving at 121°C for 15-20 minutes.
Protocol 2: Preparation of HAT Medium with Adenine Hydrochloride for Hybridoma Selection
This protocol outlines the preparation of HAT (Hypoxanthine-Aminopterin-Thymidine) medium, a selection medium used in hybridoma technology to isolate fused hybridoma cells. Adenine, in the form of hypoxanthine (B114508), is a key component that allows cells with a functional salvage pathway to survive. Adenine hydrochloride is a suitable source for preparing the adenine component.
Materials:
-
Basal cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hypoxanthine
-
Adenine hydrochloride (for preparing hypoxanthine stock if not purchased directly)
-
Sterile water for injection
-
0.22 µm syringe filters
Procedure:
-
Prepare Basal Medium: Prepare the basal medium by supplementing it with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Prepare 100x HAT Stock Solution:
-
Dissolve 136.1 mg of hypoxanthine (or an equimolar amount of adenine hydrochloride converted to hypoxanthine) and 38.7 mg of thymidine in 100 mL of sterile water. Gentle warming may be necessary.
-
Add 1.76 mg of aminopterin to the solution. Caution: Aminopterin is highly toxic.
-
Sterilize the 100x HAT stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Prepare Complete HAT Medium:
-
To 100 mL of the prepared basal medium, aseptically add 1 mL of the 100x HAT stock solution.
-
The final concentrations will be 100 µM hypoxanthine, 0.4 µM aminopterin, and 16 µM thymidine.
-
-
Use in Hybridoma Selection:
-
After the fusion of myeloma cells and spleen cells, the cell suspension is cultured in the complete HAT medium.
-
Only the fused hybridoma cells, which inherit the ability to use the salvage pathway for nucleotide synthesis from the spleen cells, will survive in the presence of aminopterin, which blocks the de novo pathway. Unfused myeloma cells and spleen cells will die.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the use of adenine in research.
Caption: Simplified overview of the purinergic signaling pathway.
Caption: Comparative experimental workflows for adenine salts.
Comparing the effect of adenine sulfate with other cytokinins on shoot proliferation
For researchers, scientists, and drug development professionals, optimizing in vitro shoot proliferation is a critical step in plant biotechnology and the production of valuable secondary metabolites. While various cytokinins are widely used to stimulate shoot multiplication, adenine (B156593) sulfate (B86663), a purine, has demonstrated significant efficacy, often enhancing the effects of traditional cytokinins. This guide provides a comparative analysis of adenine sulfate's effect on shoot proliferation, supported by experimental data and detailed protocols.
This compound is known to exhibit cytokinin-like activity and is often used as a supplement in plant tissue culture media to boost shoot induction and multiplication. It can act as a precursor in the cytokinin biosynthesis pathway or work synergistically with other cytokinins to promote cell division and growth.[1] This guide collates data from several studies to compare its performance with other commonly used cytokinins such as 6-Benzylaminopurine (BAP), Kinetin, and Thidiazuron (TDZ).
Comparative Analysis of Shoot Proliferation
The efficacy of this compound, particularly as a supplement, is evident across various plant species. The following tables summarize quantitative data from different studies, showcasing the impact of this compound in combination with other cytokinins on shoot proliferation.
Table 1: Effect of this compound in Combination with Kinetin on Stevia rebaudiana
| Kinetin (mg/L) | This compound (mg/L) | Average Number of Shoots per Explant | Average Shoot Length (inches) |
| 2.0 | 0 | 25 | 4.8 |
| 2.0 | 10 | 32 | 4.5 |
| 2.0 | 20 | 38 | 4.9 |
| 2.0 | 30 | 45 | 5.2 |
| 2.0 | 40 | 62 | 8.0 |
| 2.0 | 50 | 51 | 6.5 |
| 2.0 | 60 | 35 | 5.0 |
Data adapted from a study on Stevia rebaudiana. The results indicate that the addition of this compound to a medium containing Kinetin significantly increased both the number and length of shoots, with the optimal concentration being 40 mg/L.
Table 2: Effect of this compound and Glutamine on Shoot Multiplication in Jatropha curcas
| Basal Medium Supplements | Average Number of Shoots per Explant |
| Control (1.5 mg/L BA + 0.05 mg/L IBA + 0.5 mg/L TDZ) | 3.82 ± 0.18 |
| + 25 mg/L this compound + 25 mg/L Glutamine | 9.09 ± 0.37 |
This study on Jatropha curcas demonstrates that the addition of this compound and glutamine to a cytokinin and auxin-rich medium more than doubled the number of shoots per explant.
Table 3: Comparative Effect of Different Cytokinins on Shoot Proliferation in Sophora tonkinensis
| Cytokinin (2.0 µM) | Average Number of Shoots per Explant | Average Shoot Length (cm) |
| 2-isopentenyladenine (2iP) | 5.0 | 4.8 |
| N6-benzyladenine (BA) | 2.5 | 2.5 |
| Kinetin (Kin) | 1.5 | 2.3 |
| Thidiazuron (TDZ) | 1.0 | 1.2 |
This table provides a baseline comparison of the effectiveness of different cytokinins, showing that 2iP was the most effective for shoot proliferation in Sophora tonkinensis.[2] While this study does not include this compound, it offers valuable context for the relative potency of other commonly used cytokinins.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon scientific findings. Below are the experimental protocols from the cited studies.
Protocol 1: In Vitro Mass Propagation of Stevia rebaudiana
-
Explant Source: Nodal explants from pot-grown S. rebaudiana plants.
-
Surface Sterilization: Twigs were washed with a detergent solution, followed by treatment with 0.1% mercuric chloride for 5-7 minutes, and then rinsed 4-5 times with sterile distilled water.
-
Culture Medium: Murashige and Skoog (MS) medium supplemented with 3% sucrose (B13894) and 0.8% agar. The pH of the medium was adjusted to 5.8 before autoclaving.
-
Shoot Proliferation: Nodal explants were inoculated on MS medium containing various concentrations of Kinetin (0.5-3.0 mg/L) alone or in combination with different concentrations of this compound (10-60 mg/L).
-
Culture Conditions: Cultures were incubated at 25 ± 2°C under a 16-hour photoperiod provided by cool white fluorescent lights.
Protocol 2: Shoot Multiplication in Jatropha curcas
-
Explant Source: Juvenile cotyledons from in vitro germinated seeds.
-
Shoot Induction Medium: MS medium supplemented with 1.5 mg/L Benzyl adenine (BA), 0.05 mg/L Indole-3-butyric acid (IBA), and 0.5 mg/L Thidiazuron (TDZ).
-
Shoot Multiplication Enhancement: The shoot induction medium was fortified with different concentrations of this compound and glutamine (25 mg/L each was found to be most effective).
-
Culture Conditions: Cultures were maintained at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Cytokinin Signaling Pathway
Cytokinins exert their effects through a two-component signaling (TCS) pathway, which involves a multi-step phosphorelay. This pathway is crucial for regulating cell division and shoot morphogenesis.
References
Adenine Sulfate vs. Kinetin: A Comparative Guide to their Efficacy in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
In the realm of plant tissue culture, the selection of appropriate plant growth regulators is paramount to achieving desired outcomes, from vigorous proliferation to successful regeneration. Among the cytokinins, a class of hormones that promote cell division and differentiation, both adenine (B156593) sulfate (B86663) and kinetin (B1673648) are frequently employed. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed protocols, and an exploration of their underlying signaling pathways.
At a Glance: Adenine Sulfate vs. Kinetin
| Feature | This compound | Kinetin |
| Chemical Nature | A purine (B94841), considered a cytokinin precursor or enhancer.[1] | A synthetic N6-substituted adenine derivative, a direct-acting cytokinin. |
| Primary Role | Often enhances the effect of other cytokinins, can show weak cytokinin activity alone.[1][2][3] | Directly induces cell division, shoot proliferation, and callus formation. |
| Potency | Generally considered less potent than kinetin when used alone.[3] | A well-established and potent cytokinin for various tissue culture applications. |
| Application | Frequently used as a supplement to media containing other cytokinins to boost performance.[1][4] | A primary cytokinin source in culture media for inducing organogenesis. |
Quantitative Performance Comparison
The following tables summarize experimental data from various studies, offering a quantitative comparison of this compound and kinetin across different plant species and tissue culture objectives.
Shoot Proliferation
| Plant Species | Explant | This compound (Concentration) | Kinetin (Concentration) | Key Findings | Reference |
| Stevia rebaudiana | Nodal Explants | 40 mg/L (in combination with 9.3 µM Kinetin) | 9.3 µM | The combination of this compound and kinetin significantly improved shoot multiplication rate and length compared to kinetin alone. | |
| Carissa carandas | Nodal & Shoot Apex | 15 mg/L (in combination with BAP and Kinetin) | 1.0 mg/L (in combination with BAP and TDZ) | This compound played an important role in improving the frequency of multiple shoot induction when compared to media without it.[1] | [1] |
| Acacia holosericea | Leaflets & Leaf Rachis | 50-200 mg/L (in combination with Zeatin) | Not directly compared | Supplementation with this compound significantly enhanced the number of multiple shoots regenerated in the presence of another cytokinin (Zeatin).[2] | [2] |
| Syzygium cumini | Nodal Segments | Optimal concentration (with BA) | Not specified | Application of this compound as an adjuvant considerably reduced leaf abscission and shoot tip necrosis, leading to a higher number of healthy shoots.[4] | [4] |
Callus Induction and Regeneration
| Plant Species | Explant | This compound (Concentration) | Kinetin (Concentration) | Key Findings | Reference |
| Stevia rebaudiana | Nodal Explants | 40 mg/L (in combination with Kinetin and NAA) | - | The combination of this compound with kinetin and NAA showed positive effects on shoot multiplication from callus. | |
| Cichorium intybus | - | Not specified | - | This compound induced high-frequency shoot organogenesis from callus. | [5] |
Experimental Protocols
This section outlines a detailed methodology for a comparative study to evaluate the efficacy of this compound versus kinetin for shoot proliferation from nodal explants.
I. Preparation of Stock Solutions
-
This compound Stock Solution (1 mg/mL):
-
Dissolve 100 mg of this compound powder in approximately 80 mL of distilled water.
-
Gently heat and stir until the powder is completely dissolved.
-
Bring the final volume to 100 mL with distilled water.
-
Sterilize by filtering through a 0.22 µm syringe filter.
-
Store at 4°C.
-
-
Kinetin Stock Solution (1 mg/mL):
-
Dissolve 100 mg of kinetin powder in a few drops of 1N NaOH.
-
Once dissolved, add approximately 80 mL of distilled water.
-
Adjust the pH to ~7.0 with 1N HCl.
-
Bring the final volume to 100 mL with distilled water.
-
Sterilize by filtering through a 0.22 µm syringe filter.
-
Store at 4°C in a dark bottle, as kinetin is light-sensitive.
-
II. Media Preparation
-
Prepare Murashige and Skoog (MS) basal medium including vitamins and sucrose (B13894) (30 g/L).
-
Adjust the pH of the medium to 5.8.
-
Divide the basal medium into different flasks for the treatment groups.
-
Add the appropriate volume of sterile stock solutions of this compound and/or kinetin to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0, 4.0 mg/L). Include a control group with no added growth regulators.
-
Add a gelling agent (e.g., agar (B569324) at 8 g/L) and heat to dissolve.
-
Dispense the medium into culture vessels (e.g., test tubes or Magenta boxes).
-
Autoclave the media at 121°C for 20 minutes.
III. Explant Preparation and Inoculation
-
Select healthy, young shoots from the mother plant.
-
Wash the shoots under running tap water for 15-20 minutes.
-
Surface sterilize the shoots by immersing them in 70% ethanol (B145695) for 30-60 seconds, followed by a 10-15 minute soak in a 10-20% sodium hypochlorite (B82951) solution with a few drops of Tween-20.
-
Rinse the explants 3-4 times with sterile distilled water inside a laminar flow hood.
-
Prepare nodal segments (1.0-1.5 cm in length) containing at least one axillary bud.
-
Inoculate one nodal segment per culture vessel, ensuring the node is in contact with the medium.
IV. Culture Conditions and Data Collection
-
Incubate the cultures in a growth room at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 2000-3000 lux.
-
Subculture the explants to fresh medium of the same composition every 3-4 weeks.
-
After a defined culture period (e.g., 8 weeks), record the following data:
-
Percentage of explants responding (producing shoots).
-
Average number of shoots per explant.
-
Average shoot length (cm).
-
Fresh weight of the proliferated shoots (g).
-
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and kinetin can be attributed to their distinct roles in the cytokinin signaling pathway.
Kinetin acts as a direct agonist of cytokinin receptors. It binds to the extracellular CHASE domain of transmembrane histidine kinase receptors located in the endoplasmic reticulum.[6][7][8][9][10] This binding event initiates a phosphorylation cascade, known as a two-component signaling system. The signal is transduced from the receptor to histidine phosphotransfer proteins (AHPs) which then shuttle the signal to the nucleus. In the nucleus, AHPs phosphorylate type-B response regulators (ARRs), which are transcription factors. Activated type-B ARRs then bind to the promoters of cytokinin-responsive genes, activating their transcription and leading to various cellular responses, including cell division and shoot formation.[6][8][10]
This compound , on the other hand, is not a direct-acting cytokinin in the same manner as kinetin. It is a purine and is considered a precursor in the cytokinin biosynthesis pathway.[1] Its primary mechanism of action is thought to be its conversion into endogenous cytokinins within the plant tissues. By providing a readily available source of the fundamental adenine structure, it can enhance the overall pool of active cytokinins, thereby potentiating the effects of exogenously applied cytokinins like kinetin or stimulating growth when used alone, albeit often to a lesser extent. Some studies also suggest that adenine and its derivatives can stimulate growth and protein kinase activity.[11]
Conclusion
Both this compound and kinetin are valuable tools in the plant tissue culture toolbox. Kinetin serves as a reliable and potent primary cytokinin for inducing cell division and organogenesis. This compound, while exhibiting weaker cytokinin activity on its own, proves to be a highly effective supplement, often working synergistically with other cytokinins to enhance shoot proliferation and overall culture health.
The choice between or the combination of these two compounds will ultimately depend on the specific plant species, the desired outcome of the tissue culture process, and empirical optimization. For researchers aiming to maximize shoot multiplication, a combination of a primary cytokinin like kinetin with this compound as an enhancer is a promising strategy. For callus induction and subsequent regeneration, the specific ratios and concentrations of auxins and cytokinins, including the potential inclusion of this compound, should be systematically evaluated. This guide provides a foundational framework for conducting such comparative studies and understanding the underlying principles governing the efficacy of these two important plant growth regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of adenine and benzyladenine on rooting and development of Fuchsia hybrida cuttings | Wróblewska | Acta Agrobotanica [pbsociety.org.pl]
- 6. Receptor Properties and Features of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 9. Modulatory and Toxicological Perspectives on the Effects of the Small Molecule Kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Effects of adenine and cytokinins on growth and protein kinase activity of Verticillium albo-atrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Adenine Sulfate on the Genetic Fidelity of Micropropagated Plants: A Comparative Guide
In the realm of plant tissue culture, maintaining the genetic integrity of micropropagated plants is paramount for researchers, scientists, and professionals in drug development and agriculture. The choice of plant growth regulators, particularly cytokinins, plays a crucial role in not only inducing shoot proliferation but also in safeguarding the genetic fidelity of the clones. This guide provides an objective comparison of the impact of adenine (B156593) sulfate (B86663) on the genetic stability of micropropagated plants, supported by experimental data and detailed protocols.
Adenine sulfate, a purine (B94841) derivative, is often used as a supplement in plant tissue culture media to enhance shoot multiplication.[1] While not a cytokinin itself, it is considered a cytokinin-like substance that can act as a precursor in the cytokinin biosynthesis pathway or as a synergist to other cytokinins like 6-benzylaminopurine (B1666704) (BAP).[1][2] This synergistic effect often leads to improved shoot proliferation and overall plantlet health.[2][3]
Comparative Analysis of this compound and Other Cytokinins on Genetic Fidelity
Somaclonal variation, or genetic variation arising during in vitro culture, is a significant concern in micropropagation.[4] The type and concentration of plant growth regulators can influence the rate of this variation.[4] Several studies have investigated the genetic fidelity of plants micropropagated using media supplemented with this compound, often in combination with other cytokinins.
A key study on polyploid Kelampayan (Neolamarckia cadamba) provides a direct comparison of the effects of BAP alone versus a combination of BAP and this compound (AdS) on shoot proliferation and genetic stability. The results indicated that the combination of BAP and AdS significantly increased the mean number of shoots while maintaining a high degree of genetic fidelity, as assessed by Inter-Simple Sequence Repeat (ISSR) markers.[2]
Table 1: Quantitative Comparison of this compound's Effect on Shoot Proliferation and Genetic Fidelity
| Plant Species | Treatment | Mean No. of Shoots per Explant | Genetic Fidelity Assessment Method | Genetic Stability (Similarity Index/Polymorphism) | Reference |
| Neolamarckia cadamba (Mixoploid clones) | B5 Medium (Control) | 3.26 ± 0.82 | ISSR | High similarity indices | [2] |
| B5 + 0.8 mg/L BAP + 60 mg/L AdS | 6.80 ± 0.75 | ISSR | High similarity indices | [2] | |
| Chlorophytum borivilianum | MS + 3.0 mg/dm³ BAP + 0.1 mg/dm³ NAA + 150 mg/dm³ AdS | Not specified, but AdS enhanced shoot multiplication | RAPD | 100% Monomorphic bands (genetically similar to mother plant) | [5] |
| Acacia holosericea | B5 + 2.5 mg/L Zeatin + 200 mg/L AdS | 7.0 ± 3.8 | SCoT | Monomorphic banding patterns (confirming genetic stability) | [6] |
| Date Palm (Phoenix dactylifera) | Somatic embryogenesis media | Not applicable | RAPD & ISSR | 100% Monomorphic bands across all micropropagated plants | [7] |
The data consistently demonstrates that the inclusion of this compound in the micropropagation medium, while enhancing shoot multiplication, does not compromise the genetic fidelity of the regenerated plantlets. The molecular marker analyses in all cited studies revealed a high degree of genetic uniformity among the clones and in comparison to the mother plant.
Experimental Protocols
Detailed methodologies for assessing genetic fidelity are crucial for reproducible and reliable results. Below are the standard protocols for RAPD and ISSR analyses, commonly employed to detect somaclonal variation.
Protocol for Random Amplified Polymorphic DNA (RAPD) Analysis
RAPD is a PCR-based technique that uses single, short, arbitrary primers to amplify random DNA segments.[5]
-
Genomic DNA Isolation:
-
Isolate high-quality genomic DNA from young, healthy leaves of the mother plant and in vitro-raised plantlets using the CTAB (cetyltrimethylammonium bromide) method or a commercial DNA extraction kit.[8]
-
Assess the quality and quantity of the isolated DNA using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
-
PCR Amplification:
-
Prepare a PCR reaction mixture (typically 25 µl) containing:
-
Template DNA (25-50 ng)
-
Taq DNA polymerase (1-1.5 units)
-
dNTPs (200 µM each)
-
RAPD primer (0.4 µM)
-
PCR buffer with MgCl₂ (as recommended by the manufacturer)
-
-
Use a thermal cycler with the following program:
-
Initial denaturation: 94°C for 4-5 minutes.
-
40-45 cycles of:
-
Denaturation: 94°C for 1 minute.
-
Annealing: 36-40°C for 1 minute (primer-dependent).
-
Extension: 72°C for 2 minutes.
-
-
Final extension: 72°C for 10 minutes.[8]
-
-
-
Gel Electrophoresis:
-
Resolve the amplified products on a 1.5% agarose gel in 1X TAE buffer.[9]
-
Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize the DNA bands under UV light.
-
Include a DNA ladder to estimate the size of the amplicons.
-
-
Data Analysis:
-
Score the presence (1) or absence (0) of bands for each primer and plant sample.
-
Compare the banding patterns of the micropropagated plants with that of the mother plant. Monomorphic bands across all samples indicate genetic uniformity.
-
Protocol for Inter-Simple Sequence Repeat (ISSR) Analysis
ISSR analysis is another PCR-based method that uses primers designed from microsatellite sequences to amplify DNA regions between two identical microsatellites.[10]
-
Genomic DNA Isolation:
-
Follow the same procedure as for RAPD analysis to isolate high-quality genomic DNA.
-
-
PCR Amplification:
-
Prepare a PCR reaction mixture (typically 25 µl) containing:
-
Template DNA (15-20 ng)
-
Taq DNA polymerase (1-1.5 units)
-
dNTPs (200 µM each)
-
ISSR primer (0.8-1.0 µM)
-
PCR buffer with MgCl₂
-
-
Use a thermal cycler with a program such as:
-
Initial denaturation: 94°C for 4 minutes.
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 45-55°C for 45 seconds (primer-dependent).
-
Extension: 72°C for 1.5 minutes.
-
-
Final extension: 72°C for 6-10 minutes.[10]
-
-
-
Gel Electrophoresis:
-
Separate the amplified products on a 2.0% agarose gel in 1X TAE buffer.[10]
-
Visualize and document the results as described for RAPD analysis.
-
-
Data Analysis:
-
Analyze the banding patterns for polymorphism. The absence of polymorphic bands between the mother plant and the micropropagated clones confirms their genetic fidelity.[7]
-
Visualizations
Signaling and Workflow Diagrams
The following diagrams illustrate the general cytokinin signaling pathway and the experimental workflow for assessing genetic fidelity.
Caption: Generalized cytokinin signaling pathway in plant cells.
Caption: Experimental workflow for assessing genetic fidelity.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somaclonal variations and their applications in horticultural crops improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of genetic fidelity of micropropagated date palm (Phoenix dactylifera L.) plants by RAPD and ISSR markers assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro propagation and genetic fidelity study of plant regenerated from inverted hypocotyl explants of eggplant (Solanum melongena L.) cv. Arka Shirish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revistabionatura.com [revistabionatura.com]
- 10. scispace.com [scispace.com]
The Impact of Adenine Sulfate on Shoot Induction: A Quantitative Comparison
A comprehensive analysis of adenine (B156593) sulfate's role as a growth supplement in plant tissue culture reveals its significant potential to enhance shoot induction and proliferation. This guide synthesizes quantitative data from multiple studies to provide researchers, scientists, and drug development professionals with a clear comparison of shoot induction with and without the addition of adenine sulfate (B86663) to culture media.
Adenine sulfate, a synthetic cytokinin, has been widely investigated as a supplement to basal media in plant tissue culture to stimulate cell growth and enhance shoot formation. It is often used in conjunction with other plant growth regulators, such as auxins and other cytokinins, to optimize micropropagation protocols for various plant species. Experimental evidence consistently demonstrates that the inclusion of this compound can lead to a substantial increase in the number of shoots per explant, higher regeneration frequencies, and improved overall shoot quality.
Quantitative Analysis of this compound in Shoot Induction
The efficacy of this compound in promoting shoot proliferation has been quantified in numerous studies across a range of plant species. The following tables summarize the key findings, presenting a comparative view of shoot induction metrics in media with and without this compound.
| Plant Species | Explant Type | Basal Medium | Growth Regulators (Control) | This compound Concentration | Quantitative Improvement with this compound | Reference |
| Jatropha curcas | Juvenile Cotyledon | MS | 1.5 mg/L BA + 0.05 mg/L IBA + 0.5 mg/L TDZ | 25 mg/L | Increased shoots per explant from 3.82 to 9.09 and regeneration frequency to 93.0%[1] | [1] |
| Stevia rebaudiana | Nodal Explants | MS | 9.3 µM Kinetin | 40 mg/L | Increased number of shoots from a baseline to 40 with improved shoot length of 5.0 inches[2] | [2] |
| Syzygium cumini | Mature Nodal Segments | MS | 10 µM BA | Not specified, but led to a maximum of 14 shoots | Overcame stunted growth and shoot tip necrosis, leading to the production of up to 14 shoots[3][4] | [3][4] |
| Cichorium intybus | Young Leaf | MS + B5 | 6.66 µM BAP + 2.852 µM IAA | 1.360 µM | Achieved a maximum regeneration percentage of 93.6%[5] | [5] |
| Carissa carandas | Nodal Explant | MS | 1.5 mg/l BAP + 1.0 mg/l Kn + 1.0 mg/l TDZ | 15 mg/l | Improved the frequency of multiple shoot induction compared to media without this compound[6] | [6] |
| Dendrocalamus sericeus | Clump of small shoots | MS | 1.0 mg/L BA + 0.1 mg/L NAA | 40 mg/L | Induced a maximum average shoot height of 3.58 cm and uniform, healthy shoots[7] | [7] |
Table 1: Comparative Efficacy of this compound on Shoot Induction. This table highlights the significant positive impact of this compound across various plant species when added to a cytokinin-containing medium. The improvements are seen in the number of shoots, regeneration frequency, and overall health of the regenerated shoots.
Experimental Protocols
The following provides a generalized methodology for a shoot induction experiment designed to quantify the effect of this compound. Specific concentrations of hormones and supplements will vary depending on the plant species.
1. Explant Preparation:
-
Select healthy, disease-free explants (e.g., nodal segments, leaf discs, cotyledons).
-
Surface sterilize the explants using a standard protocol, for instance, washing with a detergent, followed by treatment with a fungicide and a disinfectant (e.g., 0.1% mercuric chloride or a solution of sodium hypochlorite), and finally rinsing with sterile distilled water.
2. Culture Medium Preparation:
-
Prepare a basal medium, commonly Murashige and Skoog (MS) medium, supplemented with vitamins, sucrose (B13894) (typically 3% w/v), and solidifying agent like agar (B569324) (0.8% w/v).
-
Divide the basal medium into two treatment groups:
-
Control Group: Supplement the medium with an optimal concentration of a primary cytokinin (e.g., Benzyladenine - BA or Kinetin) and potentially a low concentration of an auxin (e.g., Indole-3-butyric acid - IBA or Naphthaleneacetic acid - NAA).
-
Treatment Group: To the control medium composition, add a specific concentration of this compound (e.g., 25-40 mg/L).
-
-
Adjust the pH of the medium to the optimal range (typically 5.6-5.8) before autoclaving.
3. Inoculation and Incubation:
-
Aseptically place the prepared explants onto the surface of the solidified medium in culture vessels.
-
Incubate the cultures under controlled environmental conditions: a temperature of 25 ± 2°C and a 16-hour light/8-hour dark photoperiod provided by cool white fluorescent lights.[2]
4. Data Collection and Analysis:
-
After a predefined culture period (e.g., 4-6 weeks), record the following quantitative data:
-
Frequency of shoot regeneration (%).
-
Number of shoots per explant.
-
Mean shoot length (cm).
-
-
Statistically analyze the data to determine the significance of the differences observed between the control and treatment groups.
Visualizing the Experimental Workflow and Potential Signaling Pathway
To better illustrate the experimental process and the proposed mechanism of this compound action, the following diagrams are provided.
Figure 1: Experimental workflow for quantifying the effect of this compound on shoot induction.
Figure 2: Proposed mechanism of this compound in promoting shoot induction.
References
- 1. researchgate.net [researchgate.net]
- 2. academicjournals.org [academicjournals.org]
- 3. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of this compound and growth promoting substances on multiple shoot induction of Sangmon 'Nuan Rajinee' bamboo (Dendrocalamus sericeus Munro) | International Society for Horticultural Science [ishs.org]
- 8. researchgate.net [researchgate.net]
A comparative study of different adenine sulfate concentrations on cell growth
A Differentiated Role in Plant and Animal Cell Proliferation
Adenine (B156593) sulfate (B86663), a purine (B94841) derivative, demonstrates markedly different effects on the growth and proliferation of plant and animal cells. In the realm of plant tissue culture, it is widely recognized as a growth additive that promotes cell division and organogenesis, often working synergistically with other plant growth regulators. Conversely, studies on its base component, adenine, in animal cell lines, particularly cancer cells, reveal an inhibitory effect on proliferation, triggering mechanisms of programmed cell death and cell cycle arrest. This guide provides a comparative overview of the effects of adenine sulfate on plant cells and adenine on animal cells, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on plant cell growth and adenine on animal cell proliferation, as documented in various studies.
Table 1: Effect of this compound on Plant Cell Growth
| Plant Species | Explant Type | This compound (AdS) Concentration (mg/L) | Other Growth Regulators | Observed Effects |
| Stevia rebaudiana | Nodal explants | 40 | Kinetin (9.3 µM) | Optimal shoot proliferation |
| Telfairia occidentalis | - | 50 | - | Optimal vine/shoot length[1] |
| Melissa officinalis | - | 1 | Benzyl adenine (BA) (1 mg/L) | Highest rate of branch length (5.40 cm)[2] |
| Melissa officinalis | - | 2 | Benzyl adenine (BA) (2 mg/L) | Highest rate of branches per plant (35.17)[2] |
| Carissa carandas | Nodal and shoot apex | 15 | BAP (1.5 mg/l) + Kn (1.0 mg/l) + TDZ (1.0 mg/l) | Maximum number of shoots[3] |
| Carissa carandas | Shoot bud | 25 | BAP (2.5-3.0 mg/L) + NAA (0.01-0.1 mg/L) | Improved frequency of multiple shoot production and recovery from chlorosis[3] |
Table 2: Effect of Adenine on Animal Cell Proliferation
| Cell Line | Cell Type | Adenine Concentration | Duration of Treatment | Observed Effects |
| Bel-7402 | Human hepatocellular carcinoma | 0.5 mg/ml | 48 hours | 53 ± 5.24% inhibition of cell growth[1] |
| Hela | Human cervical cancer | 0.5 mg/ml | 48 hours | 73.6 ± 6.26% inhibition of cell growth[1] |
| HepG2 | Human hepatocellular carcinoma | 0.5 - 2 mM | 24-48 hours | Dose-dependent decrease in cell viability[4] |
| SK-Hep-1 | Human hepatocellular carcinoma | 0.5 - 2 mM | 24-48 hours | Dose-dependent decrease in cell viability[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Plant Tissue Culture Protocol for Shoot Proliferation
This protocol is adapted from studies on Stevia rebaudiana and Carissa carandas.[3]
-
Explant Preparation : Nodal segments (1-2 cm) are excised from healthy, disease-free mother plants. They are surface sterilized using a 0.1% (w/v) mercuric chloride solution for 5-7 minutes, followed by three rinses with sterile distilled water.
-
Culture Medium : Murashige and Skoog (MS) basal medium is prepared, supplemented with 3% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar. The pH of the medium is adjusted to 5.8 before autoclaving at 121°C for 20 minutes.
-
Growth Regulator Supplementation : After autoclaving and cooling, the medium is supplemented with filter-sterilized this compound and other plant growth regulators (e.g., Kinetin, BAP) at the desired concentrations. For example, for Stevia rebaudiana, 40 mg/L this compound and 9.3 µM Kinetin are added.
-
Inoculation and Incubation : The sterilized explants are inoculated onto the prepared MS medium in culture vessels. The cultures are then incubated in a growth chamber at 25 ± 2°C with a 16-hour photoperiod under cool white fluorescent light.
-
Subculture : Explants are subcultured onto fresh medium every 3-4 weeks for further shoot multiplication.
-
Data Collection : The number of shoots per explant and the length of the shoots are recorded after a specified culture period (e.g., 4-6 weeks).
Animal Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation and is relevant to the studies on adenine's effect on cancer cells.[1][4]
-
Cell Seeding : Cells (e.g., HepG2, Hela) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment : After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of adenine. A control group with no adenine treatment is also included. The cells are then incubated for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Following the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement : The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the control group. The concentration of adenine that inhibits cell growth by 50% (IC50) can be determined from the dose-response curve.
Signaling Pathways and Mechanisms
The signaling pathways through which this compound and adenine exert their effects appear to be distinct and context-dependent.
This compound in Plants: A Precursor to Cytokinins
In plant cells, this compound is believed to act as a precursor in the biosynthesis of cytokinins, a class of plant hormones that promote cell division and differentiation.[3] Cytokinins play a crucial role in the cell cycle, specifically in the transition from the G1 to the S phase and the G2 to the M phase. By increasing the endogenous pool of cytokinins, this compound can stimulate cell proliferation and shoot formation.
Proposed mechanism of this compound in plant cells.
Adenine in Animal Cells: Induction of Apoptosis and Cell Cycle Arrest
In contrast, in certain animal cancer cell lines, adenine has been shown to inhibit cell growth by inducing apoptosis (programmed cell death) and causing cell cycle arrest at the S phase.[1][4] Two key signaling pathways have been implicated:
-
AMPK Pathway : In hepatocellular carcinoma cells, adenine treatment leads to the activation of AMP-activated protein kinase (AMPK). Activated AMPK can then phosphorylate downstream targets that regulate the cell cycle, leading to S-phase arrest and apoptosis.[4]
AMPK-mediated signaling by adenine in cancer cells.
-
AC/PKA Pathway : In intestinal epithelial cells, adenine has been found to inhibit TNF-α signaling through a pathway involving adenylyl cyclase (AC) and protein kinase A (PKA).[5] While this study focused on inflammation, it highlights a distinct signaling cascade activated by adenine in mammalian cells. It is important to note that the direct link of this pathway to cell proliferation was not the primary focus of the study.
AC/PKA signaling pathway activated by adenine.
Experimental Workflow
The general workflow for studying the effect of this compound on cell growth is outlined below.
General experimental workflow.
References
- 1. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarzest.com [scholarzest.com]
- 3. researchgate.net [researchgate.net]
- 4. medsci.org [medsci.org]
- 5. Adenine Inhibits TNF-α Signaling in Intestinal Epithelial Cells and Reduces Mucosal Inflammation in a Dextran Sodium Sulfate-Induced Colitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Adenine Sulfate in Enhancing Organogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of plant tissue culture, the induction and development of organs, or organogenesis, is a critical step for the successful micropropagation and genetic transformation of various plant species. The manipulation of plant growth regulators in the culture medium is paramount to directing the developmental fate of explants. Among the array of supplements used to enhance organogenesis, adenine (B156593) sulfate (B86663) has emerged as a significant, yet sometimes overlooked, component. This guide provides an objective comparison of adenine sulfate's performance with other alternatives, supported by experimental data, to validate its role in enhancing organogenesis.
This compound, a purine, is believed to act as a precursor in the biosynthesis of natural cytokinins or to enhance the activity of endogenous and exogenously applied cytokinins.[1] Its application in plant tissue culture has been shown to improve shoot proliferation, reduce abnormalities like shoot tip necrosis, and generally promote healthier plantlet development.[2] This guide will delve into the quantitative effects of this compound, detail the experimental protocols for its use, and visualize the underlying biological pathways.
Comparative Performance of this compound in Organogenesis
The efficacy of this compound in promoting organogenesis is most evident when used as a supplement to basal media containing cytokinins such as 6-benzylaminopurine (B1666704) (BAP) and Kinetin (Kn). Experimental data from various studies, summarized below, consistently demonstrate its synergistic effect on shoot multiplication and regeneration frequency.
Data Presentation
| Plant Species | Explant | Basal Medium | Growth Regulators | Key Findings | Reference |
| Jatropha curcas | Nodal segments | MS | 1.5 mg/L BA + 0.05 mg/L IBA + 25 mg/L this compound + 25 mg/L Glutamine | Highest regeneration frequency (93.0%) and number of shoots per explant (9.09 ± 0.37). | [3] |
| Carissa carandas | Nodal & Shoot apex | MS | 1.5 mg/L BAP + 1.0 mg/L Kn + 1.0 mg/L TDZ + 15 mg/L this compound | Significantly improved frequency of multiple shoot induction compared to media without this compound. | [3] |
| Syzygium cumini | Nodal segments | MS | 10 µM BA + this compound | Reduced shoot tip necrosis and led to the production of a maximum of 14 shoots. | [2][4] |
| Stevia rebaudiana | Nodal explants | MS | 9.3 µM Kinetin + 40 mg/L this compound | Best shoot proliferation observed with the combination of Kinetin and this compound. | |
| Acacia holosericea | Leaflets & Leaf rachis | B5 | 2.5 mg/L Zeatin + 200 mg/L this compound | Higher number of shoots per explant (7.0 ± 3.8) with this compound compared to Zeatin alone (3.2 ± 0.8). | [1] |
| Ananas comosus | Median axillary buds | MS | 2 mg/L BAP + 0.5 mg/L NAA + 40 mg/L this compound | Highly stimulated proliferation (14.96 plantlets/explant) and plantlet mass (1.143g). | [5] |
| Potato | Callus | MS | 1.5 mg/L BAP + 25.0 mg/L this compound | Most effective combination for shoot regeneration from callus. | [6] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound's role in organogenesis. Researchers should optimize these protocols for their specific plant species and explant type.
General Protocol for In Vitro Shoot Proliferation
-
Explant Preparation: Nodal segments, shoot tips, or leaf sections are excised from healthy, in vitro-grown or surface-sterilized mother plants.
-
Culture Medium: A basal medium such as Murashige and Skoog (MS) or Gamborg's B5 is prepared, supplemented with 2-3% (w/v) sucrose (B13894) and solidified with 0.7-0.8% (w/v) agar. The pH is adjusted to 5.6-5.8 before autoclaving.
-
Growth Regulator Supplementation: The basal medium is augmented with a cytokinin (e.g., BAP at 0.5-2.5 mg/L or Kinetin at 0.5-2.5 mg/L) and this compound (15-100 mg/L). An auxin (e.g., NAA at 0.1-0.5 mg/L) may also be included to promote cell division and growth.
-
Culture Conditions: Explants are cultured in sterile vessels and incubated in a growth chamber at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 2000-3000 lux.
-
Subculture: The cultures are subcultured onto fresh medium every 3-4 weeks to ensure nutrient availability and continued growth.
-
Data Collection: The number of shoots per explant, shoot length, and regeneration frequency are recorded after a defined culture period (e.g., 4-8 weeks).
Rooting and Acclimatization Protocol
-
Rooting Medium: Elongated shoots (typically >2 cm) are excised and transferred to a half-strength basal medium (MS or B5) supplemented with an auxin such as indole-3-butyric acid (IBA) or indole-3-acetic acid (IAA) at 0.5-2.0 mg/L.
-
Incubation: Cultures are maintained under the same temperature and light conditions as the proliferation stage.
-
Acclimatization: Plantlets with well-developed root systems are carefully removed from the culture medium, washed to remove any adhering agar, and transferred to small pots containing a sterile potting mix (e.g., a mixture of peat, perlite, and vermiculite).
-
Hardening: The potted plantlets are initially covered with a transparent plastic dome or bag to maintain high humidity and are gradually exposed to ambient conditions over a period of 2-3 weeks.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To elucidate the role of this compound, the following diagrams visualize its proposed mechanism of action and a typical experimental workflow for evaluating its efficacy.
Caption: Proposed pathway of this compound in enhancing organogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. escipub.com [escipub.com]
- 6. researchgate.net [researchgate.net]
Adenine Sulfate vs. Benzylaminopurine: A Comparative Guide for In Vitro Shoot Multiplication
For researchers, scientists, and professionals in drug development and plant biotechnology, optimizing in vitro shoot multiplication is a critical step in mass propagation and genetic engineering. The choice of cytokinins and supplementary growth regulators is paramount to achieving high-frequency shoot regeneration. This guide provides an objective comparison between adenine (B156593) sulfate (B86663) and the widely used cytokinin, 6-benzylaminopurine (B1666704) (BAP), for in vitro shoot multiplication, supported by experimental data and detailed protocols.
Performance Comparison: Adenine Sulfate and Benzylaminopurine
Benzylaminopurine (BAP) is a potent synthetic cytokinin that is a cornerstone of many plant tissue culture protocols for inducing shoot proliferation.[1] this compound, while exhibiting weaker cytokinin-like activity on its own, is frequently used as a supplement to cytokinin-containing media to enhance shoot multiplication.[2][3][4] Studies have shown that this compound can act synergistically with cytokinins like BAP, leading to a significant increase in the number and quality of regenerated shoots.[3][5]
The effectiveness of both compounds, alone or in combination, is highly dependent on the plant species, the type of explant, and the composition of the basal culture medium.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the effects of this compound and BAP on in vitro shoot multiplication in different plant species.
Table 1: Effect of Benzylaminopurine (BAP) on In Vitro Shoot Multiplication
| Plant Species | Explant Type | Basal Medium | BAP Concentration (mg/L) | Auxin (mg/L) | Average No. of Shoots per Explant | Reference |
| Aloe vera | Nodal cutting | MS | 3.0 | - | 1.672 | [6] |
| Medinilla mandrakensis | Nodal segment | MS/2 | 2.0 | - | 27.5 | [7] |
| Musa spp. (Pisang Mas) | Shoot tip | MS | 6.0 | 0.2 IAA | ~5 | [8] |
| Musa spp. (Grand Naine) | Shoot tip | MS | 5.0 | - | 9.1 | [1] |
| Ficus religiosa | Nodal segments | WPM | 1.0 | 0.5 IAA | 13.9 | [9] |
Table 2: Synergistic Effect of this compound with BAP and Other Cytokinins on In Vitro Shoot Multiplication
| Plant Species | Explant Type | Basal Medium | Cytokinin (mg/L) | This compound (mg/L) | Average No. of Shoots per Explant | Reference |
| Jatropha curcas | Juvenile cotyledon | MS | 1.5 BA (+ 0.05 IBA, 0.5 TDZ) | 25 | 9.09 ± 0.37 | |
| Neolamarckia cadamba (Mixoploid) | - | B5 | 0.8 BAP | 60 | 6.80 ± 0.75 | [5] |
| Musa spp. (Nanjangudu rasabale) | Regenerated shoots | MS | 3.0 BAP | 25 | 5.40 | [10] |
| Stevia rebaudiana | Nodal explants | MS | 9.3 µM Kinetin | 40 | - (Improved multiplication rate) | [2] |
| Withania somnifera | - | MS | 1.0 BAP | 50 | 15.8 | |
| Ficus religiosa | Nodal segments | WPM | 1.0 BAP (+ 0.5 IAA, 200 Glutamine) | 150 | 32.5 | [9] |
| Syzygium cumini | Mature nodal segments | MS | 10 µM BA | - (Used to reduce STN and improve growth) | 14 | [11] |
| Carissa carandas | Nodal explant | MS | 1.5 BAP (+ 1.0 Kn, 1.0 TDZ) | 15 | - (Improved frequency) |
Experimental Protocols
Below are generalized methodologies for in vitro shoot multiplication using this compound and BAP, based on cited experimental data.
General Protocol for In Vitro Shoot Multiplication
-
Explant Preparation : Nodal segments, shoot tips, or other suitable explants are excised from healthy mother plants.
-
Surface Sterilization : Explants are thoroughly washed and surface sterilized using standard procedures, typically involving treatment with a fungicide, followed by sodium hypochlorite (B82951) or calcium hypochlorite solution, and rinsed with sterile distilled water.
-
Culture Medium Preparation : A basal medium such as Murashige and Skoog (MS), Gamborg's B5 (B5), or Woody Plant Medium (WPM) is prepared, supplemented with sucrose (B13894) (usually 3% w/v) and solidified with agar (B569324) (0.8% w/v).[7] The pH is adjusted to 5.5-5.8 before autoclaving.
-
Hormone Supplementation : The medium is supplemented with BAP at a concentration typically ranging from 0.5 to 5.0 mg/L. For enhanced proliferation, this compound is added at concentrations ranging from 20 to 150 mg/L.[5][9] Auxins like Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), or α-Naphthalene acetic acid (NAA) are often included at low concentrations (0.1-0.5 mg/L) to improve shoot quality and elongation.[7][8]
-
Inoculation and Incubation : The sterilized explants are placed vertically on the surface of the culture medium in sterile culture vessels.
-
Culture Conditions : Cultures are maintained in a growth room at a temperature of 25±2°C under a 16-hour photoperiod with a light intensity of 3000 lux.[7]
-
Subculture : Proliferated shoots are periodically subcultured onto fresh medium every 4-6 weeks for further multiplication.
-
Rooting and Acclimatization : Elongated shoots are transferred to a rooting medium, often a half-strength basal medium supplemented with an auxin like IBA. Rooted plantlets are then gradually acclimatized to ex vitro conditions.
Visualizing the Process and Pathway
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. bipublication.com [bipublication.com]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 8. Effects of N6-benzylaminopurine and Indole Acetic Acid on In Vitro Shoot Multiplication, Nodule-like Meristem Proliferation and Plant Regeneration of Malaysian Bananas (Musa spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced shoot multiplication in Ficus religiosa L. in the presence of adenine sulphate, glutamine and phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
- 11. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Adenine Sulfate: A Guide for Laboratory Professionals
Proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for adenine (B156593) sulfate (B86663), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Adenine sulfate is a white crystalline powder that may cause eye, skin, and respiratory tract irritation.[1] It is harmful if swallowed.[2][3] Before handling, it is imperative to be familiar with the associated hazards and to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[2] |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a P2 filter for airborne particles.[5] |
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][2]
This compound Disposal Protocol
The primary principle for the disposal of this compound is to avoid release into the environment.[5][6] Do not empty into drains or surface water.[4][5][6][7][8]
Step 1: Waste Collection
-
Collect waste this compound, including any contaminated materials, in a designated and clearly labeled waste container.
-
The container should be suitable for chemical waste, sealable, and kept closed when not in use.[4]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
Step 2: Labeling and Storage of Waste
-
Label the waste container with "Hazardous Waste" and "this compound."
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Dispose of the contents and the container in accordance with all applicable federal, state, and local environmental regulations.[7][8] This is typically done through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Step 4: Spill and Contamination Cleanup
-
In the event of a spill, evacuate unnecessary personnel from the area.[9]
-
Wear the appropriate PPE as outlined in the table above.
-
For small spills, gently sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[4][9]
-
For larger spills, cover with an inert absorbent material such as sand or vermiculite (B1170534) before sweeping.
-
Ventilate the area of the spill.[5]
-
Clean the spill area with a suitable decontamination solution (e.g., a 10% caustic solution as suggested by one source, though this should be verified with your institution's EHS).[7]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. shop.neofroxx.com [shop.neofroxx.com]
- 6. chemos.de [chemos.de]
- 7. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 8. phytotechlab.com [phytotechlab.com]
- 9. lobachemie.com [lobachemie.com]
Personal protective equipment for handling Adenine sulfate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling Adenine sulfate (B86663), including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling Adenine sulfate, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield and safety glasses.[1][2] | Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Appropriate protective gloves (e.g., nitrile rubber, butyl rubber), and protective clothing to prevent skin exposure.[3][4][5] | Impervious gloves are recommended. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when dust is generated or if irritation occurs.[3] A P3 filter type is recommended. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is critical for safety and to maintain the integrity of experimental work.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended.[1]
-
Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Minimize the generation and accumulation of dust.[3]
2. Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[5]
-
Wear the appropriate personal protective equipment as outlined in the table above.
-
Wash hands thoroughly after handling the substance.[3][4][6]
3. Storage:
-
Keep the container in a cool, dry, and well-ventilated area.[1][3]
-
Store away from incompatible materials.[3]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental protection.
1. Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[3] Avoid generating dust.[3]
2. Disposal:
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[7]
-
All disposal practices must be in accordance with federal, state, and local regulations.[1]
-
Do not allow the substance to enter drains or water courses.[1][2][4]
-
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the substance itself.[4]
Safety and Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
